Product packaging for Undec-10-ynylamine(Cat. No.:)

Undec-10-ynylamine

Cat. No.: B15378994
M. Wt: 167.29 g/mol
InChI Key: LXSQVQAGQRDFRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Undec-10-yn-1-amine, commonly referred to as Undec-10-ynylamine, is a bifunctional organic compound of significant interest in chemical synthesis and materials science. It features a terminal alkyne group at one end of an 11-carbon chain and a primary amine group at the other, with the molecular formula C 11 H 21 N and a molecular weight of 167.29 g/mol . The primary research value of this compound lies in its role as a versatile building block. The terminal alkyne group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," enabling efficient and selective bioconjugation, probe labeling, and polymer functionalization . Concurrently, the primary amine group allows for further derivatization through amidation or formation of Schiff bases, or can be utilized in polymerization reactions. This bifunctionality makes it particularly valuable in the construction of complex dendritic compounds and biomimetic membranes, as research into similar structures has shown that such monomers can be used to create side-chain liquid-crystalline polyamines with potential applications in ion transport membranes . Researchers employ this compound in the synthesis of specialized polymers, including dendritic 2-oxazolines and other nitrogen-containing dendritic compounds, which can self-assemble into structured materials for advanced technological applications . As a standard precaution, this product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H21N B15378994 Undec-10-ynylamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H21N

Molecular Weight

167.29 g/mol

IUPAC Name

undec-10-yn-1-amine

InChI

InChI=1S/C11H21N/c1-2-3-4-5-6-7-8-9-10-11-12/h1H,3-12H2

InChI Key

LXSQVQAGQRDFRZ-UHFFFAOYSA-N

Canonical SMILES

C#CCCCCCCCCCN

Origin of Product

United States

Foundational & Exploratory

The Versatile Role of Undec-10-ynylamine in Modern Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Undec-10-ynylamine, a bifunctional linker molecule, is emerging as a powerful tool in chemical biology, drug development, and proteomics. Its unique structure, featuring a terminal alkyne group on one end of an eleven-carbon chain and a primary amine on the other, allows for precise and versatile bioconjugation strategies. This guide provides an in-depth look at the applications, experimental protocols, and underlying principles of utilizing Undec-1-ynylamine and similar alkyne-amine linkers in research.

Core Applications in Research

The primary utility of this compound lies in its ability to act as a molecular bridge, covalently connecting different molecules of interest. The terminal alkyne serves as a "handle" for bioorthogonal "click chemistry" reactions, while the terminal amine provides a reactive site for traditional bioconjugation methods.

1. Bioconjugation and Labeling: The most prominent application is in the labeling of biomolecules such as proteins, peptides, and oligonucleotides.[1][2] The amine group can be readily coupled to a biomolecule, for instance, by forming a stable amide bond with a carboxylic acid group on a protein. This introduces the alkyne functionality onto the biomolecule, which can then be selectively reacted with an azide-containing reporter molecule (e.g., a fluorophore, biotin, or a drug molecule) via click chemistry.[3][4] This two-step approach offers high specificity and efficiency.[5]

2. Proteomics and Activity-Based Protein Profiling (ABPP): In proteomics, this compound can be incorporated into probes designed to bind to specific classes of enzymes or proteins.[3] After the probe binds to its target, the alkyne group can be used to attach a biotin tag. This allows for the selective enrichment of the target protein from a complex cellular lysate using streptavidin-coated beads, followed by identification and quantification via mass spectrometry.[5]

3. Drug Development and Delivery: The modular nature of this compound makes it a valuable component in the construction of complex drug conjugates, such as antibody-drug conjugates (ADCs).[6] The linker can be used to attach a cytotoxic drug to an antibody, which then directs the drug specifically to cancer cells. The long carbon chain of the undecyl group can also influence the solubility and pharmacokinetic properties of the resulting conjugate.

4. Surface Functionalization: The amine or alkyne group can be used to immobilize biomolecules onto surfaces, such as those of microarrays or nanoparticles, for diagnostic and screening applications.

Key Chemical Reactions: Click Chemistry

The terminal alkyne of this compound is primarily utilized in two types of click chemistry reactions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and widely used reaction that forms a stable 1,4-disubstituted triazole linkage between an alkyne and an azide.[5][7] It is characterized by fast kinetics, high yields, and compatibility with a wide range of functional groups and reaction conditions, including aqueous environments.[7][8]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne instead of a terminal alkyne.[9][10][11] While this compound itself is not a strained alkyne, it can be reacted with an azide-modified biomolecule in the presence of a strained cyclooctyne reporter. The primary advantage of SPAAC is its bioorthogonality, as it avoids the use of a potentially cytotoxic copper catalyst, making it suitable for experiments in living cells and organisms.[12][13]

Quantitative Data

The efficiency of click chemistry reactions is a key factor in their widespread adoption. The following table summarizes typical quantitative data associated with these reactions.

ParameterCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Reference(s)
Reaction Rate High (Rate acceleration of 107 to 108 compared to uncatalyzed reaction)Moderate to High (dependent on the strain of the cyclooctyne)[7]
Typical Yield > 95%> 90%[14][15]
Copper Catalyst Required (e.g., CuSO4 with a reducing agent like sodium ascorbate)Not required[7][13]
Biocompatibility Can be cytotoxic due to copper, but ligands can mitigate thisHigh, suitable for live-cell imaging[8][12]
Regioselectivity High (typically forms the 1,4-disubstituted triazole)High[7]

Experimental Protocols

Protocol 1: Labeling of a Protein with a Fluorescent Dye using this compound and CuAAC

This protocol describes a two-step process: first, the attachment of this compound to a protein, and second, the click reaction with a fluorescent azide.

Materials:

  • Protein of interest with accessible carboxylic acid groups

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., MES buffer, pH 6.0)

  • Labeling Buffer (e.g., PBS, pH 7.4)

  • Azide-functionalized fluorescent dye (e.g., Azide-Fluor 488)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Copper-chelating ligand (e.g., THPTA)

  • Desalting column

Methodology:

  • Protein Activation:

    • Dissolve the protein in Activation Buffer.

    • Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS.

    • Incubate for 15 minutes at room temperature to activate the carboxylic acid groups.

  • Conjugation with this compound:

    • Add a 50-fold molar excess of this compound to the activated protein solution.

    • Incubate for 2 hours at room temperature with gentle mixing.

    • Remove excess unconjugated linker using a desalting column, exchanging the buffer to Labeling Buffer.

  • CuAAC Click Reaction:

    • Prepare a fresh solution of the click-chemistry catalyst by premixing CuSO4 and the copper-chelating ligand in a 1:5 molar ratio.

    • To the alkyne-modified protein, add a 10-fold molar excess of the azide-functionalized fluorescent dye.

    • Add the copper catalyst solution to a final concentration of 1 mM.

    • Initiate the reaction by adding a 20-fold molar excess of freshly prepared sodium ascorbate.

    • Incubate for 1 hour at room temperature, protected from light.

  • Purification:

    • Remove excess dye and catalyst by passing the reaction mixture through a desalting column.

    • Confirm labeling efficiency by UV-Vis spectroscopy or fluorescence imaging.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow Protein Labeling Workflow using this compound cluster_step1 Step 1: Alkyne Functionalization cluster_step2 Step 2: Click Chemistry Labeling cluster_step3 Step 3: Analysis Protein Protein (-COOH) EDC_NHS EDC / NHS Activation Protein->EDC_NHS Activate Carboxyls Protein_Alkyne Alkyne-Modified Protein EDC_NHS->Protein_Alkyne Undec_amine This compound (H2N-Linker-Alkyne) Undec_amine->Protein_Alkyne Amide Bond Formation CuAAC CuAAC Reaction (CuSO4, Ascorbate) Protein_Alkyne->CuAAC Azide_Dye Azide-Reporter (e.g., Fluorophore) Azide_Dye->CuAAC Labeled_Protein Labeled Protein CuAAC->Labeled_Protein Triazole Linkage Analysis Purification & Analysis (e.g., SDS-PAGE, Microscopy) Labeled_Protein->Analysis

Caption: Workflow for protein labeling using this compound.

click_chemistry_pathways Click Chemistry Pathways for Bioconjugation cluster_cunc Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_spaac Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Alkyne Terminal Alkyne (e.g., from this compound) Triazole_1_4 1,4-Disubstituted Triazole Alkyne->Triazole_1_4 Azide Azide Azide->Triazole_1_4 Cu_catalyst Cu(I) Catalyst Cu_catalyst->Triazole_1_4 Cyclooctyne Strained Cyclooctyne Triazole_SPAAC Triazole Product Cyclooctyne->Triazole_SPAAC Azide2 Azide Azide2->Triazole_SPAAC

Caption: Comparison of CuAAC and SPAAC click chemistry reactions.

References

Undec-10-ynylamine in Click Chemistry: A Technical Guide to Its Principle of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principles: The Role of Undec-10-ynylamine in Click Chemistry

This compound is a valuable reagent in bioconjugation and drug development due to its dual functionality. The terminal alkyne group is a key participant in the CuAAC reaction, one of the most prominent examples of click chemistry.[1][2][3] This reaction facilitates the rapid and efficient formation of a stable triazole linkage between the alkyne and an azide-functionalized molecule.[1][3] The primary amine group on this compound provides a versatile handle for subsequent modifications or for imparting specific physicochemical properties to the final conjugate.

The CuAAC reaction is prized for its high yield, specificity, and compatibility with a wide range of functional groups and reaction conditions, including aqueous environments, making it ideal for biological applications.[2][3]

Mechanism of Action in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The principle of action of this compound in click chemistry is centered around the copper(I)-catalyzed formation of a 1,4-disubstituted 1,2,3-triazole. The reaction proceeds through a multi-step mechanism:

  • Formation of Copper-Acetylide: In the presence of a copper(I) catalyst, the terminal alkyne of this compound forms a copper-acetylide intermediate. The copper(I) ion significantly increases the acidity of the terminal alkyne proton, facilitating its removal.[4]

  • Coordination of the Azide: The azide-containing molecule then coordinates to the copper center.

  • Cycloaddition: A [3+2] cycloaddition reaction occurs between the copper-acetylide and the coordinated azide.

  • Protonolysis and Catalyst Regeneration: The resulting copper-triazolide intermediate is protonated to release the triazole product and regenerate the copper(I) catalyst, allowing it to participate in further catalytic cycles.

This catalytic cycle is highly efficient, leading to a significant rate acceleration compared to the uncatalyzed thermal Huisgen cycloaddition.[3]

Quantitative Data Summary

While specific quantitative data for the reaction kinetics of this compound is not available, the following table summarizes typical reaction parameters and expected outcomes for the CuAAC reaction with long-chain terminal alkynes. These values serve as a general guideline for experimental design.

ParameterTypical Range/ValueNotes
Reaction Time 1 - 4 hoursCan be influenced by catalyst, ligand, temperature, and reactant concentrations.
Temperature Room Temperature (20-25°C)The reaction is generally effective at ambient temperatures.
pH 4 - 12The CuAAC reaction is tolerant of a wide pH range, a key advantage for biological applications.[3]
Solvent Aqueous buffers (e.g., PBS), organic solvents (e.g., DMSO, DMF, THF), or mixtures thereofThe choice of solvent depends on the solubility of the reactants.
Yield > 90%Click chemistry is known for its high to quantitative yields.[3]
Copper(I) Source CuSO₄/reducing agent (e.g., sodium ascorbate), CuI, CuBrCopper(II) salts are often used with a reducing agent to generate the active Cu(I) species in situ.
Ligand Tris(benzyltriazolylmethyl)amine (TBTA), Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)Ligands are used to stabilize the Cu(I) oxidation state and increase reaction efficiency.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving a generic long-chain terminal alkyne amine like this compound in a CuAAC reaction.

General Protocol for CuAAC Bioconjugation

This protocol describes the conjugation of an azide-modified biomolecule (e.g., a protein or a peptide) with this compound.

Materials:

  • Azide-modified biomolecule

  • This compound

  • Copper(II) sulfate (CuSO₄) solution (e.g., 100 mM in water)

  • Sodium ascorbate solution (e.g., 1 M in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 100 mM in water)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Degassed water

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide-modified biomolecule and this compound in PBS. The final concentration of the limiting reactant is typically in the range of 10 µM to 1 mM. A slight excess of the amine-alkyne may be used.

  • Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ solution and the THPTA ligand solution. The ligand concentration should be in excess of the copper concentration (e.g., 5-fold excess).

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture, followed immediately by the copper/ligand premix. The final concentration of copper is typically 50-100 µM.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by techniques such as mass spectrometry or chromatography.

  • Purification: The resulting bioconjugate can be purified from excess reagents and catalyst using methods appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or affinity chromatography.

Monitoring Reaction Progress by LC-MS

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique to monitor the progress of the click reaction.

Methodology:

  • Sample Preparation: At various time points during the reaction, withdraw a small aliquot of the reaction mixture. Quench the reaction by adding a chelating agent like EDTA to sequester the copper catalyst.

  • Chromatographic Separation: Inject the quenched sample onto a suitable HPLC column (e.g., a C18 column for proteins). Use a gradient of an appropriate mobile phase (e.g., water/acetonitrile with 0.1% formic acid) to separate the reactants and the product.

  • Mass Spectrometry Analysis: The eluent from the HPLC is directed to a mass spectrometer. Monitor the appearance of the mass corresponding to the triazole-linked product and the disappearance of the starting materials.

Visualizations

The following diagrams illustrate the core concepts and workflows described in this guide.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst This compound This compound Cu-Acetylide Cu-Acetylide This compound->Cu-Acetylide + Cu(I) Azide-Molecule Azide-Molecule Cycloaddition_Intermediate Copper-Coordinated Intermediate Azide-Molecule->Cycloaddition_Intermediate Cu(I) Cu(I) Cu-Acetylide->Cycloaddition_Intermediate + Azide-Molecule Cycloaddition_Intermediate->Cu(I) Catalyst Regeneration Triazole_Product 1,2,3-Triazole Product Cycloaddition_Intermediate->Triazole_Product Protonolysis Experimental_Workflow A 1. Prepare Reactants (Azide-Biomolecule & this compound) C 3. Initiate Reaction (Add Sodium Ascorbate & Catalyst) A->C B 2. Prepare Catalyst Premix (CuSO4 + THPTA) B->C D 4. Incubate at Room Temperature (1-4 hours) C->D E 5. Monitor Progress (e.g., LC-MS) D->E F 6. Purify Product (e.g., Chromatography) E->F G Final Bioconjugate F->G Signaling_Pathway_Application cluster_0 Drug Development Application Drug_Molecule Azide-Modified Drug Molecule Click_Reaction CuAAC Drug_Molecule->Click_Reaction Targeting_Ligand This compound- Functionalized Targeting Ligand Targeting_Ligand->Click_Reaction Drug_Conjugate Targeted Drug Conjugate Click_Reaction->Drug_Conjugate Receptor Receptor Drug_Conjugate->Receptor Cell Target Cell Internalization Internalization & Drug Release Receptor->Internalization Therapeutic_Effect Therapeutic Effect Internalization->Therapeutic_Effect

References

Undec-10-ynylamine: An In-Depth Technical Guide to a Novel Bioorthogonal Reporter

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the rapidly advancing fields of chemical biology and drug development, the ability to selectively tag and visualize biomolecules in their native environment is paramount. Bioorthogonal chemistry provides a powerful toolkit for achieving this, employing reactions that proceed with high efficiency and specificity within living systems without interfering with endogenous biochemical processes. Among the various bioorthogonal reporters, those featuring a terminal alkyne group have gained significant prominence due to their participation in the highly reliable copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry."

This technical guide introduces Undec-10-ynylamine , a long-chain, amine-functionalized terminal alkyne, as a noteworthy bioorthogonal reporter. Its unique structure, combining a reactive alkyne moiety with a versatile primary amine, opens up a wide range of possibilities for researchers in proteomics, lipidomics, and drug discovery. The extended carbon chain of this compound offers distinct advantages, including improved membrane permeability and the potential to mimic long-chain fatty acids in metabolic labeling studies.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing an in-depth overview of the core principles, experimental methodologies, and potential applications of this compound as a bioorthogonal reporter.

Core Concepts and Principles

The utility of this compound as a bioorthogonal reporter is fundamentally based on the principles of click chemistry. This section will delve into the key reaction and its underlying mechanism.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The cornerstone of this compound's application is the CuAAC reaction. This reaction involves the [3+2] cycloaddition between a terminal alkyne (the "handle" on the reporter) and an azide-modified molecule (the "tag") to form a stable triazole linkage. The reaction is characterized by its high yields, stereospecificity, and tolerance of a wide range of functional groups and aqueous environments, making it exceptionally well-suited for biological applications.

The general workflow for utilizing this compound as a bioorthogonal reporter can be visualized as follows:

CuAAC_Workflow cluster_introduction Introduction of Reporter cluster_labeling Bioorthogonal Labeling cluster_detection Detection & Analysis A This compound B Target Biomolecule (e.g., Protein, Lipid) A->B Metabolic or Chemical Incorporation C Alkyne-tagged Biomolecule E Labeled Biomolecule (Stable Triazole Linkage) C->E Cu(I) Catalyst D Azide-functionalized Probe (e.g., Fluorophore, Biotin) D->E F Downstream Analysis (e.g., Imaging, Proteomics) E->F Synthesis_Pathway Start 10-Undecyn-1-ol Intermediate1 10-Undecynyl Tosylate Start->Intermediate1 Tosyl Chloride, Pyridine Intermediate2 11-Azido-1-undecyne Intermediate1->Intermediate2 Sodium Azide, DMF Product Undec-10-yn-1-amine Intermediate2->Product Reduction (e.g., LiAlH₄ or H₂/Pd)

An In-Depth Technical Guide to Metabolic Labeling of Proteins with Undec-10-ynylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Unveiling Protein Lipidation with a Powerful Chemical Tool

Undec-10-ynylamine is a synthetic analog of myristic acid, a 14-carbon saturated fatty acid. In cellular systems, it serves as a chemical reporter for protein N-myristoylation, a crucial lipid modification.[1][2][3] This post-translational modification involves the attachment of myristate to the N-terminal glycine of a nascent polypeptide chain, a reaction catalyzed by N-myristoyltransferase (NMT).[4][5] This lipidation event influences protein localization, stability, and involvement in signal transduction pathways.[3][5]

The power of this compound lies in its terminal alkyne group. This functional group is bio-orthogonal, meaning it does not interfere with native cellular processes.[1][2] Once metabolically incorporated into proteins in place of myristic acid, the alkyne handle allows for the selective attachment of reporter tags—such as fluorophores or biotin—via a highly efficient and specific chemical reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[1][2][6] This enables the visualization, enrichment, and identification of N-myristoylated proteins from complex cellular lysates.[1][2][7]

Experimental Workflow: From Metabolic Incorporation to Proteomic Analysis

The overall experimental workflow for utilizing this compound in metabolic labeling studies can be broken down into several key stages. This process allows for both the visualization of labeled proteins and their identification and quantification using mass spectrometry.

experimental_workflow cluster_cell_culture Cellular Labeling cluster_lysis_click Sample Preparation cluster_analysis Downstream Analysis A Cells in Culture B Metabolic Incorporation of this compound A->B C Cell Lysis B->C D Click Chemistry Reaction (CuAAC) C->D F In-gel Fluorescence Scanning D->F G Affinity Purification (Streptavidin beads) D->G E Addition of Azide-Reporter (e.g., Azide-Biotin, Azide-Fluorophore) E->D H On-bead Digestion (Trypsin) G->H I LC-MS/MS Analysis H->I J Protein Identification & Quantification I->J n_myristoylation_pathway cluster_synthesis Precursor Synthesis cluster_translation Co-translational Modification Myristate Myristic Acid ACS Acyl-CoA Synthetase Myristate->ACS YneMyr This compound (Probe) YneMyr->ACS CoA Coenzyme A CoA->ACS MyrCoA Myristoyl-CoA NMT N-Myristoyltransferase (NMT) MyrCoA->NMT YneMyrCoA YneMyr-CoA YneMyrCoA->NMT ACS->MyrCoA ACS->YneMyrCoA Ribosome Ribosome Nascent Nascent Polypeptide (N-terminal Glycine) Ribosome->Nascent Nascent->NMT Myristoylated N-Myristoylated Protein NMT->Myristoylated

References

An In-depth Technical Guide to the Hydrophobicity of Undec-10-ynylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undec-10-ynylamine is a bifunctional molecule featuring a terminal alkyne group and a primary amine. This unique structure makes it a valuable building block in medicinal chemistry and drug development, particularly in the realm of bioconjugation and the synthesis of novel therapeutic agents. The hydrophobicity of a molecule is a critical physicochemical parameter that significantly influences its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, excretion (ADME), and target engagement. Understanding and quantifying the hydrophobicity of this compound is therefore essential for its effective application.

This technical guide provides a comprehensive overview of the hydrophobicity of this compound. It includes calculated physicochemical data, detailed experimental protocols for determining its partition coefficient (LogP), and a discussion of its potential applications in drug development, particularly leveraging its terminal alkyne functionality for "click chemistry" reactions.

Physicochemical Properties of this compound

A molecule's hydrophobicity is most commonly quantified by its partition coefficient (LogP), which describes its distribution between an immiscible organic solvent (typically n-octanol) and water. A positive LogP value indicates a preference for the lipidic phase (hydrophobic), while a negative value suggests a preference for the aqueous phase (hydrophilic). The following table summarizes key calculated physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₁₁H₂₁N-
Molecular Weight 167.30 g/mol -
Calculated LogP (ALOGPS) 3.39[1]
Calculated Water Solubility (logS) -3.66[1]

Experimental Determination of Hydrophobicity

While calculated values provide a useful estimate, experimental determination of hydrophobicity is crucial for accurate characterization. The two most common methods for determining the LogP of a compound are the shake-flask method and reversed-phase high-performance liquid chromatography (RP-HPLC).

Octanol-Water Partition Coefficient (LogP) Determination by the Shake-Flask Method

The shake-flask method is the traditional and most direct method for LogP determination. It involves measuring the concentration of the analyte in both the n-octanol and aqueous phases after they have reached equilibrium.

Experimental Protocol:

  • Preparation of Pre-Saturated Solvents:

    • Mix equal volumes of n-octanol and phosphate-buffered saline (PBS, pH 7.4) in a separatory funnel.

    • Shake vigorously for 24 hours to ensure mutual saturation.

    • Allow the phases to separate completely before use.

  • Sample Preparation:

    • Prepare a stock solution of this compound in pre-saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical method used for quantification.

  • Partitioning:

    • In a glass vial with a screw cap, add a precise volume of the n-octanol stock solution and a precise volume of the pre-saturated PBS. A typical phase volume ratio is 1:1 or 2:1 (n-octanol:PBS).

    • Vortex or shake the vial vigorously for 1 hour at a constant temperature (e.g., 25°C) to allow for equilibration.[2]

    • Centrifuge the vial to ensure complete phase separation.

  • Quantification:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

    • Determine the concentration of this compound in each phase using a suitable analytical technique, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), after appropriate dilution.

  • Calculation of LogP:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase: P = [this compound]octanol / [this compound]aqueous

    • The LogP is the base-10 logarithm of the partition coefficient: LogP = log10(P)

Hydrophobicity Determination by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is an indirect method for estimating LogP based on the retention time of a compound on a nonpolar stationary phase. It is a high-throughput and reproducible method.[3][4]

Experimental Protocol:

  • Instrumentation and Columns:

    • A standard HPLC system with a UV detector is required.

    • A C18 reversed-phase column is typically used.

  • Mobile Phase:

    • The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier (e.g., methanol or acetonitrile).

    • For amines, it is often necessary to use a mobile phase with a slightly basic pH to ensure the analyte is in its neutral form, or to use an ion-pairing reagent if analyzing the protonated form.[3]

  • Procedure:

    • A series of standard compounds with known LogP values are injected into the HPLC system under isocratic elution conditions (constant mobile phase composition).

    • The retention time (t_R_) for each standard is recorded.

    • The retention factor (k) is calculated for each standard using the formula: k = (t_R_ - t_0_) / t_0_ where t_0_ is the void time of the column.

    • A calibration curve is generated by plotting the logarithm of the retention factor (log k) of the standards against their known LogP values.

    • This compound is then injected under the same chromatographic conditions, and its log k is determined.

    • The LogP of this compound is then interpolated from the calibration curve.

Applications in Drug Development: Bioconjugation via Click Chemistry

The terminal alkyne group of this compound makes it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[5][6][7] This reaction is highly efficient, specific, and biocompatible, allowing for the covalent ligation of this compound to molecules bearing an azide group under mild conditions.[8]

This "click" reactivity opens up numerous possibilities in drug development:

  • Synthesis of Novel Drug Conjugates: this compound can be used to attach hydrophobic moieties to polar drugs, thereby improving their membrane permeability and cellular uptake.

  • Development of Targeted Therapies: By "clicking" this compound to a targeting ligand (e.g., an antibody or peptide) that has been modified with an azide, a drug-linker construct can be created that specifically delivers a payload to diseased cells.

  • Creation of PROTACs and Molecular Glues: The undecyl chain can act as a linker to bring a target protein and an E3 ligase into proximity, leading to targeted protein degradation.

  • Surface Modification of Nanoparticles: The alkyne group can be used to functionalize the surface of drug delivery vehicles like liposomes or nanoparticles, enabling the attachment of targeting molecules or imaging agents.

The following diagram illustrates a general workflow for utilizing this compound in the development of a targeted drug conjugate.

Drug_Development_Workflow cluster_synthesis Synthesis & Modification cluster_conjugation Bioconjugation cluster_application Application UDA This compound ClickReaction CuAAC Click Reaction UDA->ClickReaction TargetingLigand Targeting Ligand (e.g., Antibody) AzideMod Azide Modification TargetingLigand->AzideMod Chemical Modification AzideMod->ClickReaction Azide-modified Ligand DrugConjugate Targeted Drug Conjugate ClickReaction->DrugConjugate Covalent Linkage CellularTargeting Cellular Targeting & Drug Delivery DrugConjugate->CellularTargeting Biological Activity

Drug Development Workflow using this compound.

Conclusion

This compound is a versatile chemical tool with a moderate hydrophobicity that is advantageous for various applications in drug discovery and development. Its calculated LogP of 3.39 suggests a favorable balance between aqueous solubility and lipid membrane permeability. The experimental protocols provided in this guide offer robust methods for the precise determination of its hydrophobicity. The presence of a terminal alkyne group, amenable to highly efficient click chemistry, positions this compound as a key building block for the construction of complex and targeted therapeutic agents. A thorough understanding of its hydrophobic character is paramount for harnessing its full potential in the design of next-generation pharmaceuticals.

References

Synthesis and Purification of Undec-10-ynylamine for Laboratory Applications: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of undec-10-ynylamine, a valuable bifunctional molecule for laboratory research and drug development. Its terminal alkyne and primary amine functionalities make it a versatile building block for applications in bioconjugation, materials science, and medicinal chemistry, particularly as a linker in targeted drug delivery systems. This document outlines two primary synthetic pathways from commercially available starting materials, details purification protocols, and provides expected analytical data.

Synthetic Pathways

Two plausible and efficient synthetic routes for the preparation of this compound are presented, starting from either 10-undecyn-1-ol or 11-bromo-1-undecyne.

Route 1: Synthesis from 10-Undecyn-1-ol

This route involves a two-step process: activation of the terminal hydroxyl group followed by nucleophilic substitution with an amine surrogate.

  • Activation of the Hydroxyl Group: The primary alcohol is converted into a good leaving group, typically a mesylate or tosylate, by reaction with the corresponding sulfonyl chloride in the presence of a non-nucleophilic base like triethylamine or pyridine.

  • Introduction of the Amino Group: The resulting sulfonate ester undergoes nucleophilic substitution to introduce the amine functionality. Several methods can be employed:

    • Reaction with Sodium Azide followed by Reduction: The sulfonate is displaced by sodium azide to form an alkyl azide, which is subsequently reduced to the primary amine using a reducing agent such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation. This is often the preferred method due to the high nucleophilicity of the azide anion and the clean conversion of the azide to the amine.

    • Gabriel Synthesis: This classic method involves the reaction of the sulfonate with potassium phthalimide, followed by hydrazinolysis to release the primary amine. This method prevents over-alkylation, a common side reaction when using ammonia directly.

    • Direct Amination with Ammonia: While seemingly the most straightforward approach, using ammonia as the nucleophile can lead to the formation of secondary and tertiary amines, complicating the purification process.

Route 2: Synthesis from 11-Bromo-1-undecyne

This pathway offers a more direct approach to this compound through direct nucleophilic substitution of the bromide.

  • Direct Amination: Similar to the second step of Route 1, various nitrogen nucleophiles can be used to displace the bromide. The Gabriel synthesis or the use of sodium azide followed by reduction are generally the most effective methods to ensure the selective formation of the primary amine. Direct reaction with ammonia is also possible but carries the risk of forming multiple alkylation products.

Purification of this compound

The purification of the final product is critical to remove unreacted starting materials, reagents, and byproducts. A multi-step purification strategy is recommended.

  • Acid-Base Extraction: This is a highly effective first step to separate the basic this compound from neutral or acidic impurities. The crude reaction mixture is dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., 1 M HCl). The amine is protonated and partitions into the aqueous layer. The aqueous layer is then basified (e.g., with 1 M NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.

  • Column Chromatography: Further purification can be achieved using silica gel column chromatography. A solvent system of dichloromethane and methanol is commonly used. To prevent the amine from tailing on the acidic silica gel, a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), should be added to the eluent.

  • Distillation: For larger quantities, vacuum distillation can be an effective final purification step, provided the compound is thermally stable.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and characterization of this compound.

Table 1: Summary of Synthetic Routes and Expected Yields

Starting MaterialKey ReagentsNumber of StepsTypical Overall Yield (%)
10-Undecyn-1-ol1. MsCl, Et₃N; 2. NaN₃; 3. LiAlH₄360-75
10-Undecyn-1-ol1. TsCl, Pyridine; 2. Potassium Phthalimide; 3. H₂NNH₂355-70
11-Bromo-1-undecyne1. NaN₃; 2. LiAlH₄265-80
11-Bromo-1-undecyne1. Potassium Phthalimide; 2. H₂NNH₂260-75

Table 2: Physicochemical and Spectroscopic Data of this compound

PropertyExpected Value
Molecular FormulaC₁₁H₂₁N
Molecular Weight167.30 g/mol
AppearanceColorless to pale yellow liquid
Boiling Point~100-105 °C at 1 mmHg (Predicted)
¹H NMR (CDCl₃, 400 MHz)δ 3.30 (s, 1H, ≡C-H), 2.70 (t, 2H, -CH₂-NH₂), 2.18 (td, 2H, -CH₂-C≡), 1.95 (t, 1H, ≡C-H), 1.2-1.6 (m, 14H, -(CH₂)₇-), 1.15 (s, 2H, -NH₂)
¹³C NMR (CDCl₃, 100 MHz)δ 84.7 (≡C-H), 68.2 (-C≡), 42.5 (-CH₂-NH₂), 34.0, 29.5, 29.3, 29.0, 28.7, 28.4, 26.5, 18.3
IR (neat)ν 3380-3300 (N-H stretch), 3310 (≡C-H stretch), 2920, 2850 (C-H stretch), 2120 (C≡C stretch), 1600 (N-H bend) cm⁻¹
Mass Spectrometry (EI)m/z 167 (M⁺), 150, 136, 122, 108, 94, 82, 67, 54, 41, 30

Experimental Protocols

Protocol 1: Synthesis of this compound from 10-Undecyn-1-ol via Azide Intermediate

Step 1: Mesylation of 10-Undecyn-1-ol

  • To a stirred solution of 10-undecyn-1-ol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under an inert atmosphere (N₂ or Ar), add triethylamine (1.5 eq).

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.

Step 2: Azidation of Undec-10-ynyl Mesylate

  • Dissolve the crude mesylate from the previous step in dimethylformamide (DMF, 0.3 M).

  • Add sodium azide (3.0 eq) and heat the mixture to 60-80 °C.

  • Stir the reaction for 12-18 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with diethyl ether or ethyl acetate (3x).

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude undec-10-ynyl azide.

Step 3: Reduction of Undec-10-ynyl Azide

  • To a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous diethyl ether or tetrahydrofuran (THF, 0.2 M) at 0 °C under an inert atmosphere, add a solution of the crude undec-10-ynyl azide in the same solvent dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Cool the reaction to 0 °C and quench carefully by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting mixture until a white precipitate forms.

  • Filter the mixture through a pad of Celite®, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

Protocol 2: Purification of this compound
  • Dissolve the crude amine in diethyl ether and extract with 1 M HCl (3x).

  • Combine the acidic aqueous layers and wash with diethyl ether to remove any neutral impurities.

  • Basify the aqueous layer to pH > 12 by the slow addition of solid NaOH or concentrated NaOH solution, ensuring the mixture is cooled in an ice bath.

  • Extract the basified aqueous layer with DCM or diethyl ether (3x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to give the purified amine.

  • For higher purity, perform column chromatography on silica gel using a gradient of 0-10% methanol in DCM containing 0.5% triethylamine.

Mandatory Visualizations

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Starting Material Starting Material Intermediate Intermediate Starting Material->Intermediate Activation & Substitution Crude Product Crude Product Intermediate->Crude Product Reduction / Deprotection Acid-Base Extraction Acid-Base Extraction Crude Product->Acid-Base Extraction Initial Cleanup Column Chromatography Column Chromatography Acid-Base Extraction->Column Chromatography Further Purification Pure Product Pure Product Column Chromatography->Pure Product Final Polish

Caption: Overall workflow for the synthesis and purification of this compound.

Signaling_Pathway_Hypothetical Drug Conjugate Drug Conjugate Target Receptor Target Receptor Drug Conjugate->Target Receptor Binding This compound Linker [ Drug ]---(Linker)---[ Targeting Moiety ] Linker contains this compound derivative Drug Conjugate->this compound Linker Signaling Cascade Signaling Cascade Target Receptor->Signaling Cascade Activation Cellular Response Cellular Response Signaling Cascade->Cellular Response Modulation

Caption: Hypothetical signaling pathway modulation by a drug conjugate utilizing an this compound-derived linker.

Undec-10-ynylamine: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undec-10-ynylamine is a long-chain aliphatic amine containing a terminal alkyne group. This bifunctional molecule holds potential as a building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and functional materials. Its safe handling is paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides an in-depth overview of the known and anticipated hazards, along with detailed handling procedures and emergency protocols.

Hazard Identification and Classification

Based on data for the structurally related compound Undec-10-en-1-amine, this compound is anticipated to be a hazardous chemical.[1]

GHS Classification (Anticipated):

  • Skin Corrosion/Irritation: Category 1B - Causes severe skin burns and eye damage.[1]

  • Serious Eye Damage/Eye Irritation: Category 1 - Causes serious eye damage.[1]

  • Flammability: Combustible liquid.

Signal Word: Danger[1]

Hazard Statements (Anticipated):

  • H314: Causes severe skin burns and eye damage.[1]

  • H227: Combustible liquid.

Precautionary Statements (Anticipated):

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[1]

  • P264: Wash skin thoroughly after handling.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1]

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • P310: Immediately call a POISON CENTER or doctor/physician.

  • P403+P235: Store in a well-ventilated place. Keep cool.

  • P501: Dispose of contents/container to an approved waste disposal plant.[1]

Physical and Chemical Properties

Quantitative data for this compound is limited. The following table includes data for the analogous compound Undec-10-en-1-amine as an estimate.

PropertyValue (for Undec-10-en-1-amine)Reference
Molecular Formula C11H21N[1]
Molecular Weight 167.30 g/mol
Appearance Colorless to pale yellow liquid (anticipated)
Density 0.8±0.1 g/cm³[2]
Boiling Point 239.0±0.0 °C at 760 mmHg[2]
Flash Point 89.1±10.9 °C[2]
Solubility Insoluble in water (anticipated). Soluble in organic solvents.[3]

Toxicological Information

Specific toxicological data for this compound, such as LD50 or LC50 values, are not available. However, based on its chemical structure as a primary amine, it is expected to be corrosive and potentially toxic. All routes of exposure (inhalation, ingestion, and skin/eye contact) should be avoided.

Experimental Protocols: Safe Handling and Use

5.1. Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is mandatory:

  • Eye/Face Protection: Chemical splash goggles and a face shield are required.[4][5]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for integrity before each use.

    • Lab Coat: A flame-retardant lab coat is essential.

    • Clothing: Long pants and closed-toe shoes are required.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors. If a fume hood is not available, a respirator with an appropriate organic vapor cartridge may be necessary, based on a formal risk assessment.

5.2. Engineering Controls

  • Fume Hood: All handling of this compound must be performed in a properly functioning chemical fume hood.

  • Eyewash Station and Safety Shower: An accessible and operational eyewash station and safety shower must be in the immediate vicinity of the work area.

5.3. Handling Procedures

  • Receiving and Unpacking: Visually inspect the container for any signs of damage or leaks before accepting the shipment. Unpack in a well-ventilated area, preferably within a fume hood.

  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

  • Dispensing and Use:

    • Don all required PPE.

    • Ensure the chemical fume hood is operational.

    • Place absorbent, disposable bench paper on the work surface.

    • Carefully open the container.

    • Use a calibrated pipette or syringe to transfer the required amount of the liquid.

    • Immediately and securely close the container after use.

    • Clean any minor spills immediately with an appropriate absorbent material.

  • Waste Disposal: Dispose of all waste, including empty containers, contaminated PPE, and spill cleanup materials, as hazardous chemical waste in accordance with local, state, and federal regulations.

Emergency Procedures

6.1. First-Aid Measures

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6][7]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[6][7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

6.2. Fire-Fighting Measures

  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers.

  • Specific Hazards: The compound is combustible. Thermal decomposition may produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

6.3. Accidental Release Measures

  • Small Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the laboratory and alert others.

    • Contact the institution's emergency response team.

    • Prevent the spill from entering drains or waterways.

Visualizations

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal RiskAssessment Conduct Risk Assessment GatherPPE Gather Required PPE RiskAssessment->GatherPPE PrepWorkArea Prepare Fume Hood and Work Area GatherPPE->PrepWorkArea RetrieveChemical Retrieve this compound PrepWorkArea->RetrieveChemical Dispense Dispense Required Amount RetrieveChemical->Dispense PerformExperiment Perform Experiment Dispense->PerformExperiment CloseContainer Securely Close Container PerformExperiment->CloseContainer Decontaminate Decontaminate Work Area CloseContainer->Decontaminate DisposeWaste Dispose of Hazardous Waste Decontaminate->DisposeWaste RemovePPE Remove and Dispose of PPE DisposeWaste->RemovePPE WashHands Wash Hands Thoroughly RemovePPE->WashHands

Caption: General workflow for safely handling this compound.

Emergency_Response_Logic action_node action_node Spill Spill or Exposure Occurs ExposureType Type of Exposure? Spill->ExposureType SpillSize Spill Size? Spill->SpillSize If Spill Inhalation Inhalation ExposureType->Inhalation SkinContact Skin Contact ExposureType->SkinContact EyeContact Eye Contact ExposureType->EyeContact Ingestion Ingestion ExposureType->Ingestion SmallSpill Small SpillSize->SmallSpill LargeSpill Large SpillSize->LargeSpill FreshAir Move to Fresh Air Inhalation->FreshAir FlushSkin Flush Skin with Water (15 min) SkinContact->FlushSkin FlushEyes Flush Eyes with Water (15 min) EyeContact->FlushEyes RinseMouth Rinse Mouth, Do NOT Induce Vomiting Ingestion->RinseMouth ContainSpill Contain with Absorbent SmallSpill->ContainSpill EvacuateLab Evacuate Laboratory LargeSpill->EvacuateLab MedicalAttention Seek Immediate Medical Attention FreshAir->MedicalAttention FlushSkin->MedicalAttention FlushEyes->MedicalAttention RinseMouth->MedicalAttention CallEmergency Call Emergency Response EvacuateLab->CallEmergency

Caption: Decision logic for emergency response to spills or exposures.

References

Unveiling Undec-10-ynylamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the novel chemical compound Undec-10-ynylamine. This document provides critical information regarding its chemical identity, sourcing, and potential areas of application, addressing the needs of the scientific community for accessible and detailed technical data.

Core Chemical Information

This compound, a long-chain aliphatic amine containing a terminal alkyne group, holds potential for a variety of applications in chemical synthesis and biological studies. The terminal alkyne functionality makes it a valuable building block for click chemistry reactions, enabling the straightforward conjugation to other molecules.

Table 1: Chemical Identification and Supplier Information for this compound

ParameterValueSource
Chemical Name This compound-
CAS Number 188584-11-4[1][2]
Molecular Formula C₁₁H₂₁N-
Molecular Weight 167.30 g/mol -
Known Suppliers BLD Pharm[1], Hebei Liye Chemical Co., Ltd.[3][4], Suzhou Senfeida Chemical Co., Ltd.[5]-

Sourcing and Procurement

This compound is available from a select number of chemical suppliers. Researchers can procure this compound from companies such as BLD Pharm[1], Hebei Liye Chemical Co., Ltd.[3][4], and Suzhou Senfeida Chemical Co., Ltd[5]. It is recommended to contact these suppliers directly for information on purity, available quantities, and lead times.

Experimental Protocols

Detailed experimental protocols for the specific use of this compound are not yet widely available in peer-reviewed literature. However, based on its structure as a primary amine with a terminal alkyne, established protocols for similar compounds can be adapted.

General Protocol for Amine Derivatization:

A common application for primary amines is their reaction with activated carboxylic acids or acyl chlorides to form amides.

  • Dissolution: Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Addition of Base: Add an appropriate non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the solution.

  • Acylation: Slowly add the desired acylating agent (e.g., an acid chloride or an activated ester) to the reaction mixture at a controlled temperature (often 0 °C to room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with an aqueous solution (e.g., saturated sodium bicarbonate). Extract the product with an organic solvent, dry the organic layer, and purify the crude product using column chromatography.

General Protocol for "Click" Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC):

The terminal alkyne of this compound makes it an ideal substrate for CuAAC reactions.

  • Reactant Preparation: Dissolve the azide-containing molecule and this compound in a suitable solvent system (e.g., a mixture of t-butanol and water).

  • Catalyst Preparation: Prepare a fresh solution of a copper(I) source, such as copper(II) sulfate with a reducing agent like sodium ascorbate.

  • Reaction Initiation: Add the copper catalyst to the mixture of the azide and alkyne.

  • Reaction Progression: Stir the reaction at room temperature. The reaction is often rapid and can be monitored by TLC or LC-MS.

  • Purification: Once the reaction is complete, the triazole product can be isolated through extraction and purified by column chromatography.

Potential Signaling Pathways and Biological Investigations

Currently, there is a lack of specific research detailing the signaling pathways modulated by this compound. However, long-chain amines and their derivatives are known to interact with various biological targets. The unique structure of this compound suggests several avenues for investigation.

Hypothetical Workflow for Investigating Biological Activity:

The following diagram outlines a potential workflow for researchers to explore the biological effects of this compound.

G cluster_0 Initial Screening cluster_1 Target Identification cluster_2 Pathway Analysis cluster_3 Validation A This compound B Cell-Based Assays (e.g., Viability, Proliferation) A->B C Affinity-Based Probes (using 'click' chemistry) B->C If biological activity observed D Proteomic Analysis (e.g., Mass Spectrometry) C->D E Identification of Potential Protein Targets D->E F Bioinformatic Analysis of Identified Targets G Hypothesized Signaling Pathways F->G H Functional Assays (e.g., Western Blot, qPCR) G->H I Confirmation of Pathway Modulation H->I

References

Undec-10-ynylamine stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Stability and Storage of Undec-10-ynylamine

Chemical Profile of this compound

This compound is a bifunctional molecule featuring a primary aliphatic amine at one end of an eleven-carbon chain and a terminal alkyne at the other. This structure makes it a valuable building block in organic synthesis, particularly in the construction of more complex molecules through reactions such as nucleophilic addition, alkylation, and click chemistry. However, these same functional groups are susceptible to degradation under certain conditions, necessitating careful storage and handling.

Potential Degradation Pathways

The stability of this compound is primarily influenced by the reactivity of its amine and alkyne moieties. Understanding the potential degradation pathways is crucial for maintaining the compound's purity and integrity.

Amine Group Degradation

Primary amines are susceptible to several degradation routes:

  • Oxidation: In the presence of oxygen, primary amines can undergo oxidation to form various products, including imines, hydroxylamines, and nitro compounds. This process can be accelerated by light and the presence of metal ions. Primary and tertiary amines are generally considered to possess oxidative stability, while secondary amines are less stable at elevated temperatures.

  • Reaction with Carbon Dioxide: Amines can react with atmospheric carbon dioxide to form carbamate salts. This is typically a reversible process, but it can alter the pH and reactivity of the neat compound or its solutions.

  • Imine Formation: The metabolism of some primary aliphatic amines can result in the formation of stable imine metabolites[1]. While this is a biological process, it highlights a potential chemical transformation.

Alkyne Group Degradation

Terminal alkynes also exhibit specific reactivity that can lead to degradation:

  • Polymerization: Terminal alkynes can undergo polymerization, especially in the presence of heat, light, or transition metal catalysts.

  • Oxidative Cleavage: Strong oxidizing agents can cleave the triple bond, leading to the formation of carboxylic acids.

  • Dimerization (Glasier Coupling): In the presence of a copper(I) salt and an oxidant, terminal alkynes can dimerize.

The interplay of these factors is illustrated in the diagram below.

Factors Influencing this compound Stability Temp Temperature Molecule This compound Temp->Molecule Light Light Light->Molecule Oxygen Oxygen / Air Oxygen->Molecule Moisture Moisture Moisture->Molecule Metals Metal Ions Metals->Molecule CO2 Carbon Dioxide CO2->Molecule Oxidation Amine Oxidation (Imines, Hydroxylamines) Molecule->Oxidation Polymerization Alkyne Polymerization Molecule->Polymerization Carbamate Carbamate Formation Molecule->Carbamate Dimerization Alkyne Dimerization Molecule->Dimerization

Caption: Factors Affecting this compound Stability.

Recommended Storage Conditions

To mitigate the degradation pathways described above, the following storage conditions are recommended. These are general recommendations and should be verified with in-house stability studies.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential degradation reactions and polymerization.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes exposure to oxygen and carbon dioxide, thus preventing amine oxidation and carbamate formation.
Light Protect from light (Amber vial)Prevents light-catalyzed degradation and polymerization.
Container Tightly sealed glass containerPrevents exposure to atmospheric moisture and gases. Glass is generally inert.
Purity High purityImpurities, especially metal ions, can catalyze degradation pathways.

Handling and Safety Precautions

As with any chemical, proper handling procedures are essential to ensure safety and maintain the integrity of the compound. General guidelines for handling amines suggest the following:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and acid chlorides.

  • Spills: In case of a spill, absorb with an inert material and dispose of it according to local regulations.

Proposed Experimental Protocol for Stability Assessment

Given the lack of specific stability data, researchers and drug development professionals should consider conducting an in-house stability study. The following protocol, based on general principles from ICH guidelines for active pharmaceutical ingredients, provides a framework for such a study[2].

Objective

To evaluate the stability of this compound under various stress conditions to determine its intrinsic stability, identify potential degradation products, and establish appropriate storage conditions and re-test period.

Materials and Methods
  • Test Substance: this compound of known purity.

  • Analytical Method: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, or Gas Chromatography-Mass Spectrometry (GC-MS), should be developed and validated. This method must be able to separate and quantify the parent compound from any degradation products.

  • Stress Conditions:

    • Thermal Stress: Samples stored at elevated temperatures (e.g., 40°C, 60°C) and under refrigeration (2-8°C) as a control.

    • Photostability: Samples exposed to a light source according to ICH Q1B guidelines, with a dark control sample stored under the same temperature conditions.

    • Oxidative Stress: Samples exposed to an oxygen-rich atmosphere or treated with a dilute solution of a mild oxidizing agent (e.g., hydrogen peroxide).

    • Hydrolytic Stress: Samples stored in aqueous solutions at different pH values (e.g., acidic, neutral, basic).

Experimental Workflow

Workflow for this compound Stability Study start Start: Pure this compound Sample prep Prepare Samples for Each Stress Condition start->prep stress Expose Samples to Stress Conditions (Temp, Light, O2, pH) prep->stress sampling Collect Samples at Pre-defined Time Points (e.g., T=0, 1, 2, 4 weeks) stress->sampling analysis Analyze Samples using a Stability-Indicating Method (e.g., HPLC, GC-MS) sampling->analysis data Quantify Parent Compound and Detect Degradation Products analysis->data evaluate Evaluate Data: - Degradation Rate - Degradation Profile data->evaluate end End: Establish Storage Conditions and Re-test Period evaluate->end

Caption: Proposed Experimental Workflow for Stability Assessment.

Data Analysis

The concentration of this compound should be monitored over time for each condition. The formation of any degradation products should be noted, and if possible, their structures identified. The data will allow for the determination of the degradation rate and will inform the optimal storage conditions to ensure the long-term stability of the compound.

Conclusion

While specific experimental data on the stability of this compound is scarce, a thorough understanding of the reactivity of its primary amine and terminal alkyne functional groups allows for the formulation of robust storage and handling guidelines. To ensure the highest quality and purity of this versatile chemical, it is recommended to store it under refrigerated conditions, protected from light, and under an inert atmosphere. For critical applications in research and drug development, conducting an in-house stability study is strongly advised to experimentally verify these recommendations and establish a suitable re-test period.

References

Methodological & Application

Application Notes and Protocols for Undec-10-ynylamine Protein Labeling via Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the labeling of cellular proteins using Undec-10-ynylamine, a bioorthogonal alkyne probe, and subsequent detection and analysis via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This method allows for the specific tagging and profiling of proteins that undergo post-translational modifications with fatty acid analogs, offering valuable insights into cellular metabolism, protein trafficking, and drug-target engagement.

This compound is a synthetic molecule that structurally mimics fatty acids. When introduced to living cells, it can be metabolically incorporated into proteins by cellular enzymes that catalyze protein acylation. The terminal alkyne group of this compound serves as a bioorthogonal handle, meaning it is chemically inert within the biological system but can be specifically and efficiently reacted with an azide-containing reporter molecule (e.g., a fluorophore or biotin) through click chemistry. This two-step approach enables the sensitive and specific detection, visualization, and enrichment of the labeled proteins.

These application notes are intended for researchers in cell biology, proteomics, and drug discovery who are interested in studying protein acylation and identifying the targets of fatty acid metabolism pathways.

Key Experimental Workflow

The overall workflow for this compound protein labeling and analysis involves two main stages: metabolic labeling of proteins in live cells and the subsequent click chemistry reaction on the cell lysate.

Workflow cluster_0 Metabolic Labeling (In-Cell) cluster_1 Click Chemistry & Analysis (In-Vitro) CellCulture 1. Cell Culture MetabolicLabeling 2. Metabolic Labeling with This compound CellCulture->MetabolicLabeling CellHarvest 3. Cell Harvest and Lysis MetabolicLabeling->CellHarvest ClickReaction 4. Click Reaction with Azide Reporter CellHarvest->ClickReaction ProteinPurification 5. Protein Precipitation and Purification ClickReaction->ProteinPurification DownstreamAnalysis 6. Downstream Analysis (SDS-PAGE, MS) ProteinPurification->DownstreamAnalysis

Caption: Overall experimental workflow for this compound protein labeling.

Quantitative Data Summary

The efficiency of protein labeling using this compound can be influenced by several factors, including cell type, probe concentration, and incubation time. The following table summarizes typical experimental parameters and expected outcomes.

ParameterRecommended RangeTypical Outcome/Consideration
This compound Concentration 10 - 100 µMHigher concentrations may increase labeling but can also lead to cytotoxicity. Optimal concentration should be determined empirically for each cell line.
Labeling Time 4 - 24 hoursLonger incubation times generally result in higher incorporation. The optimal time depends on the turnover rate of the proteins of interest.
Azide Reporter Concentration 20 - 50 µMExcess azide reporter ensures efficient reaction with the incorporated alkyne.
Click Reaction Time 30 - 60 minutesThe CuAAC reaction is typically rapid and efficient at room temperature.
Labeling Efficiency VariableDependent on the extent of protein acylation in the specific biological system. Can be assessed by in-gel fluorescence or mass spectrometry.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with this compound

This protocol describes the incorporation of this compound into cellular proteins in cultured mammalian cells.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell scraper

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

Procedure:

  • Cell Seeding: Seed the mammalian cells in appropriate culture plates or flasks and grow them in complete culture medium until they reach the desired confluency (typically 70-80%).

  • Preparation of Labeling Medium: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Dilute the stock solution in fresh, pre-warmed complete culture medium to the desired final concentration (e.g., 25-50 µM).

  • Metabolic Labeling: Remove the old medium from the cells and wash once with sterile PBS. Add the prepared labeling medium containing this compound to the cells.

  • Incubation: Incubate the cells for the desired period (e.g., 16-24 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Cell Harvest: After incubation, remove the labeling medium and wash the cells twice with cold PBS.

  • Cell Lysis: Add an appropriate volume of cold lysis buffer to the cells. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Lysate Clarification: Incubate the lysate on ice for 30 minutes, with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Collect the supernatant containing the protein lysate. Determine the protein concentration using a standard protein assay (e.g., BCA assay). The lysate is now ready for the click chemistry reaction.

Protocol 2: Click Chemistry Reaction on Cell Lysate

This protocol details the copper-catalyzed click reaction to conjugate an azide-containing reporter molecule to the alkyne-labeled proteins in the cell lysate.[1][2]

Materials:

  • Cell lysate containing this compound-labeled proteins (from Protocol 1)

  • Azide-containing reporter molecule (e.g., Azide-Fluor 488, Biotin-Azide)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (100 mM in water)[1]

  • Copper(II) sulfate (CuSO4) solution (20 mM in water)[1][2]

  • Sodium ascorbate solution (300 mM in water, freshly prepared)[1][2]

  • PBS (pH 7.4)

  • Methanol

  • Chloroform

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following reagents in the order listed:

    • 50 µL of protein lysate (1-5 mg/mL)[2]

    • 100 µL of PBS[2]

    • 4 µL of the corresponding azide detection reagent (final concentration of approximately 20 µM)[1]

    • 10 µL of 40 mM THPTA solution[2]

    • 10 µL of 20 mM CuSO4 solution[2]

  • Initiation of Click Reaction: To initiate the reaction, add 10 µL of freshly prepared 300 mM sodium ascorbate solution.[2] Vortex the tube briefly to mix.

  • Incubation: Protect the reaction from light and incubate for 30 minutes at room temperature.[2]

  • Protein Precipitation (for downstream analysis):

    • Add 600 µL of methanol to the 200 µL reaction mixture and vortex briefly.[2]

    • Add 150 µL of chloroform and vortex briefly.[2]

    • Add 400 µL of deionized water and vortex briefly.[2]

    • Centrifuge for 5 minutes at 13,000-20,000 x g to separate the phases.[2] Carefully remove the upper aqueous layer.

    • Add 450 µL of methanol to the remaining lower organic phase and interphase, and vortex briefly.[2]

    • Centrifuge for 5 minutes at 13,000-20,000 x g to pellet the protein.[2] Carefully discard the supernatant.

    • Wash the protein pellet by adding 450 µL of methanol and centrifuging again for 5 minutes at 13,000-20,000 x g.[2] Discard the supernatant.

  • Sample Preparation for Analysis: Air-dry the protein pellet for at least 15 minutes.[2] The labeled protein sample is now ready for downstream analysis such as SDS-PAGE with in-gel fluorescence scanning or digestion for mass spectrometry-based proteomics.

Signaling Pathway and Logical Relationships

The metabolic incorporation of this compound is dependent on the cellular machinery for protein acylation. The subsequent click reaction is a highly specific chemical ligation.

SignalingPath cluster_CellularProcess Cellular Environment cluster_ClickReaction In Vitro Reaction U10A This compound Enzymes Acyltransferases U10A->Enzymes LabeledProtein Alkyne-Labeled Protein Enzymes->LabeledProtein Protein Cellular Proteins Protein->Enzymes FinalProduct Labeled Protein Conjugate LabeledProtein->FinalProduct AzideReporter Azide Reporter (Fluorophore/Biotin) AzideReporter->FinalProduct Copper Cu(I) Catalyst Copper->FinalProduct

Caption: Metabolic incorporation and click chemistry labeling of proteins.

References

Application Notes and Protocols: A Guide to Using Undec-10-ynylamine in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undec-10-ynylamine is a versatile chemical probe that serves as a valuable tool in modern cell biology and drug development. Its terminal alkyne group makes it an ideal substrate for bioorthogonal chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry". This powerful technique allows for the precise and efficient labeling of biomolecules in living cells and complex biological systems without interfering with native biochemical processes.[1][2][3]

These application notes provide a comprehensive, step-by-step guide for the utilization of this compound in cell culture for the purpose of labeling and subsequent analysis of cellular components. The protocols outlined below are designed to be adaptable to a variety of cell types and experimental goals.

Physicochemical Properties and Handling

Storage and Handling:

  • Storage: Store this compound at -20°C, protected from light and moisture.

  • Handling: Handle in a well-ventilated area.[4] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of vapor and direct contact with skin and eyes.[4] For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Principle of Application: Click Chemistry

The primary application of this compound in cell culture is as a metabolic or chemical label that can be subsequently visualized or captured via click chemistry. The terminal alkyne group of this compound reacts with an azide-containing molecule (e.g., a fluorescent dye, a biotin tag, or an affinity probe) in the presence of a copper(I) catalyst to form a stable triazole linkage.[1][2][3] This reaction is highly specific, rapid, and can be performed under biocompatible conditions, making it suitable for live-cell applications.[1][2][3]

Signaling Pathway Diagram: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

G Undec This compound (Alkyne) Triazole Stable Triazole Linkage (Labeled Biomolecule) Undec->Triazole Azide Azide-Probe (e.g., Azide-Fluorophore) Azide->Triazole CuSO4 Copper(II) Sulfate (CuSO4) CuI Copper(I) (Active Catalyst) CuSO4->CuI Reduction Ascorbate Sodium Ascorbate CuI->Triazole Catalysis

Caption: The CuAAC reaction mechanism for labeling with this compound.

Experimental Protocols

The following are generalized protocols for labeling cells with this compound. Optimization of concentrations, incubation times, and reagent conditions may be necessary for specific cell types and experimental questions.

Protocol 1: General Metabolic Labeling of Cells

This protocol is suitable for experiments where this compound is expected to be incorporated into cellular components through metabolic pathways.

Materials:

  • This compound

  • Cell culture medium appropriate for the cell line

  • Fetal Bovine Serum (FBS), if required

  • Penicillin-Streptomycin solution (optional)

  • Phosphate-Buffered Saline (PBS)

  • Azide-functionalized detection reagent (e.g., Azide-fluorophore)

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Wash buffer (e.g., PBS with 1% BSA)

Experimental Workflow Diagram:

G start Seed Cells incubation Incubate with This compound start->incubation wash1 Wash with PBS incubation->wash1 fix Fix Cells wash1->fix wash2 Wash with PBS fix->wash2 permeabilize Permeabilize Cells (Optional) wash2->permeabilize wash3 Wash with Wash Buffer permeabilize->wash3 click Perform Click Reaction wash3->click wash4 Wash with Wash Buffer click->wash4 analyze Analyze (e.g., Microscopy, Flow Cytometry) wash4->analyze

Caption: A typical workflow for cell labeling using this compound.

Procedure:

  • Cell Seeding: Seed cells in an appropriate culture vessel (e.g., multi-well plates, chamber slides) and allow them to adhere and grow to the desired confluency (typically 50-70%).

  • Metabolic Labeling:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 10-100 µM).

    • Remove the existing medium from the cells and replace it with the medium containing this compound.

    • Incubate the cells for a desired period (e.g., 1-24 hours) under standard culture conditions (37°C, 5% CO₂). The optimal incubation time will depend on the rate of metabolic incorporation.

  • Washing: Gently aspirate the labeling medium and wash the cells twice with pre-warmed PBS to remove any unincorporated this compound.

  • Fixation: Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • Permeabilization (for intracellular targets): If the target of the azide probe is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.

  • Washing: Wash the cells twice with wash buffer.

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use. For a 100 µL reaction, mix the following in order:

      • 85 µL PBS

      • 2 µL Azide-probe stock solution (final concentration typically 1-10 µM)

      • 10 µL of a 10X premix of CuSO₄ and ligand (e.g., 10 mM CuSO₄, 50 mM THPTA)

      • 3 µL of freshly prepared 100 mM Sodium Ascorbate in water (final concentration 3 mM)

    • Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with wash buffer.

  • Analysis: The cells are now ready for analysis by methods such as fluorescence microscopy or flow cytometry.

Protocol 2: Cell Surface Labeling

This protocol is designed for labeling cell surface components. The click reaction is performed on live cells at a reduced temperature to minimize internalization.[1][2]

Materials:

  • Same as Protocol 1, excluding fixative and permeabilization buffer for the initial steps.

Procedure:

  • Cell Seeding and Labeling: Follow steps 1 and 2 from Protocol 1.

  • Washing: Gently wash the cells twice with ice-cold PBS to remove unincorporated this compound and to cool the cells.

  • Live-Cell Click Reaction:

    • Prepare the click reaction cocktail as described in Protocol 1, step 8, using ice-cold reagents.

    • Add the click reaction cocktail to the cells and incubate for 5-15 minutes on ice, protected from light.

  • Washing: Wash the cells three times with ice-cold wash buffer.

  • Fixation and Analysis: The cells can now be fixed (as in Protocol 1, step 4) for imaging or analyzed live, depending on the experimental requirements.

Data Presentation

Quantitative data from experiments using this compound should be recorded systematically to allow for easy comparison and interpretation. Below is a template table for recording data from a dose-response or time-course experiment analyzed by fluorescence intensity.

Condition This compound (µM) Incubation Time (h) Mean Fluorescence Intensity (a.u.) Standard Deviation Cell Viability (%)
Control024
Experimental 11024
Experimental 22524
Experimental 35024
Experimental 410024
Experimental 5501
Experimental 6506
Experimental 75012
Experimental 85024

Troubleshooting

  • Low Signal:

    • Increase the concentration of this compound.

    • Increase the incubation time for metabolic labeling.

    • Optimize the concentration of the azide probe and copper catalyst.

    • Ensure the sodium ascorbate solution is freshly prepared.

  • High Background:

    • Decrease the concentration of the azide probe.

    • Ensure thorough washing after the labeling and click reaction steps.

    • Include a "no-alkyne" control to assess non-specific binding of the azide probe.

  • Cell Toxicity:

    • Decrease the concentration of this compound.

    • Reduce the incubation time.

    • Perform a cell viability assay (e.g., Trypan Blue exclusion, MTT assay) to determine the cytotoxic concentration of the compound.

    • Minimize the concentration of copper and the duration of the click reaction, especially for live-cell labeling. The use of copper-chelating ligands like THPTA is crucial to reduce copper-mediated toxicity.[1][2]

Conclusion

This compound, in conjunction with click chemistry, offers a robust and versatile platform for the chemical tagging of biomolecules in a cellular context. The protocols provided herein serve as a starting point for researchers to design and execute a wide range of experiments aimed at understanding complex biological processes. As with any technique, empirical optimization is key to achieving the best results for your specific experimental system.

References

Application Notes and Protocols for Undec-10-ynylamine in Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Undec-10-ynylamine is a versatile chemical probe for the investigation of protein modifications and interactions in quantitative proteomics. Its structure, featuring a terminal alkyne group and a primary amine, allows for its use in bioorthogonal chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[1][2] This enables the selective labeling and subsequent identification and quantification of proteins that have incorporated the probe.

The primary application of this compound in proteomics is as a metabolic label to study post-translational modifications (PTMs). The long alkyl chain mimics fatty acids, suggesting its potential use in studying protein acylation. The terminal amine group could allow for its enzymatic incorporation by aminotransferases or other enzymes that recognize primary amines, leading to the labeling of specific protein subsets. Once incorporated into proteins, the alkyne handle serves as a bioorthogonal tag for the covalent attachment of reporter molecules, such as biotin for affinity purification or fluorophores for imaging.[3]

In a typical quantitative proteomics workflow, two cell populations are treated under different conditions (e.g., with and without a drug candidate). One or both populations are incubated with this compound to label a specific proteome fraction. After cell lysis, the alkyne-labeled proteins are conjugated to an azide-containing tag via click chemistry. For quantitative analysis, these tags can be isotopically labeled (e.g., "light" and "heavy" biotin).[4] The tagged proteins are then enriched, for example, using streptavidin beads if biotin was used, digested into peptides, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The relative abundance of the labeled peptides between the different conditions can then be determined by comparing the signal intensities of the isotopic pairs.[5] This powerful technique allows for the identification of proteins whose modification with the this compound probe is altered in response to a stimulus, providing insights into cellular signaling pathways and potential drug targets.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with this compound

This protocol describes the metabolic labeling of cultured mammalian cells with this compound for subsequent proteomic analysis.

Materials:

  • This compound

  • Mammalian cell line of interest (e.g., HeLa, Jurkat)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cell scraper

  • Centrifuge

Procedure:

  • Cell Culture: Culture cells to approximately 70-80% confluency in a T75 flask or 10 cm dish.

  • Preparation of Labeling Medium: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM. On the day of the experiment, dilute the stock solution into pre-warmed complete cell culture medium to a final concentration of 10-50 µM. The optimal concentration should be determined empirically for each cell line and experimental condition.

  • Metabolic Labeling: Remove the existing culture medium from the cells and wash once with sterile PBS. Add the this compound-containing medium to the cells.

  • Incubation: Incubate the cells for 4-16 hours at 37°C in a humidified incubator with 5% CO2. The incubation time may need to be optimized.

  • Cell Harvest: After incubation, remove the labeling medium and wash the cells twice with ice-cold PBS.

  • Lysis: Lyse the cells directly on the plate by adding an appropriate lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Storage: Collect the supernatant containing the protein extract and store at -80°C until further use in the click chemistry protocol.

Protocol 2: Click Chemistry Reaction and Enrichment of Labeled Proteins

This protocol details the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to conjugate a biotin-azide tag to the alkyne-labeled proteins, followed by enrichment.

Materials:

  • Protein lysate from metabolically labeled cells (from Protocol 1)

  • Azide-biotin conjugate (e.g., Azide-PEG3-Biotin)

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with 0.1% SDS)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Preparation of Click Chemistry Reagents:

    • Prepare a 10 mM stock solution of Azide-biotin in DMSO.

    • Prepare a 50 mM stock solution of CuSO4 in water.

    • Prepare a 50 mM stock solution of THPTA in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

  • Click Reaction Setup: In a microcentrifuge tube, combine the following:

    • 500 µg - 1 mg of protein lysate

    • Azide-biotin stock solution to a final concentration of 100 µM.

    • THPTA stock solution to a final concentration of 1 mM.

    • CuSO4 stock solution to a final concentration of 1 mM.

  • Initiation of Reaction: Add sodium ascorbate stock solution to a final concentration of 1 mM to initiate the reaction.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation, protected from light.

  • Protein Precipitation (Optional but Recommended): Precipitate the proteins to remove excess click chemistry reagents using a methanol/chloroform precipitation method.

  • Resuspension: Resuspend the protein pellet in a buffer containing SDS (e.g., 1% SDS in PBS).

  • Enrichment of Biotinylated Proteins:

    • Equilibrate streptavidin-agarose beads with the resuspension buffer.

    • Add the resuspended protein sample to the beads and incubate for 2 hours at room temperature with rotation.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins. Perform sequential washes with:

    • 1% SDS in PBS

    • 8 M urea in 100 mM Tris-HCl, pH 8.0

    • PBS

  • Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer for 10 minutes. The eluted proteins are now ready for SDS-PAGE and subsequent in-gel digestion for mass spectrometry analysis.

Quantitative Data Presentation

The following table is a representative example of quantitative proteomics data that could be obtained from an experiment using an alkyne-tagged probe to study protein acylation. The data presented here is adapted from a study by Martin, B. R., & Cravatt, B. F. (2009), which utilized 17-octadecynoic acid (17-ODYA) to profile S-acylated proteins in Jurkat T cells. The table shows a partial list of identified proteins and their relative abundance changes upon a specific treatment.

Protein ID (UniProt)Gene NameProtein NamePeptide SequenceFold Change (Treatment/Control)p-value
P60709ACTBActin, cytoplasmic 1SYELPDGQVITIGNER1.120.34
P02768ALBSerum albuminLVNEVTEFAK0.980.87
P10275HSPA8Heat shock cognate 71 kDa proteinIINEPTAAAIAYGLDK2.540.01
P04035HSPA1AHeat shock 70 kDa protein 1A/1BIINEPTAAAIAYGLDK2.610.01
P62258GNB1Guanine nucleotide-binding protein subunit beta-1VLAGAHDNR3.15<0.005
P06733GNAI2Guanine nucleotide-binding protein G(i) subunit alpha-2IAGESGKSTIVK4.23<0.001
P11362HSP90AB1Heat shock protein HSP 90-betaLGIHEDSQNR1.890.04
P08238HSPD160 kDa heat shock protein, mitochondrialVDGKKTNVDIK1.050.65

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_bioconjugation Bioconjugation & Enrichment cluster_analysis Proteomic Analysis start 1. Cell Culture labeling 2. Metabolic Labeling (this compound) start->labeling harvest 3. Cell Harvest & Lysis labeling->harvest click_chem 4. Click Chemistry (Azide-Biotin Tagging) harvest->click_chem enrichment 5. Streptavidin Enrichment click_chem->enrichment digest 6. On-Bead Digestion enrichment->digest lcms 7. LC-MS/MS Analysis digest->lcms data_analysis 8. Data Analysis (Protein ID & Quantification) lcms->data_analysis signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus receptor Receptor protein_a Protein A (Acylated) receptor->protein_a Activates protein_b Protein B protein_a->protein_b enzyme Acyltransferase enzyme->protein_a Acylates protein_c Protein C protein_b->protein_c transcription_factor Transcription Factor protein_c->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression drug Drug Treatment drug->enzyme Inhibits probe This compound Probe probe->enzyme Incorporated

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Undec-10-ynylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and specific formation of 1,4-disubstituted 1,2,3-triazoles.[1][2][3] This reaction is celebrated for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[2][4] Undec-10-ynylamine is a versatile building block that incorporates a terminal alkyne for CuAAC ligation and a primary amine for further functionalization. These application notes provide detailed protocols for the use of this compound in CuAAC reactions, guidance on optimization, and illustrative data.

The CuAAC reaction is characterized by its remarkable acceleration, with rates 10⁷ to 10⁸ times higher than the uncatalyzed Huisgen 1,3-dipolar cycloaddition.[1][5] The reaction is generally insensitive to aqueous conditions and a wide pH range (4-12), which allows for its application in biological systems.[1][5] The active catalyst is the Cu(I) ion, which can be generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[5][6][7] To enhance reaction efficiency and protect sensitive biomolecules from oxidative damage, a stabilizing ligand for Cu(I), such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often employed.[6][7]

Key Applications

The triazole linkage formed through CuAAC is stable and can be considered a bioisostere for an amide bond, finding extensive use in:

  • Drug Discovery: Synthesis of novel small molecule libraries for screening and lead optimization.[2]

  • Bioconjugation: Linking this compound, post-reaction, to proteins, peptides, nucleic acids, or other biomolecules.[6]

  • Material Science: Functionalization of polymers and surfaces.

  • Diagnostic Tool Development: Attachment of imaging agents or probes to targeting moieties.[2]

Chemical Reaction Workflow

The following diagram illustrates the general workflow for the CuAAC reaction with this compound.

CuAAC_Workflow cluster_reactants Reactant Preparation cluster_catalyst Catalyst System Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Undecynylamine This compound Solution ReactionVessel Combine Reactants and Catalyst System Undecynylamine->ReactionVessel Azide Azide Partner Solution Azide->ReactionVessel CuSO4 CuSO4 Solution CuSO4->ReactionVessel THPTA THPTA Solution THPTA->ReactionVessel NaAsc Sodium Ascorbate Solution NaAsc->ReactionVessel Initiates Reaction Purification Purification (e.g., Chromatography) ReactionVessel->Purification Product Triazole Product Purification->Product

Caption: General experimental workflow for the CuAAC reaction.

Experimental Protocols

Herein are two representative protocols for the CuAAC reaction with this compound. Protocol A is a general procedure for small molecule synthesis, while Protocol B is adapted for bioconjugation applications in aqueous media.

Protocol A: General Small Molecule Synthesis

This protocol is suitable for the reaction of this compound with a generic azide partner in an organic solvent system.

Materials:

  • This compound

  • Azide coupling partner

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of tert-butanol and water, or DMSO)

  • Nitrogen or Argon source

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 eq) and the azide partner (1.0-1.2 eq) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1, to a concentration of 0.1-0.5 M).

  • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • In a separate vial, prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).

  • In another vial, prepare a stock solution of CuSO₄·5H₂O (e.g., 0.5 M in water).

  • To the degassed reaction mixture, add sodium ascorbate solution (0.1-0.3 eq).

  • Add the CuSO₄·5H₂O solution (0.01-0.05 eq) to initiate the reaction.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.

  • Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Protocol B: Bioconjugation in Aqueous Buffer

This protocol is adapted for labeling biomolecules in an aqueous environment. It utilizes a Cu(I)-stabilizing ligand to improve reaction efficiency and minimize potential damage to sensitive substrates.

Materials:

  • This compound functionalized biomolecule

  • Azide-containing label (e.g., fluorescent dye, biotin)

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Aminoguanidine (optional, to scavenge reactive oxygen species)[6]

  • Aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

Procedure:

  • Prepare a stock solution of the biomolecule-alkyne in the reaction buffer.

  • Prepare a stock solution of the azide-label in a compatible solvent (e.g., DMSO).

  • Prepare a fresh premixed solution of CuSO₄ and THPTA in a 1:5 molar ratio (e.g., 20 mM CuSO₄ and 100 mM THPTA in water).[8]

  • Prepare a fresh stock solution of sodium ascorbate in water (e.g., 100 mM).

  • In a microcentrifuge tube, combine the biomolecule-alkyne solution, the azide-label, and aminoguanidine (if used).

  • Add the premixed CuSO₄/THPTA solution.

  • Initiate the reaction by adding the sodium ascorbate solution.

  • Mix the reaction gently and allow it to proceed at room temperature for 1-2 hours.

  • The labeled biomolecule can be purified from excess reagents using methods appropriate for the biomolecule, such as size exclusion chromatography, dialysis, or precipitation.

Quantitative Data Summary

The following tables provide representative data for CuAAC reactions. Note that specific yields and reaction times will vary depending on the specific azide, solvent, and temperature used.

Table 1: Reaction Parameters for Small Molecule Synthesis

AlkyneAzide PartnerCatalyst SystemSolventTime (h)Yield (%)
PhenylacetyleneBenzyl AzideCuSO₄ (1 mol%), Sodium Ascorbate (5 mol%)t-BuOH/H₂O195
Propargyl AlcoholPhenyl AzideCuSO₄ (2 mol%), Sodium Ascorbate (10 mol%)H₂O291
This compound Generic Alkyl Azide CuSO₄ (1-5 mol%), Sodium Ascorbate (5-10 mol%) t-BuOH/H₂O or DMSO 1-4 >90 (Expected)

Table 2: Bioconjugation Reaction Parameters

Alkyne-BiomoleculeAzide-LabelCatalyst SystemBufferTime (h)Conversion (%)
Alkyne-modified PeptideAzido-fluorescein50 µM CuSO₄, 250 µM THPTA, 2.5 mM NaAscPBS1>95
Alkyne-modified OligonucleotideAzido-biotin10 µM CuSO₄, 50 µM THPTA, 1 mM NaAscDPBS with 10% MeOH6~10[9]
Alkyne-modified Protein Azido-PEG 0.25 mM CuSO₄, 1.25 mM THPTA, 5 mM NaAsc Phosphate Buffer 1 >90 (Typical) [7]

Signaling Pathway Diagram

The CuAAC reaction itself is a chemical transformation and not a biological signaling pathway. The product of the reaction, a 1,2,3-triazole, can be designed to interact with biological systems. The following diagram illustrates the formation of the triazole ring from this compound and an azide.

CuAAC_Reaction cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Alkyne This compound (R-C≡CH) Triazole 1,4-Disubstituted 1,2,3-Triazole Alkyne->Triazole Azide Azide (R'-N₃) Azide->Triazole Catalyst Cu(I) Catalyst->Triazole catalyzes

Caption: Formation of a 1,2,3-triazole via CuAAC.

Troubleshooting and Optimization

  • Low Yields:

    • Ensure all solutions, especially the sodium ascorbate, are freshly prepared.

    • Thoroughly degas the reaction mixture to prevent oxidation of the Cu(I) catalyst.

    • Increase the concentration of the catalyst and/or ligand. For bioconjugations, a 1:5 ratio of CuSO₄ to THPTA is often optimal.[8]

    • Consider using a different solvent system.

  • Side Reactions:

    • In the context of bioconjugation, reactive oxygen species can damage sensitive molecules. The addition of aminoguanidine can mitigate this.[6]

    • Alkyne homocoupling can occur. Using a slight excess of the azide and ensuring a sufficient concentration of the reducing agent can minimize this side reaction.

  • Incomplete Reactions:

    • Increase the reaction time or temperature (if the stability of the reactants allows).

    • Ensure the purity of the starting materials, as impurities can inhibit the catalyst.

By following these protocols and considering the optimization strategies, researchers can effectively utilize this compound in a wide array of applications through the robust and versatile CuAAC reaction.

References

Application Notes and Protocols for Incorporating Undec-10-ynylamine into Nascent Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of unnatural amino acids (UAAs) into proteins offers a powerful tool for protein engineering, enabling the introduction of novel chemical functionalities. Undec-10-ynylamine, with its terminal alkyne group and a long aliphatic chain, provides a unique bioorthogonal handle for a variety of applications, including protein labeling, imaging, and the development of targeted therapeutics. This document provides detailed application notes and protocols for the incorporation of this compound into nascent proteins using genetic code expansion technology.

The terminal alkyne moiety of this compound allows for highly specific covalent modification through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1][2][3][4][][6] These "click chemistry" reactions are bioorthogonal, meaning they proceed with high efficiency and specificity in complex biological environments without interfering with native biochemical processes.[1][2][]

Principle of Incorporation

The incorporation of this compound into a target protein is achieved through the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair.[7][8][9][10][11][12] This orthogonal pair functions independently of the host cell's endogenous translational machinery. The aaRS is specifically engineered to recognize and charge the orthogonal tRNA with this compound. The orthogonal tRNA contains an anticodon that recognizes a nonsense codon, typically the amber stop codon (UAG), which has been introduced at the desired site in the gene of the protein of interest.[7][13] When the ribosome encounters the UAG codon during translation, the this compound-charged tRNA is incorporated, resulting in a full-length protein containing the UAA at the specified position.

Applications

The ability to incorporate this compound into proteins opens up a wide range of applications in research and drug development:

  • Protein Labeling and Imaging: The alkyne handle allows for the attachment of fluorescent dyes, enabling the visualization and tracking of proteins within living cells.

  • Protein Purification: Biotin tags can be attached via click chemistry for efficient affinity purification of the target protein.

  • Drug Development: The alkyne group can serve as an attachment point for drug molecules, creating antibody-drug conjugates (ADCs) or other targeted protein therapeutics.

  • Probing Protein-Protein Interactions: Photo-crosslinkers can be attached to identify interacting protein partners.

  • Enzyme Engineering: The introduction of novel chemical functionalities can be used to modulate or create new enzymatic activities.

Data Presentation

Table 1: Quantitative Parameters for Unnatural Amino Acid Incorporation. This table summarizes key quantitative metrics that should be determined experimentally to assess the efficiency of this compound incorporation. Representative data for other alkyne-containing amino acids are provided for comparison.

ParameterDescriptionTarget ValueRepresentative Data (p-propargyloxyphenylalanine)
Incorporation Efficiency (%) The percentage of full-length protein produced containing the UAA compared to the total amount of target protein synthesized.> 50%10-60%
Protein Yield (mg/L) The final yield of purified protein containing the UAA per liter of cell culture.> 1 mg/L0.5 - 5 mg/L
Fidelity (%) The percentage of UAA incorporation at the target codon versus mis-incorporation of natural amino acids.> 99%> 99%
Labeling Efficiency (%) The percentage of the incorporated UAA that is successfully labeled in a downstream click chemistry reaction.> 90%> 95%

Experimental Protocols

Note: Successful incorporation of this compound is critically dependent on the availability of an orthogonal aaRS that can efficiently and specifically charge a cognate tRNA with this UAA. As of the latest literature review, a specific aaRS for this compound has not been characterized. Therefore, the following protocol is a generalized procedure that will require initial research and development to identify or engineer a suitable aaRS.

Protocol 1: In Vivo Incorporation of this compound in E. coli

This protocol describes the expression of a target protein containing this compound at a specific site in E. coli using an amber suppressor tRNA and an evolved aminoacyl-tRNA synthetase.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the target gene containing an in-frame amber (TAG) codon at the desired position.

  • pEVOL plasmid encoding the orthogonal aminoacyl-tRNA synthetase and tRNA pair. (Note: The synthetase must be validated for use with this compound)

  • This compound

  • LB Broth and Agar

  • Appropriate antibiotics (e.g., ampicillin, chloramphenicol)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • L-arabinose

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the target protein expression plasmid and the pEVOL plasmid containing the orthogonal aaRS/tRNA pair.

  • Culture Initiation: Inoculate a single colony into 5 mL of LB broth containing the appropriate antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction:

    • Add L-arabinose to a final concentration of 0.2% (w/v) to induce the expression of the orthogonal aaRS and tRNA.

    • Add this compound to a final concentration of 1 mM.

    • Incubate for 30 minutes at 37°C with shaking.

    • Add IPTG to a final concentration of 1 mM to induce the expression of the target protein.

  • Protein Expression: Incubate the culture for 4-6 hours at 30°C with shaking.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Protein Purification: Purify the target protein from the cell lysate using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).

  • Verification: Confirm the incorporation of this compound by mass spectrometry.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Proteins

This protocol describes the labeling of a protein containing this compound with an azide-functionalized molecule (e.g., a fluorescent dye).

Materials:

  • Purified protein containing this compound (1-10 mg/mL in a suitable buffer, e.g., PBS).

  • Azide-functionalized molecule (e.g., Azide-Fluor 545)

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

Procedure:

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of the azide-functionalized molecule in DMSO.

    • Prepare a 50 mM stock solution of CuSO4 in water.

    • Prepare a 50 mM stock solution of THPTA in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • Purified protein (to a final concentration of 10-50 µM)

    • Azide-functionalized molecule (to a final concentration of 100-500 µM)

    • CuSO4 (to a final concentration of 1 mM)

    • THPTA (to a final concentration of 5 mM)

  • Initiate Reaction: Add sodium ascorbate to a final concentration of 5 mM to initiate the reaction.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours.

  • Purification: Remove excess reagents and purify the labeled protein using a desalting column or dialysis.

  • Analysis: Analyze the labeling efficiency by SDS-PAGE with in-gel fluorescence scanning or by mass spectrometry.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling of Proteins

This protocol describes the labeling of a protein containing this compound with a strained alkyne-functionalized molecule, avoiding the need for a copper catalyst.[2][3][4][][6]

Materials:

  • Purified protein containing this compound (1-10 mg/mL in a suitable buffer, e.g., PBS).

  • Azide-functionalized strained alkyne (e.g., DBCO-PEG4-Biotin)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Reagents: Prepare a 10 mM stock solution of the azide-functionalized strained alkyne in DMSO.

  • Reaction Setup: In a microcentrifuge tube, combine the purified protein (to a final concentration of 10-50 µM) and the azide-functionalized strained alkyne (to a final concentration of 100-500 µM) in the reaction buffer.

  • Incubation: Incubate the reaction at room temperature for 4-12 hours, or at 4°C for 24-48 hours.

  • Purification: Remove excess reagents and purify the labeled protein using a desalting column or dialysis.

  • Analysis: Analyze the labeling efficiency by SDS-PAGE with streptavidin-HRP blotting (for biotinylated proteins) or by mass spectrometry.

Visualizations

experimental_workflow cluster_in_vivo In Vivo Incorporation cluster_labeling Downstream Labeling transformation Co-transformation of Plasmids expression Protein Expression with this compound transformation->expression Induction purification Protein Purification expression->purification verification Mass Spectrometry Verification purification->verification cuaac CuAAC Labeling (with Azide-Probe) purification->cuaac spaac SPAAC Labeling (with Strained Alkyne-Probe) purification->spaac

Caption: Experimental workflow for incorporating and labeling with this compound.

click_chemistry_pathways cluster_cuaac CuAAC Pathway cluster_spaac SPAAC Pathway protein Protein with This compound (Alkyne) azide_probe_cuaac Azide-Probe labeled_protein_cuaac Labeled Protein (Triazole Linkage) protein->labeled_protein_cuaac strained_alkyne_probe Strained Alkyne-Probe labeled_protein_spaac Labeled Protein (Triazole Linkage) protein->labeled_protein_spaac azide_probe_cuaac->labeled_protein_cuaac copper Cu(I) Catalyst copper->labeled_protein_cuaac strained_alkyne_probe->labeled_protein_spaac

Caption: Bioorthogonal labeling pathways for alkyne-modified proteins.

Conclusion

The incorporation of this compound into proteins provides a versatile platform for a wide array of applications in biological research and therapeutic development. The protocols outlined above provide a general framework for achieving site-specific incorporation and subsequent labeling. It is important to reiterate that the successful application of these methods for this compound is contingent upon the development and validation of a specific orthogonal aminoacyl-tRNA synthetase. Further research in this area will be crucial to unlocking the full potential of this and other long-chain unnatural amino acids.

References

Application Notes and Protocols for Identifying Post-Translational Modifications using Undec-10-ynylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undec-10-ynylamine is a valuable chemical probe for the identification and characterization of protein post-translational modifications (PTMs), specifically those involving protein acylation such as N-myristoylation. This fatty acid analogue contains a terminal alkyne group, which serves as a bioorthogonal handle for "click" chemistry. When introduced to cells, this compound is metabolically incorporated into proteins by cellular enzymes that recognize it as a surrogate for myristic acid. The alkyne-tagged proteins can then be selectively reacted with azide-containing reporter molecules, such as fluorophores or biotin, enabling their visualization, enrichment, and identification by mass spectrometry-based proteomic approaches. This strategy provides a powerful tool for studying the roles of protein acylation in various cellular processes and for identifying novel protein substrates of these modifications.

Principle of the Method

The experimental workflow for identifying acylated proteins using this compound involves three key stages:

  • Metabolic Labeling: Cells or organisms are incubated with this compound. The cellular machinery, specifically N-myristoyltransferases (NMTs), incorporates the alkyne-tagged fatty acid into newly synthesized proteins destined for myristoylation.

  • Click Chemistry Ligation: Following cell lysis, the alkyne-modified proteins in the proteome are covalently ligated to an azide-functionalized reporter tag (e.g., azide-biotin for enrichment or an azide-fluorophore for in-gel visualization) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is highly specific and bioorthogonal, meaning it does not interfere with native cellular components.

  • Detection and Identification:

    • Fluorescent Detection: Proteins tagged with a fluorescent reporter can be visualized directly by in-gel fluorescence scanning after SDS-PAGE, allowing for the global profiling of labeled proteins.

    • Enrichment and Mass Spectrometry: Proteins tagged with biotin are affinity-purified using streptavidin beads. The enriched proteins are then digested, and the resulting peptides are identified and quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS), enabling the identification of specific acylated proteins.

Data Presentation

The following tables summarize typical experimental parameters and reagents used in the identification of acylated proteins using this compound. These values should be considered as a starting point and may require optimization for specific cell types and experimental goals.

Table 1: Metabolic Labeling Conditions

ParameterRecommended RangeNotes
This compound Concentration 10 - 50 µMHigher concentrations may induce cytotoxicity. A concentration titration is recommended.
Incubation Time 4 - 24 hoursTime-course experiments can reveal the dynamics of protein acylation.
Cell Density 70-80% confluencyEnsure cells are in a logarithmic growth phase for active protein synthesis.
Serum in Media Standard serum concentrationFatty acids in serum can compete with the probe; however, removal may induce stress.

Table 2: Click Chemistry Reaction Components

ReagentStock ConcentrationFinal Concentration
Tris(2-carboxyethyl)phosphine (TCEP)50 mM in water (freshly prepared)1 mM
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)2 mM in DMSO/t-butanol100 µM
Copper(II) Sulfate (CuSO₄)50 mM in water1 mM
Azide Reporter (e.g., Azide-Biotin, Azide-Fluorophore)5 mM in DMSO50 µM

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells
  • Cell Culture: Plate mammalian cells on a suitable culture dish and grow to 70-80% confluency.

  • Probe Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Labeling: Add this compound to the cell culture medium to the desired final concentration (e.g., 25 µM).

  • Incubation: Incubate the cells for the desired period (e.g., 16 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Cell Harvest:

    • Aspirate the medium and wash the cells twice with cold phosphate-buffered saline (PBS).

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer containing protease inhibitors).

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cell debris.

    • Collect the supernatant containing the proteome.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

Protocol 2: Click Chemistry Reaction for Protein Tagging
  • Prepare Lysate: Aliquot a desired amount of protein lysate (e.g., 1 mg in 500 µL) into a microcentrifuge tube.

  • Prepare Click Chemistry Mix: In a separate tube, prepare a fresh click chemistry reaction mix. For each 1 mg of protein, mix the following in order:

    • 10 µL of 5 mM Azide-Reporter (e.g., Azide-Biotin)

    • 10 µL of 50 mM TCEP

    • 25 µL of 2 mM TBTA

    • 10 µL of 50 mM CuSO₄

    • Note: Add the reagents in the order listed and vortex briefly after each addition.

  • Reaction: Add 55 µL of the click chemistry mix to the 500 µL of protein lysate.

  • Incubation: Vortex the reaction mixture and incubate at room temperature for 1 hour, protected from light.

Protocol 3: Enrichment of Biotinylated Proteins
  • Protein Precipitation: Precipitate the protein from the click chemistry reaction by adding four volumes of cold acetone and incubating at -20°C for 30 minutes.

  • Pellet and Wash: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein. Carefully discard the supernatant and wash the pellet with cold methanol.

  • Resuspend: Resuspend the protein pellet in a buffer containing a strong denaturant to ensure complete solubilization (e.g., 1% SDS in PBS).

  • Streptavidin Bead Incubation:

    • Equilibrate streptavidin-agarose beads with the resuspension buffer.

    • Add the resuspended protein solution to the equilibrated beads.

    • Incubate for 1.5 hours at room temperature with gentle rotation to allow for the binding of biotinylated proteins.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads sequentially with buffers of decreasing stringency to remove non-specifically bound proteins (e.g., 1% SDS in PBS, 0.5% SDS in PBS, and finally PBS alone). Perform at least three washes with each buffer.

Protocol 4: On-Bead Digestion and Mass Spectrometry Analysis
  • Reduction and Alkylation:

    • Resuspend the washed beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool to room temperature and add iodoacetamide to a final concentration of 25 mM. Incubate in the dark for 20 minutes.

  • Digestion:

    • Add sequencing-grade trypsin (e.g., 1 µg) to the bead slurry.

    • Incubate overnight at 37°C with shaking.

  • Peptide Elution:

    • Centrifuge the beads and collect the supernatant containing the digested peptides.

    • Perform a second elution with a high-organic solvent (e.g., 50% acetonitrile, 0.1% formic acid) to recover any remaining peptides.

    • Combine the eluates.

  • Desalting: Desalt the peptide mixture using a C18 StageTip or equivalent.

  • LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.

  • Data Analysis: Search the acquired MS/MS spectra against a relevant protein database to identify the proteins. Use appropriate software to filter and validate the protein identifications. Proteins identified with high confidence are considered potential substrates of acylation.

Visualizations

Experimental_Workflow cluster_0 Metabolic Labeling cluster_1 Click Chemistry cluster_2 Analysis cluster_3 Visualization cluster_4 Identification A Cells in Culture B Add this compound A->B C Incubation B->C D Labeled Proteome C->D E Cell Lysis D->E F Add Azide-Reporter & Click Reagents E->F G Tagged Proteome F->G H SDS-PAGE G->H J Biotin-Streptavidin Enrichment G->J I In-Gel Fluorescence H->I K On-Bead Digestion J->K L LC-MS/MS K->L M Protein Identification L->M

Caption: Experimental workflow for identifying acylated proteins.

Signaling_Pathway_Concept cluster_input Cellular Input cluster_process Cellular Processing cluster_function Biological Function Probe This compound NMT N-myristoyltransferase (NMT) Probe->NMT Acyl_Protein Acylated Protein (Labeled with Alkyne) NMT->Acyl_Protein Myristoylation Protein Newly Synthesized Protein (with N-terminal Glycine) Protein->NMT Membrane Membrane Targeting Acyl_Protein->Membrane Signaling Signal Transduction Acyl_Protein->Signaling Interaction Protein-Protein Interaction Acyl_Protein->Interaction

Application Notes and Protocols for Studying Protein-Protein Interactions Using Undec-10-ynylamine-Based Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and identifying potential therapeutic targets. Chemical biology approaches, utilizing bespoke chemical probes, have emerged as powerful tools for elucidating these complex networks. This document provides detailed application notes and protocols for the use of Undec-10-ynylamine as a key component in a bifunctional chemical probe strategy to investigate PPIs.

This compound, with its terminal alkyne group, serves as a versatile bio-orthogonal handle. When incorporated into a bifunctional crosslinker, it enables a two-step "capture and identify" workflow. The first step involves covalently trapping interacting protein partners within their native cellular environment. The second step utilizes the alkyne handle for the selective enrichment of these crosslinked complexes via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This approach allows for the subsequent identification and quantification of interacting proteins by mass spectrometry.

Principle of the Method

The core of this methodology lies in a bifunctional chemical probe that combines a photo-activatable crosslinking moiety with the this compound-derived alkyne handle. A common strategy involves creating a probe with a diazirine group for photo-crosslinking and the alkyne for subsequent pull-down.[1][2]

The general workflow is as follows:

  • Probe Incubation: The bifunctional probe is introduced to cells or cell lysates, where it can be targeted to a specific protein or allowed to non-specifically interact.

  • Photo-Crosslinking: Upon UV irradiation, the diazirine group forms a highly reactive carbene that covalently crosslinks the probe to nearby interacting proteins.[1]

  • Cell Lysis and Click Chemistry: The cells are lysed, and the alkyne handle on the crosslinked proteins is "clicked" to an azide-containing reporter tag, such as biotin-azide.

  • Enrichment: The biotin-tagged protein complexes are enriched from the complex lysate using streptavidin-coated beads.[3]

  • Elution and Analysis: The enriched proteins are eluted from the beads and identified and quantified using mass spectrometry (MS).

This method provides a powerful means to capture both stable and transient protein-protein interactions with high specificity.

Data Presentation

The quantitative data obtained from mass spectrometry analysis can be summarized to compare protein enrichment between different experimental conditions. The following table represents a hypothetical dataset from a pull-down experiment using a diazirine-alkyne probe derived from this compound to identify interacting partners of a bait protein.

Protein IDGene NameFold Change (Probe vs. Control)p-valueFunction
P12345GENE-A15.20.001Signal Transduction
Q67890GENE-B12.80.003Cytoskeletal Regulation
R24680GENE-C9.50.008Transcriptional Regulation
S13579GENE-D2.10.045Metabolic Enzyme
T97531GENE-E1.80.052Chaperone

Experimental Protocols

Protocol 1: Synthesis of a Diazirine-Alkyne Bifunctional Probe

This protocol outlines the synthesis of a hypothetical bifunctional probe, "Diazirine-Undec-10-ynyl-NHS ester" (DU-NHS), for targeting primary amines on a protein of interest.

Materials:

  • This compound

  • 3-(3-methyl-3H-diazirin-3-yl)propanoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Amide Coupling: React this compound with 3-(3-methyl-3H-diazirin-3-yl)propanoic acid in the presence of DCC in DCM to form the corresponding amide.

  • Purification: Purify the resulting diazirine-alkyne amide by column chromatography.

  • NHS Ester Formation: Activate the carboxylic acid of the diazirine moiety with NHS and DCC in DMF to generate the final DU-NHS ester probe.

  • Final Purification and Characterization: Purify the final product by chromatography and confirm its structure and purity by NMR and mass spectrometry.

Protocol 2: In-Cell Photo-Crosslinking and Enrichment of Interacting Proteins

This protocol describes the use of the DU-NHS probe to label a bait protein, crosslink its interactors, and enrich the resulting complexes.

Materials:

  • Cells expressing the bait protein of interest

  • DU-NHS probe (from Protocol 1)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • UV lamp (365 nm)

  • Biotin-azide

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Streptavidin-agarose beads

  • Wash buffers

  • Elution buffer (e.g., containing biotin or using a cleavable linker)

Procedure:

  • Cell Culture and Probe Labeling:

    • Culture cells to the desired confluency.

    • Treat cells with the DU-NHS probe at a predetermined concentration and incubate to allow for labeling of the bait protein.

  • Photo-Crosslinking:

    • Wash the cells with PBS to remove excess probe.

    • Irradiate the cells with 365 nm UV light for a specified time to induce photo-crosslinking.

  • Cell Lysis:

    • Harvest and lyse the cells in lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation.

  • Click Chemistry Reaction:

    • To the cell lysate, add biotin-azide, CuSO4, and freshly prepared sodium ascorbate.

    • Incubate to allow the click reaction to proceed, attaching biotin to the alkyne-tagged proteins.

  • Enrichment of Biotinylated Proteins:

    • Add streptavidin-agarose beads to the lysate and incubate to capture the biotinylated protein complexes.

    • Wash the beads extensively with wash buffers to remove non-specifically bound proteins.

  • Elution:

    • Elute the captured proteins from the beads using an appropriate elution buffer.

  • Sample Preparation for Mass Spectrometry:

    • Prepare the eluted proteins for mass spectrometry analysis (e.g., by in-solution or in-gel digestion with trypsin).

Protocol 3: Mass Spectrometry Analysis and Data Interpretation

Procedure:

  • LC-MS/MS Analysis: Analyze the digested peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Database Searching: Search the acquired MS/MS spectra against a protein database to identify the proteins in the sample.

  • Quantitative Analysis: Use label-free quantification or isotopic labeling methods to determine the relative abundance of each identified protein in the probe-treated sample versus a negative control.

  • Data Filtering and Interpretation: Filter the data to identify proteins that are significantly enriched in the presence of the probe. These are potential interacting partners of the bait protein.

Mandatory Visualizations

experimental_workflow cluster_cell In-Cell Procedures cluster_lysate In-Lysate Procedures cluster_analysis Analysis probe_incubation 1. Probe Incubation (DU-NHS) crosslinking 2. UV Photo-Crosslinking (365 nm) probe_incubation->crosslinking lysis 3. Cell Lysis crosslinking->lysis click_chemistry 4. Click Chemistry (Biotin-Azide) lysis->click_chemistry enrichment 5. Streptavidin Enrichment click_chemistry->enrichment elution 6. Elution enrichment->elution ms_analysis 7. LC-MS/MS elution->ms_analysis data_analysis 8. Data Analysis ms_analysis->data_analysis

Caption: Experimental workflow for PPI identification.

signaling_pathway Bait Bait Protein Interactor1 Interactor 1 (GENE-A) Bait->Interactor1 Direct Interaction (Crosslinked) Interactor2 Interactor 2 (GENE-B) Bait->Interactor2 Direct Interaction (Crosslinked) Downstream1 Downstream Effector 1 Interactor1->Downstream1 Downstream2 Downstream Effector 2 Interactor2->Downstream2

Caption: Hypothetical signaling pathway.

logical_relationship start Hypothesis: Protein X interacts with Protein Y experiment Perform Crosslinking Pull-down Experiment start->experiment result_positive Protein Y is enriched experiment->result_positive Yes result_negative Protein Y is not enriched experiment->result_negative No conclusion_positive Conclusion: Interaction is likely direct or in close proximity result_positive->conclusion_positive conclusion_negative Conclusion: Interaction is likely indirect or does not occur under these conditions result_negative->conclusion_negative

Caption: Logical flow for hypothesis testing.

References

Application Notes and Protocols: Undec-10-ynylamine Conjugation with Fluorescent Dyes or Biotin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undec-10-ynylamine is a versatile bifunctional molecule that serves as a valuable tool in bioconjugation and chemical biology. Its structure features a terminal primary amine and a terminal alkyne group, enabling a two-step labeling strategy for biomolecules. The primary amine allows for straightforward conjugation to various molecules of interest, including proteins, antibodies, and nucleic acids, through well-established amine-reactive chemistries. The terminal alkyne group provides a bioorthogonal handle for subsequent "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1] This two-step approach offers researchers significant flexibility in designing complex bioconjugates for a wide range of applications, including fluorescence imaging, immunoassays, and targeted drug delivery.

These application notes provide detailed protocols for the conjugation of this compound with amine-reactive fluorescent dyes and biotin, followed by the subsequent click chemistry reaction for final labeling.

Part 1: Conjugation of this compound with Amine-Reactive Probes

The primary amine of this compound can be readily conjugated to molecules containing amine-reactive functional groups, most commonly N-hydroxysuccinimide (NHS) esters or isothiocyanates.[][] This initial conjugation step attaches the alkyne handle to the desired fluorescent dye or biotin molecule.

Experimental Protocol: NHS Ester Conjugation

This protocol describes the conjugation of an NHS ester-activated fluorescent dye or biotin to this compound.

Materials:

  • This compound

  • Amine-reactive fluorescent dye (NHS ester) or Biotin-NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[4]

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5[4][5]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

  • Silica gel for column chromatography (for purification)

  • Solvents for chromatography (e.g., dichloromethane/methanol, ethyl acetate/hexanes)

Procedure:

  • Reagent Preparation:

    • Dissolve this compound in a minimal amount of anhydrous DMF or DMSO.

    • Dissolve the amine-reactive fluorescent dye or Biotin-NHS ester in anhydrous DMF or DMSO to a final concentration of 10 mg/mL. Prepare this solution immediately before use as NHS esters are susceptible to hydrolysis.[6]

  • Conjugation Reaction:

    • In a clean, dry reaction vessel, add the this compound solution.

    • Add a 1.1 to 1.5 molar excess of the dissolved amine-reactive probe to the this compound solution.

    • Add the reaction buffer to achieve a final reaction concentration that maintains solubility of all components.

    • Stir the reaction mixture at room temperature for 1-4 hours. Protect fluorescent dyes from light by wrapping the reaction vessel in aluminum foil.

    • Monitor the reaction progress by TLC. The product should have a different retention factor (Rf) than the starting materials.

  • Quenching the Reaction:

    • Once the reaction is complete, add the quenching buffer to a final concentration of 50-100 mM.

    • Stir for an additional 30 minutes at room temperature to quench any unreacted NHS ester.

  • Purification:

    • Remove the solvent under reduced pressure.

    • Purify the resulting Undec-10-ynyl-dye or Undec-10-ynyl-biotin conjugate by silica gel column chromatography using an appropriate solvent system to separate the product from unreacted starting materials and byproducts.

Quantitative Data for NHS Ester Conjugation
ParameterRecommended ConditionNotes
pH 8.3 - 8.5Optimal for reaction between primary amines and NHS esters.[4][5]
Temperature Room Temperature (20-25°C)Sufficient for efficient conjugation.
Solvent Anhydrous DMF or DMSOEnsures solubility of reactants.[4]
Molar Ratio (Probe:Amine) 1.1:1 to 1.5:1A slight excess of the NHS ester ensures complete consumption of the amine.
Reaction Time 1 - 4 hoursMonitor by TLC for completion.
Typical Efficiency > 90%With proper reaction conditions and pure reagents.

Part 2: Click Chemistry with Alkyne-Functionalized Probes

The terminal alkyne of the Undec-10-ynyl-dye or Undec-10-ynyl-biotin conjugate can be specifically and efficiently reacted with an azide-modified molecule of interest using click chemistry. This allows for the attachment of the fluorescent or biotin tag to a target biomolecule.

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-functionalized probe to an azide-modified biomolecule (e.g., protein, nucleic acid).

Materials:

  • Undec-10-ynyl-fluorescent dye or Undec-10-ynyl-biotin conjugate

  • Azide-modified biomolecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand[7]

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Degassing equipment (optional but recommended)

  • Size-exclusion chromatography (e.g., desalting column) or dialysis equipment for purification

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the Undec-10-ynyl-probe in DMSO or an appropriate aqueous buffer.

    • Prepare a stock solution of the azide-modified biomolecule in a suitable buffer.

    • Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water), and THPTA (e.g., 50 mM in water).

  • CuAAC Reaction:

    • In a microcentrifuge tube, combine the azide-modified biomolecule and a 2-10 fold molar excess of the Undec-10-ynyl-probe.

    • Add the reaction buffer to the desired final volume.

    • If using a copper ligand, pre-mix the CuSO₄ and THPTA solutions.

    • Add the CuSO₄ (with or without ligand) to the reaction mixture to a final concentration of 50-250 µM.[8]

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C overnight.

  • Purification:

    • Remove unreacted small molecules (alkyne-probe, copper, ascorbate) by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

Quantitative Data for CuAAC Reaction
ParameterRecommended ConditionNotes
pH 7.0 - 8.0CuAAC is efficient over a broad pH range.[9]
Temperature 4°C to Room TemperatureLower temperatures can be used for sensitive biomolecules.
Copper(I) Source CuSO₄ with sodium ascorbateAscorbate reduces Cu(II) to the active Cu(I) catalyst.
Copper Concentration 50 - 250 µMHigher concentrations can increase reaction rate but may damage biomolecules.[8]
Ligand THPTA, BTTAA, etc.Ligands stabilize the Cu(I) catalyst and can accelerate the reaction.[10]
Typical Efficiency > 95%Highly efficient and specific reaction.[11]
Experimental Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry alternative that is ideal for live-cell labeling or applications where copper toxicity is a concern.[][13] This reaction utilizes a strained cyclooctyne-modified molecule that reacts spontaneously with an azide. For this protocol, the roles are reversed: the biomolecule would be modified with a strained alkyne (e.g., DBCO, BCN), and this compound would be conjugated to an azide-functionalized dye or biotin. However, for the purpose of these notes focusing on this compound, we will describe the general principle. The workflow would involve synthesizing an azide-derivatized fluorescent dye or biotin and reacting it with the amine of this compound. The resulting alkyne-azide bifunctional linker is less common. A more standard SPAAC workflow is depicted in the diagram below.

Visualization of Workflows and Pathways

Conjugation and Labeling Workflow

The following diagram illustrates the two-step conjugation and labeling workflow using this compound.

G cluster_0 Step 1: Conjugation cluster_1 Step 2: Click Chemistry Labeling A This compound (Primary Amine + Terminal Alkyne) C Undec-10-ynyl-Probe (Alkyne-Functionalized) A->C NHS Ester Reaction pH 8.3-8.5 B Amine-Reactive Probe (Fluorescent Dye-NHS or Biotin-NHS) B->C E Labeled Biomolecule C->E CuAAC Reaction (Cu(I), Ascorbate) D Azide-Modified Biomolecule D->E

Caption: Two-step bioconjugation workflow.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow

This diagram illustrates a typical SPAAC workflow where the biomolecule is modified with a strained alkyne.

G cluster_0 Biomolecule Modification cluster_1 SPAAC Labeling A Biomolecule C Alkyne-Modified Biomolecule A->C NHS Ester Reaction B Strained Alkyne Reagent (e.g., DBCO-NHS) B->C E Labeled Biomolecule C->E SPAAC Reaction (Copper-Free) D Azide-Functionalized Probe (Azide-Dye or Azide-Biotin) D->E

References

Application Notes and Protocols for Mass Spectrometry-Based Proteomic Analysis of Undec-10-ynylamine Labeled Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent labeling of proteins with chemical probes is a powerful strategy for enriching and identifying protein subsets from complex biological samples. Undec-10-ynylamine is a versatile chemical reporter that contains a terminal alkyne group, enabling its use in bioorthogonal click chemistry reactions. This application note provides a detailed protocol for the labeling of proteins with this compound, followed by enrichment and sample preparation for quantitative mass spectrometry analysis.

The workflow is centered around the initial labeling of proteins via their carboxyl groups using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to form a stable amide bond with the primary amine of this compound. Subsequently, the alkyne-labeled proteins are selectively captured on an azide-functionalized resin via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) click reaction. The enriched proteins are then subjected to on-resin digestion and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification.

Experimental Workflow Overview

The overall experimental workflow consists of four main stages: protein labeling, click chemistry-based enrichment, on-resin digestion, and LC-MS/MS analysis. This process allows for the selective isolation and identification of proteins that have been successfully labeled with this compound.

Experimental_Workflow cluster_0 Sample Preparation & Labeling cluster_1 Enrichment cluster_2 MS Sample Preparation cluster_3 Analysis CellLysis Cell Lysis & Protein Extraction ProteinLabeling Protein Labeling with This compound (EDC/NHS Chemistry) CellLysis->ProteinLabeling ClickReaction Click Reaction with Azide-Functionalized Resin ProteinLabeling->ClickReaction Washing Stringent Washing ClickReaction->Washing ReductionAlkylation Reduction & Alkylation (On-Resin) Washing->ReductionAlkylation Digestion Tryptic Digestion (On-Resin) ReductionAlkylation->Digestion PeptideElution Peptide Elution Digestion->PeptideElution LCMS LC-MS/MS Analysis PeptideElution->LCMS DataAnalysis Data Analysis & Quantification LCMS->DataAnalysis

Caption: Overall experimental workflow for this compound labeled proteins.

Detailed Experimental Protocols

Protocol 1: Protein Labeling with this compound

This protocol describes the labeling of protein carboxyl groups with the primary amine of this compound using EDC/NHS chemistry.

Materials:

  • Protein sample (e.g., purified protein or cell lysate)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns

Procedure:

  • Sample Preparation:

    • Prepare the protein sample in Activation Buffer at a concentration of 1-5 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris) or carboxylates.

  • Activation of Carboxyl Groups:

    • Add EDC to a final concentration of 5 mM and NHS (or Sulfo-NHS) to a final concentration of 10 mM to the protein solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Labeling with this compound:

    • Add this compound to the activated protein solution to a final concentration of 20-50 mM.

    • Incubate for 2 hours at room temperature with gentle mixing.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS-esters.

    • Incubate for 15 minutes at room temperature.

  • Removal of Excess Reagents:

    • Remove excess this compound and other reaction components by buffer exchange using a desalting column equilibrated with a suitable buffer for downstream applications (e.g., PBS).

Protocol 2: Click Chemistry Enrichment of Alkyne-Labeled Proteins

This protocol details the enrichment of this compound labeled proteins using an azide-functionalized agarose resin.

Materials:

  • Alkyne-labeled protein sample from Protocol 1

  • Azide-functionalized agarose resin

  • Click Reaction Buffer: 100 mM Tris-HCl, pH 8.0

  • Copper(II) Sulfate (CuSO₄) solution (50 mM)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (100 mM, freshly prepared)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) in DMSO

  • SDS Wash Buffer: 1% SDS in PBS

  • High Salt Wash Buffer: 500 mM NaCl in PBS

  • Urea Wash Buffer: 8 M Urea in PBS

  • PBS

Procedure:

  • Resin Preparation:

    • Wash the azide-functionalized agarose resin three times with PBS.

  • Click Reaction:

    • Combine the alkyne-labeled protein sample with the washed azide resin in Click Reaction Buffer.

    • Add CuSO₄ to a final concentration of 1 mM.

    • Add TCEP to a final concentration of 5 mM.

    • Add TBTA to a final concentration of 100 µM.

    • Incubate for 1-2 hours at room temperature with end-over-end rotation.

  • Washing:

    • Pellet the resin by centrifugation and discard the supernatant.

    • Wash the resin sequentially with:

      • 2x with SDS Wash Buffer

      • 2x with High Salt Wash Buffer

      • 2x with Urea Wash Buffer

      • 3x with PBS

    • Each wash should be performed for 5-10 minutes with rotation.

Protocol 3: On-Resin Digestion and Sample Preparation for Mass Spectrometry

This protocol describes the preparation of peptides from the enriched proteins for LC-MS/MS analysis.

Materials:

  • Enriched protein-bound resin from Protocol 2

  • Reduction Buffer: 10 mM DTT in 50 mM Ammonium Bicarbonate

  • Alkylation Buffer: 55 mM Iodoacetamide in 50 mM Ammonium Bicarbonate

  • Trypsin (mass spectrometry grade)

  • Digestion Buffer: 50 mM Ammonium Bicarbonate

  • Elution Buffer: 0.1% Formic Acid in 50% Acetonitrile

  • C18 desalting spin tips

Procedure:

  • Reduction and Alkylation:

    • Resuspend the resin in Reduction Buffer and incubate for 30 minutes at 56°C.

    • Cool to room temperature and pellet the resin. Discard the supernatant.

    • Resuspend the resin in Alkylation Buffer and incubate for 20 minutes in the dark at room temperature.

    • Wash the resin three times with Digestion Buffer.

  • Tryptic Digestion:

    • Resuspend the resin in Digestion Buffer containing trypsin (e.g., 1 µg of trypsin per 50 µL of resin slurry).

    • Incubate overnight at 37°C with shaking.

  • Peptide Elution:

    • Pellet the resin and collect the supernatant containing the digested peptides.

    • Perform two additional extractions of the resin with Elution Buffer.

    • Pool all supernatants.

  • Sample Cleanup:

    • Dry the pooled peptide solution in a vacuum centrifuge.

    • Resuspend the peptides in 0.1% formic acid and desalt using C18 spin tips according to the manufacturer's instructions.

    • Dry the desalted peptides and store at -80°C until LC-MS/MS analysis.

Signaling Pathway Visualization

The following diagram illustrates the EDC/NHS coupling chemistry used to label protein carboxyl groups with this compound.

EDC_NHS_Chemistry cluster_0 Carboxyl Group Activation cluster_1 NHS Ester Formation cluster_2 Amine Coupling Protein_COOH Protein-COOH EDC + EDC O_Acylisourea O-Acylisourea intermediate (unstable) Protein_COOH->O_Acylisourea Activation NHS + NHS NHS_Ester NHS Ester (more stable) O_Acylisourea->NHS_Ester Stabilization Alkyne_Amine + this compound (H₂N-Alkyne) Labeled_Protein Labeled Protein (Protein-CO-NH-Alkyne) NHS_Ester->Labeled_Protein Labeling

Caption: EDC/NHS chemistry for protein labeling with an amine-alkyne probe.

Quantitative Data Summary

The following tables present representative data from a quantitative proteomics experiment comparing a control sample with a sample treated with a compound of interest, where newly synthesized or modified proteins were labeled with this compound.

Table 1: Summary of Protein Identifications and Quantifications

Sample GroupTotal Proteins IdentifiedProteins QuantifiedSignificantly Upregulated Proteins (>2-fold)Significantly Downregulated Proteins (<0.5-fold)
Control15231258N/AN/A
Treated158913127845

Table 2: Selected Differentially Abundant Proteins

Protein AccessionGene NameDescriptionFold Change (Treated/Control)p-valueNumber of Unique Peptides
P02768ALBSerum albumin0.950.6825
P60709ACTBActin, cytoplasmic 11.050.5518
Q9Y6K5HSP90AA1Heat shock protein HSP 90-alpha3.120.00115
P08670VIMVimentin2.580.00512
P10809ENO1Alpha-enolase0.410.0089
Q06830PRDX1Peroxiredoxin-10.350.0027

Conclusion

The protocols outlined in this application note provide a robust framework for the selective enrichment and subsequent mass spectrometric analysis of proteins labeled with this compound. This methodology is broadly applicable to various research areas, including the identification of drug targets, the study of post-translational modifications, and the analysis of newly synthesized proteins. The combination of specific chemical labeling, efficient click chemistry-based enrichment, and sensitive mass spectrometry offers a powerful tool for in-depth proteomic investigations.

Troubleshooting & Optimization

Technical Support Center: Optimizing Undec-10-ynylamine Click Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficiency of Undec-10-ynylamine click reactions. The information is presented in a question-and-answer format to directly address common issues and provide clear, actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is the "click reaction" involving this compound?

The click reaction, formally known as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a highly efficient and specific reaction used to connect molecules. In this context, the terminal alkyne group of this compound reacts with an azide-functionalized molecule in the presence of a copper(I) catalyst to form a stable triazole linkage. This reaction is widely used in bioconjugation, materials science, and drug discovery due to its reliability and mild reaction conditions.[1][2][3]

Q2: What makes this compound a useful reagent for click chemistry?

This compound possesses two key functional groups: a terminal alkyne for the click reaction and a primary amine. The long undecyl chain provides a hydrophobic spacer, which can be advantageous in certain applications, such as modifying biomolecules or surfaces. The primary amine serves as a versatile handle for further functionalization or for direct attachment to molecules with amine-reactive groups (e.g., NHS esters).

Q3: What are the main challenges when using this compound in click reactions?

The primary challenge arises from the presence of the primary amine group. Amines can coordinate with the copper(I) catalyst, potentially reducing its catalytic activity and leading to lower reaction yields or slower reaction rates. Additionally, general challenges of CuAAC reactions, such as the sensitivity of the Cu(I) catalyst to oxygen and potential side reactions, also apply.

Q4: What is the optimal pH for a click reaction with this compound?

A pH range of 7 to 8 is generally recommended for CuAAC reactions involving biomolecules.[4] This pH range balances the stability of the reactants and the catalytic activity of the copper complex. Significantly lower pH values can lead to protonation of the azide, reducing its reactivity, while higher pH values may cause side reactions or degradation of sensitive substrates.

Troubleshooting Guide

Q1: My this compound click reaction has a low or no yield. What are the possible causes and solutions?

Low or no product yield is a common issue with several potential causes. Use the following flowchart to diagnose and solve the problem.

Troubleshooting_Flowchart start Low or No Product Yield check_reagents Are all reagents fresh and of high purity? start->check_reagents reagent_issue Solution: - Use freshly prepared sodium ascorbate solution. - Purify starting materials (azide and alkyne). - Verify concentrations of all stock solutions. check_reagents->reagent_issue No check_copper Is the copper catalyst in the active Cu(I) state? check_reagents->check_copper Yes copper_issue Solution: - Degas all solvents and solutions thoroughly. - Ensure a sufficient excess of sodium ascorbate. - Use a copper-stabilizing ligand (e.g., THPTA, TBTA). check_copper->copper_issue No check_amine_interference Is the primary amine of this compound interfering? check_copper->check_amine_interference Yes amine_issue Solution: - Increase the ligand-to-copper ratio (e.g., 5:1). - Consider using a less amine-sensitive ligand. - Add a sacrificial metal like Zn(II) to bind to interfering groups. check_amine_interference->amine_issue Yes check_conditions Are the reaction conditions optimal? check_amine_interference->check_conditions No conditions_issue Solution: - Optimize the solvent system (e.g., add a co-solvent like DMSO). - Adjust the pH to be within the 7-8 range. - Increase the reaction time or temperature (e.g., 37°C). check_conditions->conditions_issue No end Reaction Optimized check_conditions->end Yes

A flowchart for troubleshooting low-yield this compound click reactions.

Q2: I am observing the formation of a precipitate during my reaction. What could it be?

Precipitation can be due to several factors:

  • Insoluble Copper Species: If the copper catalyst is not properly chelated by a ligand, it can precipitate out of solution, especially in aqueous buffers. Ensure you are using an appropriate, water-soluble ligand like THPTA.

  • Aggregation of Reactants or Products: The long hydrophobic chain of this compound or the resulting product might lead to aggregation and precipitation in highly aqueous environments. Adding a co-solvent such as DMSO or t-butanol can improve solubility.

  • Degradation Products: In some cases, side reactions can lead to insoluble byproducts.

Q3: How can I monitor the progress of my this compound click reaction?

Several methods can be used to monitor the reaction progress:

  • Thin-Layer Chromatography (TLC): A simple and effective method to track the consumption of the starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more quantitative assessment of the reaction progress by separating the components and confirming their identities by mass.

  • Fluorogenic Azides: If your experimental design allows, using a "pro-fluorogenic" azide (e.g., a coumarin azide) can be a powerful tool. These azides are non-fluorescent but become highly fluorescent upon forming the triazole product, allowing for real-time monitoring of the reaction kinetics.[5]

Experimental Protocols

Protocol 1: General Procedure for this compound Click Reaction in Aqueous Buffer

This protocol provides a starting point for the conjugation of this compound to an azide-containing molecule in an aqueous buffer, suitable for bioconjugation applications.

Materials:

  • This compound

  • Azide-functionalized molecule

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium L-ascorbate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

Stock Solutions:

  • This compound: 10 mM in DMSO

  • Azide: 10 mM in DMSO or water

  • CuSO₄: 20 mM in water

  • THPTA: 100 mM in water

  • Sodium Ascorbate: 100 mM in water (prepare fresh)

Reaction Procedure:

  • In a microcentrifuge tube, add the azide-functionalized molecule to PBS to achieve the desired final concentration (e.g., 100 µM).

  • Add this compound from the stock solution to a final concentration of 1.2-2 equivalents relative to the azide.

  • In a separate tube, prepare the copper/ligand catalyst mixture by adding 1 volume of 20 mM CuSO₄ to 5 volumes of 100 mM THPTA. Vortex briefly.

  • Add the required volume of the copper/ligand mixture to the reaction tube to achieve a final copper concentration of 0.5-1 mM.

  • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

  • Incubate the reaction at room temperature or 37°C for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, the product can be purified.

Protocol 2: Purification of the Click Reaction Product

The choice of purification method depends on the properties of the final conjugate.

  • For Small Molecule Conjugates:

    • Quench the reaction by adding a small amount of EDTA to chelate the copper.

    • Dilute the reaction mixture with an appropriate organic solvent.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • For Bioconjugates (e.g., proteins, oligonucleotides):

    • Precipitation: If the conjugate is a large biomolecule, it can often be precipitated out of the reaction mixture. For example, oligonucleotides can be precipitated using ethanol and sodium acetate.[5]

    • Size Exclusion Chromatography (SEC): This is an effective method to separate the larger bioconjugate from smaller molecules like the excess reactants, catalyst, and ligand.

    • Dialysis/Buffer Exchange: Useful for removing small molecule impurities from a solution of the purified bioconjugate.

Quantitative Data Tables

The efficiency of the this compound click reaction can be influenced by several factors. The following tables provide representative data on how different components can affect the reaction yield.

Table 1: Effect of Copper Source and Ligand on Reaction Yield

Copper Source (1 mol%)Ligand (5 mol%)Solvent SystemTime (h)Representative Yield (%)
CuSO₄/NaAscTHPTAH₂O/DMSO (4:1)2>95
CuSO₄/NaAscTBTACH₂Cl₂/H₂O (1:1)2>95
CuBrNoneTHF1270-80
CuSO₄/NaAscNoneH₂O/DMSO (4:1)4< 50

Note: Yields are representative and can vary based on the specific azide and reaction conditions.

Table 2: Recommended Concentrations of Reaction Components

ComponentStock ConcentrationFinal ConcentrationNotes
This compound10-100 mM in DMSO1.2-5 equivalentsExcess alkyne can drive the reaction to completion.
Azide10-100 mM in DMSO/H₂O1 equivalentThe limiting reagent in many bioconjugations.
CuSO₄20-100 mM in H₂O50 µM - 1 mMHigher concentrations can be detrimental to biomolecules.
Ligand (e.g., THPTA)100-200 mM in H₂O5 equivalents to CuProtects the catalyst and biomolecules.[6]
Sodium Ascorbate100-300 mM in H₂O5-50 equivalents to CuFreshly prepared solution is crucial for high efficiency.

Diagrams

Experimental Workflow for this compound Click Reaction

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Purification reagent_prep Prepare Stock Solutions (this compound, Azide, CuSO4, Ligand, Sodium Ascorbate) degas Degas Solvents reagent_prep->degas mix_reagents Combine Reactants: 1. Azide and this compound 2. Add CuSO4/Ligand mixture degas->mix_reagents initiate Initiate Reaction (Add Sodium Ascorbate) mix_reagents->initiate incubate Incubate (Room Temperature or 37°C) initiate->incubate monitor Monitor Reaction Progress (TLC, LC-MS) incubate->monitor quench Quench Reaction monitor->quench purify Purify Product (e.g., Column Chromatography, Precipitation) quench->purify characterize Characterize Product (NMR, MS) purify->characterize

A typical experimental workflow for a CuAAC reaction with this compound.

Catalytic Cycle of the CuAAC Reaction

CuAAC_Catalytic_Cycle Cu_I Cu(I) Copper_Acetylide Cu(I)-Acetylide Complex Cu_I->Copper_Acetylide + Alkyne Alkyne R1-C≡CH (this compound) Alkyne->Copper_Acetylide Azide R2-N3 Metallacycle Copper-Triazolide Intermediate Azide->Metallacycle Copper_Acetylide->Metallacycle + Azide Metallacycle->Cu_I Regenerates Cu(I) Product Triazole Product Metallacycle->Product + H+ Proton_Source H+ Proton_Source->Product

The catalytic cycle of the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

References

troubleshooting poor solubility of Undec-10-ynylamine in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of Undec-10-ynylamine in aqueous buffers.

Troubleshooting Poor Solubility

Poor solubility of this compound is a common issue stemming from its long hydrophobic undecyl chain. The terminal amine group, however, offers a handle for improving solubility through pH modification. This guide provides a systematic approach to troubleshoot and resolve solubility challenges.

Issue: this compound is not dissolving in my aqueous buffer.

Solution Workflow:

Troubleshooting_Workflow cluster_0 Initial Observation cluster_1 pH Adjustment cluster_2 Co-solvent Addition cluster_3 Surfactant Use cluster_4 Outcome start Poor solubility of This compound observed ph_adjust Adjust buffer pH to 2 units below the pKa (~10.6) start->ph_adjust check_solubility1 Assess Solubility ph_adjust->check_solubility1 add_cosolvent Introduce a co-solvent (e.g., DMSO, Ethanol) check_solubility1->add_cosolvent Insoluble success Solubility Achieved check_solubility1->success Soluble check_solubility2 Assess Solubility add_cosolvent->check_solubility2 add_surfactant Add a non-ionic surfactant (e.g., Tween-20, Triton X-100) check_solubility2->add_surfactant Insoluble check_solubility2->success Soluble check_solubility3 Assess Solubility add_surfactant->check_solubility3 check_solubility3->success Soluble fail Consult further/ Consider alternative check_solubility3->fail Insoluble

Caption: Troubleshooting workflow for this compound solubility.

Frequently Asked Questions (FAQs)

Q1: What is the underlying cause of this compound's poor aqueous solubility?

Q2: How does adjusting the pH help in dissolving this compound?

Q3: What are suitable starting concentrations for co-solvents?

A3: If pH adjustment alone is insufficient, a water-miscible organic co-solvent can be introduced.[4][5] Good starting points are:

  • Dimethyl sulfoxide (DMSO): 1-10% (v/v)

  • Ethanol: 5-20% (v/v)

It is crucial to first dissolve the this compound in the pure co-solvent before adding it to the aqueous buffer.

Q4: When should I consider using a surfactant?

A4: If both pH adjustment and the use of co-solvents fail to provide adequate solubility, a non-ionic surfactant can be employed.[6][7] Surfactants form micelles that can encapsulate the hydrophobic tail of the this compound, while the hydrophilic part of the micelle interacts with the aqueous buffer, effectively solubilizing the compound.

Q5: Are there any specific surfactants you would recommend?

A5: Non-ionic surfactants are generally a good starting point as they are less likely to interfere with biological assays. Consider using:

  • Tween-20 or Tween-80: Start with a concentration of 0.01-0.1% (v/v).

  • Triton X-100: Begin with a concentration of 0.01-0.1% (v/v).

Q6: Will the addition of co-solvents or surfactants affect my downstream experiments?

A6: Yes, this is a critical consideration. Both organic co-solvents and surfactants can impact protein structure and function, enzyme activity, and cell viability. It is essential to run appropriate controls with the buffer containing the co-solvent or surfactant alone to assess any potential effects on your specific experimental system.

Quantitative Data Summary

The following table provides an estimated solubility of this compound under various buffer conditions. These values are illustrative and should be confirmed experimentally.

Buffer ConditionExpected SolubilityRationale
Deionized Water (pH ~7)< 0.1 mg/mLThe long hydrophobic chain leads to very poor solubility in neutral aqueous solutions.[1][2]
PBS (pH 7.4)< 0.1 mg/mLSimilar to deionized water, the neutral pH does not favor protonation of the amine group.
Acetate Buffer (pH 5.0)1-5 mg/mLThe acidic pH ensures the amine group is protonated, significantly increasing solubility.
PBS (pH 7.4) + 10% DMSO0.5-2 mg/mLDMSO acts as a co-solvent, increasing the solubility of the hydrophobic portion of the molecule.[4][5]
PBS (pH 7.4) + 0.1% Tween-201-10 mg/mLTween-20 forms micelles that encapsulate and solubilize the hydrophobic this compound.[6][7]

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

  • Prepare a stock solution of this compound: Dissolve a known mass of this compound in a small volume of a suitable organic solvent (e.g., DMSO or ethanol) to create a concentrated stock solution (e.g., 100 mg/mL).

  • Prepare acidic buffer: Prepare your desired aqueous buffer at a pH of 2 units below the pKa of this compound (pKa ≈ 10.6), for example, a buffer at pH 8.6 or lower.

  • Dilute the stock solution: While vortexing the acidic buffer, slowly add the this compound stock solution to achieve the desired final concentration.

  • Observe for precipitation: Visually inspect the solution for any signs of precipitation or cloudiness. If the solution remains clear, the compound is soluble under these conditions.

  • Neutralization (Optional): If your experiment requires a neutral pH, you can carefully add a small amount of a concentrated basic solution (e.g., 1 M NaOH) dropwise while monitoring the pH and observing for any precipitation. Be aware that as the pH approaches the pKa, the compound may precipitate out of solution.

Protocol 2: Solubility Enhancement using Co-solvents

  • Prepare a stock solution: Dissolve this compound in 100% of the chosen co-solvent (e.g., DMSO or ethanol) to your desired stock concentration.

  • Prepare the final solution: Add the stock solution to your aqueous buffer to the desired final concentration, ensuring the final percentage of the co-solvent does not exceed a level that would interfere with your experiment (typically starting at 1-5% v/v).

  • Mix and observe: Gently mix the solution and observe for any precipitation. Sonication can be used to aid dissolution.

Signaling Pathway and Logical Relationship Diagrams

Solubility_Factors cluster_molecule This compound Properties cluster_outcome Solubility Outcome hydrophobic_chain Long Hydrophobic Chain (11 Carbons) poor_solubility Poor Aqueous Solubility hydrophobic_chain->poor_solubility promotes amine_group Polar Amine Group (pKa ~10.6) good_solubility Good Aqueous Solubility amine_group->good_solubility can promote (if protonated)

Caption: Factors influencing this compound solubility.

References

Optimizing Undec-10-ynylamine Incubation Time for Metabolic Labeling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the incubation time of Undec-10-ynylamine for effective metabolic labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting point for this compound incubation time?

A common starting point for incubation with alkyne-modified metabolic precursors is 24 hours.[1][2] However, the optimal time can vary significantly depending on the cell type, its metabolic rate, and the specific biological question being addressed.

Q2: What factors can influence the optimal incubation time for this compound?

Several factors can affect the ideal incubation period:

  • Cell Type: Different cell lines have varying metabolic rates, which will influence the speed of this compound incorporation.

  • Metabolic Activity: The overall metabolic state of the cells can impact the uptake and utilization of the alkyne-tagged amine.

  • Concentration of this compound: The concentration of the labeling reagent can affect the rate of incorporation. Higher concentrations may lead to faster labeling but can also induce cytotoxicity.[1]

  • Toxicity of this compound: Prolonged exposure or high concentrations of this compound may be toxic to cells. It is crucial to assess cell viability during optimization experiments.

Q3: How can I determine if my incubation time is too short or too long?

  • Too Short: A weak signal after click chemistry detection (e.g., low fluorescence intensity) may indicate insufficient incorporation of this compound.

  • Too Long: While a strong signal is desirable, excessively long incubation times can lead to cellular stress, altered metabolism, or cytotoxicity, potentially confounding the experimental results. It is important to monitor cell health and morphology.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Signal Intensity Incubation time is too short.Perform a time-course experiment, testing a range of incubation times (e.g., 4, 8, 12, 24, 48 hours).
Low concentration of this compound.Titrate the concentration of this compound to find the optimal balance between signal intensity and cell viability.
Low metabolic activity of the cells.Consider strategies to modulate the relevant metabolic pathway, if known. For some modifications, inhibitors of competing endogenous pathways can be used to enhance probe incorporation.[1][2]
High Background Signal Excess unincorporated this compound.Ensure thorough washing of the cells after the labeling step to remove any unincorporated probe.[1]
Non-specific binding of the detection reagent.Include appropriate controls, such as cells not treated with this compound but subjected to the click chemistry reaction.
Evidence of Cytotoxicity (e.g., poor cell morphology, reduced viability) Incubation time is too long.Reduce the incubation time.
Concentration of this compound is too high.Lower the concentration of the labeling reagent. Perform a dose-response experiment to determine the maximum non-toxic concentration.[1]

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time

This protocol outlines a typical workflow for determining the optimal incubation time for this compound in a specific cell line.

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and not over-confluent at the end of the experiment.

  • Metabolic Labeling: Add this compound to the culture medium at a predetermined concentration.

  • Time-Course Incubation: Incubate the cells for varying durations (e.g., 4, 8, 12, 24, and 48 hours).

  • Cell Lysis: After the respective incubation times, wash the cells with cold PBS and lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading for downstream analysis.

  • Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter tag (e.g., a fluorescent azide) to the incorporated this compound.

  • Analysis: Analyze the labeled proteins. This can be done by:

    • In-gel fluorescence: Separate the proteins by SDS-PAGE and visualize the fluorescently labeled proteins using an appropriate imager.

    • Flow cytometry: If using a fluorescent tag, the total fluorescence intensity per cell can be quantified.[1]

Protocol 2: Assessing Cytotoxicity of this compound

It is essential to evaluate the potential toxicity of this compound at different concentrations and incubation times.

  • Cell Treatment: Treat cells with a range of this compound concentrations for different durations.

  • Viability Assay: Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to determine the percentage of viable cells.

  • Data Analysis: Plot cell viability against this compound concentration and incubation time to identify the optimal, non-toxic labeling conditions.

Visualizing the Experimental Workflow

G cluster_prep Cell Preparation cluster_incubation Time-Course Incubation cluster_processing Sample Processing cluster_analysis Analysis seed_cells Seed Cells add_undec Add this compound seed_cells->add_undec t1 Time Point 1 (e.g., 4h) t2 Time Point 2 (e.g., 8h) t3 Time Point 3 (e.g., 12h) t4 Time Point 4 (e.g., 24h) t5 Time Point 5 (e.g., 48h) cell_lysis Cell Lysis t1->cell_lysis t2->cell_lysis t3->cell_lysis t4->cell_lysis t5->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant click_chem Click Chemistry protein_quant->click_chem sds_page In-Gel Fluorescence (SDS-PAGE) click_chem->sds_page flow_cytometry Flow Cytometry click_chem->flow_cytometry

Caption: Workflow for optimizing this compound incubation time.

References

reducing non-specific background in Undec-10-ynylamine experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Undec-10-ynylamine Experiments

Welcome, researchers! This guide provides troubleshooting strategies and frequently asked questions to help you minimize non-specific background and achieve high-quality results in your experiments using this compound and other alkyne-based probes for bioorthogonal labeling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used?

This compound is a chemical probe featuring a terminal alkyne group. This functional group allows it to participate in highly specific "click chemistry" reactions, most commonly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Researchers use it to metabolically label or chemically tag biomolecules (like proteins or glycans) for subsequent detection, visualization, or purification.

Q2: What is "non-specific background" and why is it a problem?

Non-specific background refers to unwanted signal generated by the binding of detection reagents to off-target molecules or surfaces.[1] This can be caused by various factors, including ionic or hydrophobic interactions of the probe or detection reagents. High background obscures the true signal from your target, making data interpretation difficult and potentially leading to false-positive results.[2]

Q3: Is the copper catalyst in CuAAC reactions toxic to cells?

Yes, the Cu(I) ion used in traditional click chemistry can be toxic to living organisms. To mitigate this, it is crucial to use a chelating ligand, such as THPTA (tris(hydroxypropyltriazolyl)methylamine), which protects cells from damage and accelerates the reaction.[3] For experiments particularly sensitive to copper toxicity, a copper-free alternative like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) can be considered.[4][5]

Q4: Can the alkyne probe itself cause non-specific labeling?

While less common than with SPAAC reagents, terminal alkynes can participate in weak, copper-dependent non-specific labeling of proteins.[6] This is typically observed at higher concentrations of the alkyne probe and copper catalyst. It is important to perform control experiments without the azide partner to assess the level of azide-independent background.[6]

Troubleshooting Guide: High Background Signal

Use this guide to diagnose and solve common sources of non-specific background in your experiments.

Problem Possible Cause(s) Recommended Solution(s)
High background across the entire sample (e.g., cell, tissue, or blot) 1. Suboptimal Blocking: The blocking buffer is not effectively preventing non-specific binding of the detection reagent (e.g., fluorescent azide or biotin-azide followed by streptavidin).[7]Optimize Blocking Agent: Test different blocking agents such as Bovine Serum Albumin (BSA), normal serum, or commercial blocking buffers.[8][9] For serum, use one from the species in which the secondary detection reagent (if any) was raised.[10] • Increase Blocking Time/Concentration: Extend incubation time (e.g., 1 hour at RT or overnight at 4°C) or increase the concentration of the protein blocker (e.g., 1-5% BSA).[7][11]
2. Excessive Reagent Concentration: The concentration of the alkyne probe (this compound), azide detection reagent, or copper catalyst is too high, leading to off-target reactions or aggregation.[1][12]Titrate Reagents: Perform a concentration titration for each component (probe, azide, copper, ligand) to find the optimal balance between signal and background. Start with a recommended concentration (e.g., 20 µM for the azide reagent) and titrate down if the background is high.[12] • Reduce Incubation Time: Shorten the duration of the click reaction or probe labeling.[1]
3. Insufficient Washing: Residual, unreacted probe or detection reagents remain, contributing to overall background.[7]Increase Wash Steps: Add more wash steps (at least 3x) after probe incubation and after the click reaction.[7] • Add Detergent: Include a mild detergent like Tween-20 (0.05-0.1%) in your wash buffers to help remove non-specifically bound molecules.
Punctate or speckled background 1. Reagent Aggregation: The fluorescent azide or other detection reagents have formed aggregates that deposit on the sample.Centrifuge Reagents: Before use, spin down the stock solutions of fluorescent reagents at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any aggregates. Use the supernatant. • Filter Buffers: Ensure all buffers are freshly prepared and filtered (0.22 µm filter) to remove particulates.
High background in negative controls (no alkyne probe) 1. Azide Reagent Binding: The azide-fluorophore or azide-biotin is binding non-specifically to cellular components.Test Different Azide Reagents: Some fluorophores are more "sticky" than others. Test an azide conjugated to a different, more hydrophilic dye. • Optimize Blocking: Re-evaluate your blocking strategy as described above.
2. Autofluorescence (for fluorescence microscopy): The cells or tissue have endogenous molecules that fluoresce at the same wavelength as your detection dye.[2]Check Unstained Sample: Image a sample that has gone through the entire process but without the fluorescent azide to assess the level of autofluorescence.[1] • Use a Spectral Quencher: Treat samples with a commercial autofluorescence quenching reagent. • Use a Different Fluorophore: Switch to a fluorophore in a different part of the spectrum (e.g., far-red) where autofluorescence is often lower.

Key Experimental Protocols & Data

Protocol 1: General Workflow for Cell Labeling & Detection

This protocol provides a starting point for labeling cultured cells with this compound followed by CuAAC detection.

  • Diagram of the Experimental Workflow

    G A 1. Cell Culture & Metabolic Labeling B Incubate cells with This compound A->B D Wash 3x with PBS B->D C 2. Fixation & Permeabilization E Fix with 4% PFA C->E D->E F Permeabilize with 0.25% Triton X-100 E->F H Incubate with Blocking Buffer (e.g., 3% BSA in PBS) F->H G 3. Blocking Step G->H J Incubate with Click Cocktail: - Azide-Fluorophore - CuSO4 - Ligand (THPTA) - Sodium Ascorbate H->J I 4. Click Reaction (CuAAC) I->J L Wash 3x with PBS J->L K 5. Final Washes & Imaging M Counterstain (e.g., DAPI) K->M L->M N Mount and Image M->N

    Figure 1. General experimental workflow for cell labeling and detection.

Recommended Reagent Concentrations for CuAAC

Optimizing reagent concentrations is critical for maximizing signal while minimizing background. The following table provides recommended starting concentrations for cell-based experiments.[13][12][14]

ReagentStock ConcentrationFinal ConcentrationNotes
This compound 10-50 mM in DMSO10-100 µMTitrate to determine optimal concentration for your cell type and experiment.
Azide-Fluorophore 1-10 mM in DMSO2-25 µMHigher concentrations can increase background.[12]
Copper(II) Sulfate (CuSO₄) 20-100 mM in H₂O50-100 µMPrepare fresh.[15]
Ligand (e.g., THPTA) 100 mM in H₂O250-500 µMUse at a 5:1 ratio relative to CuSO₄.[13][15] Premix with CuSO₄ before adding to the reaction.[14]
Sodium Ascorbate 100-300 mM in H₂O2.5-5 mMMust be made fresh. Add to the reaction last to initiate the click reaction.[15]

Advanced Troubleshooting & Logic

When standard troubleshooting fails, a more systematic approach is needed. The following diagram illustrates a logical decision-making process for diagnosing persistent background issues.

  • Troubleshooting Decision Tree

    G A Start: High Background Observed B Is background present in 'No Alkyne Probe' control? A->B C YES B->C D NO B->D E Problem is with Azide reagent or downstream steps. C->E K Problem is related to the Alkyne probe or the Click Reaction itself. D->K F Run 'No Azide' control. Is background still present? E->F G YES F->G H NO F->H I Source is likely Autofluorescence. Solution: - Use spectral quencher - Switch fluorophore channel G->I J Source is non-specific binding of Azide reagent. Solutions: - Optimize blocking - Titrate azide concentration down - Change fluorophore H->J L Run 'No Copper' control. Is background still present? K->L M YES L->M N NO L->N O Source is non-specific binding of the Alkyne probe (hydrophobic/ionic interactions). Solutions: - Titrate probe concentration down - Increase wash steps/detergent M->O P Source is copper-dependent non-specific labeling. Solutions: - Titrate CuSO4/Ligand down - Reduce reaction time - Ensure Ascorbate is fresh N->P

    Figure 2. A decision tree for diagnosing sources of high background.

References

Navigating Ligand Choice in Undec-10-ynylamine Click Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Undec-10-ynylamine in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, the selection of the appropriate copper(I)-stabilizing ligand is critical for reaction success. This technical support center provides detailed guidance on the choice between two common ligands, Tris(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), offering troubleshooting advice, frequently asked questions, and experimental protocols to ensure optimal outcomes.

The primary distinction between TBTA and THPTA lies in their solubility. THPTA is a water-soluble ligand, making it the superior choice for reactions in aqueous buffers and for the bioconjugation of proteins and other biomolecules.[1][2][3][4] In contrast, TBTA is water-insoluble and requires the use of organic co-solvents.[2][5] Beyond solubility, THPTA is generally reported to accelerate the CuAAC reaction more effectively than TBTA, particularly in aqueous systems.[5][6] Furthermore, THPTA plays a protective role for biomolecules by scavenging reactive oxygen species that can be generated by the copper catalyst.[1][7]

Frequently Asked Questions (FAQs)

Q1: When should I choose TBTA over THPTA?

A1: TBTA may be considered when your reaction is conducted in purely organic solvents where its solubility is not a limiting factor. However, for most applications, especially those involving biological molecules or aqueous buffers, THPTA is the recommended ligand due to its superior solubility and efficiency.[2][6]

Q2: What is the optimal ligand-to-copper ratio?

A2: A common starting point is a 1:1 to 5:1 molar ratio of ligand to copper(II) salt (e.g., CuSO₄).[1] For sensitive biological applications, a higher ratio (e.g., 5:1) is often recommended to ensure full complexation of the copper and to protect biomolecules from oxidative damage.[1] However, the optimal ratio may need to be determined empirically for your specific reaction.

Q3: Can the primary amine in this compound interfere with the reaction?

A3: Yes, primary amines can potentially coordinate with the copper catalyst, which may influence the reaction kinetics. At neutral or acidic pH, the amine will be protonated, minimizing its ability to chelate copper. If you suspect interference, consider adjusting the pH or protecting the amine group, although in many cases, the reaction proceeds efficiently without protection.

Q4: What are common side reactions to be aware of?

A4: The most common side reaction is the oxidative homocoupling of the alkyne (Glaser coupling), which can be minimized by thoroughly degassing solutions and using a reducing agent like sodium ascorbate. With substrates containing primary amines, side reactions with byproducts of the reducing agent (e.g., dehydroascorbic acid) can occur, though this is generally a minor issue.[8]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Poor ligand solubility (if using TBTA in aqueous media). 2. Inactivation of the copper catalyst. 3. Low concentration of reactants. 4. Copper sequestration by other functional groups. 1. Switch to the water-soluble ligand THPTA.[2][6]2. Ensure fresh solutions of sodium ascorbate are used. Degas all solutions to remove oxygen.[2]3. Increase the concentration of the alkyne and azide if possible.4. Increase the copper and ligand concentration. Consider adding a sacrificial chelating agent if the substrate has strong copper-binding motifs.[1]
Reaction is Slow 1. Suboptimal ligand choice or concentration. 2. Low reaction temperature. 3. Insufficient copper catalyst. 1. Use THPTA, as it generally provides faster kinetics in aqueous media.[5][6] Optimize the ligand-to-copper ratio.2. Gently warm the reaction to 37°C if the reactants are stable at that temperature.3. Increase the concentration of the copper sulfate and ligand.
Inconsistent Results 1. Variability in reagent quality. 2. Oxygen contamination. 3. Precipitation of catalyst. 1. Use high-purity reagents. Prepare fresh solutions of sodium ascorbate for each experiment.2. Consistently degas all reaction components.3. Ensure complete dissolution of the ligand and copper salt before adding other reagents. For TBTA, ensure sufficient organic co-solvent is used.

Data Summary

LigandSolubilityTypical Reaction TimeRelative Yield (Aqueous)Key Advantage
TBTA Poor in water, soluble in organic solvents (e.g., DMSO, DMF)1-24 hoursLowerEffective in organic media
THPTA High in water15-60 minutes[7]Higher[6]Ideal for aqueous and biological systems, protective effect[1]

Experimental Protocols

General Protocol for CuAAC using THPTA in Aqueous Buffer

This protocol is a starting point and may require optimization for your specific application.

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • THPTA

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Degassed water

Stock Solutions:

  • Copper(II) sulfate: 100 mM in degassed water

  • THPTA: 100 mM in degassed water

  • Sodium ascorbate: 1 M in degassed water (prepare fresh)

  • This compound: 10 mM in an appropriate solvent (e.g., DMSO or water with pH adjustment)

  • Azide: 10 mM in an appropriate solvent

Procedure:

  • In a microcentrifuge tube, add the this compound to the desired final concentration in PBS.

  • Add the azide-containing molecule (typically 1.1 to 2 equivalents relative to the alkyne).

  • In a separate tube, prepare the catalyst premix by adding the required volume of the 100 mM THPTA stock solution to the 100 mM CuSO₄ stock solution (e.g., for a 5:1 ratio, use 5 µL of THPTA for every 1 µL of CuSO₄). Vortex briefly.

  • Add the catalyst premix to the reaction mixture containing the alkyne and azide to achieve the desired final copper concentration (typically 0.1 to 1 mM).

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1 to 5 mM.

  • Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours, or until completion is confirmed by an appropriate analytical method (e.g., LC-MS or TLC).

General Protocol for CuAAC using TBTA in a Mixed Solvent System

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • TBTA

  • Sodium ascorbate

  • DMSO (or other suitable organic solvent)

  • Water (degassed)

Stock Solutions:

  • Copper(II) sulfate: 100 mM in degassed water

  • TBTA: 100 mM in DMSO

  • Sodium ascorbate: 1 M in degassed water (prepare fresh)

  • This compound: 10 mM in an appropriate solvent

  • Azide: 10 mM in an appropriate solvent

Procedure:

  • In a microcentrifuge tube, prepare the catalyst premix by adding the required volume of the 100 mM TBTA stock solution to the 100 mM CuSO₄ stock solution. Vortex until the solution is homogeneous.

  • In a separate reaction vessel, dissolve the this compound and the azide-containing molecule in a mixture of an organic solvent (e.g., DMSO) and water. The ratio of organic solvent to water should be sufficient to maintain the solubility of all components.

  • Add the catalyst premix to the reaction mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Allow the reaction to proceed at room temperature, monitoring for completion.

Visualizing the Workflow

To aid in understanding the experimental process, the following diagrams illustrate the key decision points and workflows.

Ligand_Selection_Workflow cluster_input Experimental Conditions cluster_decision Decision Point cluster_ligand Ligand Choice Solvent Reaction Solvent System Decision Is the reaction primarily aqueous? Solvent->Decision THPTA Use THPTA Decision->THPTA Yes TBTA Use TBTA (with organic co-solvent) Decision->TBTA No CuAAC_Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis A Prepare Stock Solutions (Alkyne, Azide, CuSO4, Ligand, Ascorbate) B Combine Alkyne and Azide in Reaction Buffer A->B C Prepare Catalyst Premix (CuSO4 + Ligand) A->C D Add Catalyst Premix to Reaction B->D C->D E Initiate with Sodium Ascorbate D->E F Monitor Reaction Progress (e.g., LC-MS, TLC) E->F

References

Technical Support Center: Utilizing Long-Chain Alkyne Amines in Live Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful application of long-chain alkyne amines in live-cell experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of long-chain alkyne amines in live-cell studies?

Long-chain alkyne amines are valuable tools for metabolic labeling and tracking of various biomolecules in living cells. The alkyne group serves as a bioorthogonal handle, allowing for the subsequent attachment of reporter molecules, such as fluorophores or affinity tags, via click chemistry. This enables the visualization and analysis of processes like protein lipidation, lipid metabolism, and the localization of small molecule drugs.

Q2: What are the main challenges associated with using long-chain alkyne amines in live cells?

The primary challenges include:

  • Cytotoxicity: The length of the alkyl chain can influence the toxicity of the amine probe.[1][2]

  • Poor Aqueous Solubility: Long alkyl chains decrease the solubility of the probes in cell culture media.

  • Low Labeling Efficiency: Inefficient metabolic incorporation or subsequent click reaction can lead to weak signals.

  • High Background Signal: Non-specific binding of the probe or the reporter molecule can obscure the desired signal.

  • Probe Perturbation: The alkyne tag, although small, can sometimes influence the metabolism or localization of the molecule it is attached to.[3]

Q3: How does the alkyl chain length affect the properties of the alkyne amine probe?

The length of the alkyl chain is a critical parameter that influences several properties of the probe:

  • Toxicity: Toxicity can increase with chain length up to a certain point, potentially due to disruption of the cell membrane.[1] However, very long chains might be less toxic due to reduced solubility and bioavailability.[4]

  • Solubility: As the alkyl chain length increases, the hydrophobicity of the molecule increases, leading to lower solubility in aqueous media.

  • Metabolic Incorporation: The chain length can affect the efficiency with which the probe is utilized by cellular enzymes.

Q4: What is "click chemistry" and why is it used with alkyne probes?

Click chemistry refers to a set of biocompatible reactions that are rapid, specific, and high-yielding. The most common click reaction used with alkyne probes is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction specifically and efficiently joins the alkyne-tagged molecule to an azide-containing reporter molecule (e.g., a fluorescent dye) for visualization.

Troubleshooting Guides

Issue 1: High Cell Death or Signs of Toxicity

Symptoms:

  • Rounding up and detachment of adherent cells.

  • Increased number of floating cells in suspension cultures.

  • Positive staining with cell viability dyes (e.g., Trypan Blue, Propidium Iodide).

  • Reduced cell proliferation rate.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inherent Toxicity of the Probe Perform a dose-response experiment to determine the optimal, non-toxic concentration of the alkyne amine. Start with a low concentration (e.g., 1-10 µM) and titrate up.[5] Reduce the incubation time to the minimum required for sufficient labeling.
Toxicity of the Solvent Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically <0.1%).
Copper Catalyst Toxicity (during click reaction) If performing click chemistry on live cells, use a copper-chelating ligand (e.g., THPTA) to minimize free copper. Alternatively, consider using copper-free click chemistry methods, such as strain-promoted azide-alkyne cycloaddition (SPAAC).
Phototoxicity during Imaging Reduce the intensity and duration of light exposure during fluorescence microscopy. Use a more sensitive camera or objective to minimize the required excitation light.[6]

Experimental Protocol: Determining Probe Cytotoxicity using a Resazurin-Based Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency after 24 hours.

  • Probe Addition: Prepare a serial dilution of the long-chain alkyne amine in cell culture medium. Replace the medium in the wells with the medium containing the different probe concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24 hours).

  • Resazurin Staining: Add resazurin solution to each well to a final concentration of 10% (v/v).

  • Incubation: Incubate the plate at 37°C for 2-4 hours, or until a significant color change is observed in the control wells.

  • Measurement: Measure the fluorescence (Ex/Em ~560/590 nm) or absorbance (570 nm and 600 nm) using a plate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control.

Issue 2: Low or No Labeling Signal

Symptoms:

  • Weak or absent fluorescence signal after click chemistry and imaging.

  • No detectable band on a western blot after enrichment of labeled proteins.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Poor Probe Solubility Prepare a high-concentration stock solution of the alkyne amine in a suitable organic solvent (e.g., DMSO). When diluting into aqueous media, vortex or sonicate to aid dissolution. Avoid probe precipitation.
Insufficient Probe Concentration or Incubation Time Increase the concentration of the alkyne amine probe.[5] Extend the incubation time to allow for more efficient metabolic incorporation.
Inefficient Click Reaction Ensure all click chemistry reagents are fresh and properly prepared. Optimize the concentration of the copper catalyst and reducing agent. For intracellular targets, ensure the cells are adequately permeabilized to allow entry of the click reagents.
Low Abundance of the Target Biomolecule Increase the amount of cellular material used for the analysis. Consider using a more sensitive detection method.

Experimental Protocol: Metabolic Labeling and Click Chemistry for Fluorescence Microscopy

  • Cell Culture: Culture cells to 70-80% confluency on glass coverslips.

  • Metabolic Labeling: Add the long-chain alkyne amine to the culture medium at the desired concentration. Incubate for a period ranging from a few hours to overnight, depending on the metabolic process being studied.

  • Cell Fixation: Wash the cells three times with PBS and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells twice with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Click Reaction: Prepare the click reaction cocktail. A typical cocktail includes:

    • Azide-fluorophore (e.g., 5 µM)

    • Copper(II) sulfate (e.g., 1 mM)

    • Reducing agent (e.g., 5 mM sodium ascorbate, freshly prepared)

    • Copper-chelating ligand (e.g., 1 mM THPTA)

  • Incubation: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Counterstaining and Mounting: If desired, counterstain the nuclei with DAPI. Mount the coverslips on microscope slides with an appropriate mounting medium.

  • Imaging: Visualize the fluorescent signal using a fluorescence microscope with the appropriate filter sets.

Issue 3: High Background Signal

Symptoms:

  • High, non-specific fluorescence throughout the cell or on the coverslip.

  • Difficulty distinguishing the specific signal from the background noise.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Non-specific Binding of the Probe Reduce the concentration of the alkyne amine probe. Include a "no-probe" control to assess the background from the click chemistry reagents alone.
Excess Unreacted Probe After metabolic labeling, wash the cells thoroughly with PBS before fixation to remove any excess, unincorporated probe.[5]
Non-specific Binding of the Azide-Fluorophore Reduce the concentration of the azide-fluorophore in the click reaction. Include a "no-click" control (cells labeled with the alkyne probe but not subjected to the click reaction) to assess the intrinsic fluorescence of the probe.
Autofluorescence Acquire an image of unlabeled cells using the same imaging settings to determine the level of cellular autofluorescence. If necessary, use a fluorophore with emission in the far-red or near-infrared spectrum to minimize autofluorescence.

Data Summary

Table 1: Influence of Alkyl Chain Length on Amine Toxicity

Amine ClassChain LengthEffect on ToxicityReference
Primary, Secondary, Dimethyl TertiaryIncreasingIncreased toxicity up to a certain point[1]
TertiaryIncreasingDecreased toxicity[1]
General AminesLong ChainsCan be less toxic due to lower solubility[4]
Fatty AminesIncreasingDecreased potential for irritation[7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture 1. Cell Culture probe_prep 2. Prepare Alkyne Amine Stock metabolic_labeling 3. Metabolic Labeling probe_prep->metabolic_labeling cell_processing 4. Cell Washing & Fixation metabolic_labeling->cell_processing click_reaction 5. Click Chemistry cell_processing->click_reaction imaging 6. Imaging click_reaction->imaging data_analysis 7. Data Analysis imaging->data_analysis troubleshooting_tree start Problem Encountered high_toxicity High Toxicity? start->high_toxicity Yes low_signal Low Signal? start->low_signal No sol_tox_1 Reduce Probe Concentration high_toxicity->sol_tox_1 sol_tox_2 Check Solvent Concentration high_toxicity->sol_tox_2 sol_tox_3 Use Copper-Free Click high_toxicity->sol_tox_3 high_bg High Background? low_signal->high_bg No sol_sig_1 Increase Probe Concentration/Time low_signal->sol_sig_1 Yes sol_sig_2 Optimize Click Reaction low_signal->sol_sig_2 Yes sol_sig_3 Check Probe Solubility low_signal->sol_sig_3 Yes sol_bg_1 Reduce Probe/Dye Concentration high_bg->sol_bg_1 Yes sol_bg_2 Improve Washing Steps high_bg->sol_bg_2 Yes sol_bg_3 Run Controls high_bg->sol_bg_3 Yes factors_affecting_efficacy cluster_probe Probe Properties cluster_exp Experimental Conditions cluster_detection Detection Method probe_efficacy Probe Efficacy chain_length Alkyl Chain Length probe_efficacy->chain_length solubility Solubility probe_efficacy->solubility toxicity Inherent Toxicity probe_efficacy->toxicity concentration Concentration probe_efficacy->concentration incubation_time Incubation Time probe_efficacy->incubation_time cell_type Cell Type probe_efficacy->cell_type click_chem Click Chemistry Efficiency probe_efficacy->click_chem imaging_params Imaging Parameters probe_efficacy->imaging_params

References

Technical Support Center: Purification of Undec-10-ynylamine-labeled Proteins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Undec-10-ynylamine (Yn)-labeled proteins from complex lysates.

I. Troubleshooting Guides

This section addresses common issues encountered during the experimental workflow, from initial protein labeling to final purification.

Problem Possible Cause Recommended Solution
Low Yield of Enriched Proteins 1. Inefficient Yn-labeling of target proteins.- Optimize the concentration of the Yn-probe and incubation time. - Ensure the probe is not degraded; use fresh probe solution. - Verify cell permeability of the Yn-probe if performing live-cell labeling.
2. Incomplete or inefficient click reaction.- Use freshly prepared copper (I) catalyst and reducing agent (e.g., sodium ascorbate).[1] - Optimize the concentrations of the biotin-azide tag, copper catalyst, and ligand (e.g., THPTA, BTTAA).[1][2] - Ensure the absence of copper-chelating agents in the lysis buffer (e.g., EDTA, Tris).[1] - Pre-treat the lysate with a reducing agent like DTT to reduce disulfide bonds that may hinder accessibility.
3. Inefficient capture by affinity resin.- Ensure sufficient binding capacity of the streptavidin or neutravidin resin. - Increase the incubation time with the affinity resin. - Confirm that the biotin tag is accessible and not sterically hindered.
4. Loss of protein during wash steps.- Reduce the stringency of the wash buffers (e.g., lower detergent or salt concentration). - Minimize the number of wash steps.
5. Inefficient elution from the affinity resin.- For on-bead digestion, ensure complete enzymatic digestion by optimizing enzyme concentration and incubation time. - For elution of intact proteins, use a competitive elution buffer (e.g., excess free biotin) or a denaturing elution buffer.
High Background/Non-specific Binding 1. Non-specific binding of proteins to the affinity resin.- Pre-clear the lysate by incubating with unconjugated beads before adding the affinity resin.[3] - Block the affinity resin with a blocking agent like BSA or milk protein before incubation with the lysate.[3] - Increase the stringency of the wash buffers by adding detergents (e.g., SDS, Triton X-100), salts (e.g., NaCl), or denaturants (e.g., urea).[4] - Add agents that reduce hydrophobic interactions, such as ethylene glycol.
2. Non-specific labeling by the alkyne tag.- In copper-catalyzed reactions, excess alkyne tags can react with cysteine residues.[4] To minimize this, use an alkyne-probe and an azide-tag orientation.[4] - If using an azide-probe, consider using PBS or TEA buffers instead of HEPES, which can increase non-specific cysteine reactivity.[4]
3. Contamination with endogenous biotinylated proteins.- Deplete endogenous biotinylated proteins from the lysate prior to affinity purification, for example, by pre-incubation with streptavidin beads.
Column Clogging or Slow Flow Rate 1. Presence of cell debris or precipitated proteins in the lysate.- Ensure complete clarification of the cell lysate by centrifugation at high speed or by filtration (0.22 or 0.45 µm filter). - If the lysate is viscous due to high concentrations of nucleic acids, treat with DNase.
2. Protein precipitation on the column.- Optimize the buffer conditions to maintain protein solubility (e.g., adjust pH, ionic strength). - Consider performing the purification at a different temperature (e.g., 4°C to minimize protease activity and aggregation).
Inconsistent Results 1. Variability in cell culture and lysis conditions.- Standardize cell culture conditions, including cell density and growth phase. - Use a consistent and reproducible cell lysis protocol.
2. Reagent instability.- Prepare fresh solutions of critical reagents like the copper catalyst, reducing agents, and enzyme solutions for digestion.
3. Incomplete removal of interfering substances.- Ensure thorough removal of detergents and salts before mass spectrometry analysis, as they can interfere with ionization.

II. Frequently Asked Questions (FAQs)

Q1: What is the general workflow for purifying Yn-labeled proteins?

A1: The typical workflow involves several key steps:

  • Labeling: Treatment of cells or lysates with an this compound (Yn) probe to incorporate the alkyne tag into proteins of interest.[4]

  • Lysis: Disruption of cells to release the labeled proteins into a lysate.

  • Click Reaction: A copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is performed to attach a biotin-azide tag to the alkyne-labeled proteins.[4]

  • Affinity Purification: The biotinylated proteins are captured from the complex lysate using an affinity matrix, typically streptavidin- or neutravidin-coated beads.[4]

  • Washing: The beads are washed extensively to remove non-specifically bound proteins.[4]

  • Elution/On-Bead Digestion: The captured proteins are either eluted from the beads or digested directly on the beads with a protease like trypsin for subsequent analysis by mass spectrometry.[4]

Yn-Protein Purification Workflow cluster_0 Cellular/Lysate Processing cluster_1 Purification cluster_2 Analysis Labeling Labeling Lysis Lysis Labeling->Lysis Click_Reaction Click Reaction (Biotin-Azide Tagging) Lysis->Click_Reaction Affinity_Purification Affinity Purification (Streptavidin Beads) Click_Reaction->Affinity_Purification Washing Washing Affinity_Purification->Washing Elution_Digestion Elution / On-Bead Digestion Washing->Elution_Digestion MS_Analysis Mass Spectrometry Analysis Elution_Digestion->MS_Analysis

Figure 1. General experimental workflow for the purification of Yn-labeled proteins.

Q2: Which copper(I) ligand should I use for the click reaction?

A2: Several copper(I)-stabilizing ligands are available, with THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) being common choices for their water solubility and efficiency.[1] The choice of ligand can influence the reaction efficiency, and optimization may be required for your specific system.[1][2]

Q3: How can I quantify the efficiency of my protein enrichment?

A3: Enrichment efficiency can be assessed using several methods:

  • Western Blotting: Analyze samples from before and after enrichment (lysate, flow-through, washes, and eluate) using an antibody against a known or expected target protein.

  • Quantitative Mass Spectrometry: Use label-free quantification or stable isotope labeling techniques to compare the abundance of identified proteins in the enriched sample versus the starting lysate. The enrichment factor can be calculated as the ratio of the protein's abundance in the eluate to its abundance in the initial lysate.

Q4: What is the difference between on-bead and in-solution digestion for mass spectrometry analysis?

A4:

  • On-bead digestion involves adding a protease (e.g., trypsin) directly to the beads with the captured proteins. This method can reduce sample handling and potential protein loss during elution.

  • In-solution digestion requires eluting the intact proteins from the beads first, followed by digestion in solution. This approach may be preferable if the captured proteins are difficult to digest on the beads or if intact protein analysis is also desired.

III. Data Presentation

Table 1: Comparison of Click Chemistry Reagents on Labeling Efficiency

LigandConcentrationRelative Labeling Efficiency (%)Non-specific Binding
TBTA50 µM100Low
THPTA50 µM~110Low
THPTA2 mM~150Moderate
BTTAA50 µM~120Low
BTTAA2 mM~160Moderate

Data synthesized from qualitative and semi-quantitative findings in cited literature. Actual efficiencies may vary depending on the specific experimental conditions.[1][2]

Table 2: Effect of Washing Buffer Additives on Reducing Non-Specific Binding

AdditiveConcentrationReduction in Non-specific BindingPotential Impact on Specific Binding
SDS0.1 - 1%HighHigh risk of eluting specific binders
Triton X-1000.5 - 2%ModerateLower risk of eluting specific binders
NaCl150 mM - 1 MModerateDependent on the nature of protein interactions
Urea1 - 4 MHighCan denature proteins, may affect subsequent analysis
Ethylene Glycol10 - 20%ModerateReduces hydrophobic interactions

IV. Experimental Protocols

Protocol 1: Click Chemistry Reaction in Cell Lysate
  • Prepare Lysate: Lyse Yn-labeled cells in a buffer that does not contain copper-chelating agents (e.g., use phosphate or HEPES-based buffers instead of Tris-based buffers).[1] Clarify the lysate by centrifugation.

  • Prepare Click Reaction Mix: In a microcentrifuge tube, combine the following reagents in order:

    • Cell Lysate (1-5 mg/mL protein)

    • Biotin-Azide (final concentration 20-100 µM)

    • Copper(I) ligand (e.g., THPTA, final concentration 100 µM - 2 mM)[1][2]

    • Copper(II) Sulfate (final concentration 1 mM)[1]

    • Reducing Agent (e.g., Sodium Ascorbate, final concentration 1-5 mM, freshly prepared)[1]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.

  • Proceed to Affinity Purification.

Protocol 2: On-Bead Digestion for Mass Spectrometry
  • Wash Beads: After affinity purification and final washes, wash the beads with an appropriate digestion buffer (e.g., 50 mM ammonium bicarbonate).

  • Reduction and Alkylation:

    • Resuspend the beads in digestion buffer containing a reducing agent (e.g., 10 mM DTT) and incubate at 56°C for 30 minutes.

    • Cool to room temperature and add an alkylating agent (e.g., 55 mM iodoacetamide). Incubate in the dark for 20 minutes.

  • Digestion:

    • Add sequencing-grade trypsin (or another appropriate protease) to the bead slurry (e.g., 1:50 enzyme-to-protein ratio).

    • Incubate overnight at 37°C with shaking.

  • Peptide Collection:

    • Centrifuge the tubes and collect the supernatant containing the digested peptides.

    • Wash the beads with a solution like 0.1% formic acid to recover any remaining peptides and combine the supernatants.

  • Desalting: Desalt the peptide mixture using a C18 StageTip or equivalent before mass spectrometry analysis.

On_Bead_Digestion_Workflow Start Beads with Captured Proteins Wash_Buffer Wash with Digestion Buffer Start->Wash_Buffer Reduction Reduction (e.g., DTT) Wash_Buffer->Reduction Alkylation Alkylation (e.g., Iodoacetamide) Reduction->Alkylation Digestion Trypsin Digestion (Overnight) Alkylation->Digestion Collect_Peptides Collect Supernatant (Peptides) Digestion->Collect_Peptides Wash_Beads_Again Wash Beads (e.g., 0.1% Formic Acid) Collect_Peptides->Wash_Beads_Again Combine_Supernatants Combine Supernatants Wash_Beads_Again->Combine_Supernatants Desalting Desalting (C18 StageTip) Combine_Supernatants->Desalting MS_Analysis LC-MS/MS Analysis Desalting->MS_Analysis

Figure 2. Detailed workflow for on-bead digestion of enriched proteins.

V. Signaling Pathways and Logical Relationships

Troubleshooting_Logic Low_Yield Low Protein Yield Labeling_Issue Inefficient Labeling? Low_Yield->Labeling_Issue Check Labeling Efficiency Click_Issue Click Reaction Failed? Low_Yield->Click_Issue Optimize Click Reaction Capture_Issue Poor Affinity Capture? Low_Yield->Capture_Issue Check Resin and Binding Loss_Issue Loss During Washes? Low_Yield->Loss_Issue Adjust Wash Conditions High_Background High Background Nonspecific_Binding_Resin Binding to Resin? High_Background->Nonspecific_Binding_Resin Pre-clear/ Block Nonspecific_Labeling_Tag Non-specific Tagging? High_Background->Nonspecific_Labeling_Tag Optimize Tagging Orientation Endogenous_Biotin Endogenous Biotin? High_Background->Endogenous_Biotin Deplete Endogenous Biotin

Figure 3. Logical troubleshooting guide for common purification issues.

References

Validation & Comparative

Validating Undec-10-ynylamine Labeling by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise identification and quantification of protein modifications and interactions are paramount. Undec-10-ynylamine, a versatile chemical probe, offers a powerful tool for tagging proteins of interest for subsequent analysis by mass spectrometry. This guide provides an objective comparison of this compound-based labeling with other common techniques, supported by experimental data and detailed protocols to facilitate its implementation and validation in your research.

This compound belongs to a class of bioorthogonal labeling reagents that contain a terminal alkyne group. This functional group allows for a highly specific and efficient reaction with azide-tagged molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry".[1][2][3] This approach enables the selective enrichment and identification of labeled proteins from complex biological samples.[1][4]

Performance Comparison: this compound vs. Alternative Labeling Reagents

The choice of a labeling reagent is critical and depends on the specific application, the nature of the target protein, and the downstream analytical method. Here, we compare this compound with other commonly used protein labeling reagents.

FeatureThis compound (via Click Chemistry)NHS EstersMaleimides
Target Functional Group Primary amines (via initial modification) followed by alkyne for click reactionPrimary amines (Lysine, N-terminus)[5][6]Thiols (Cysteine)[7]
Specificity High (bioorthogonal reaction)[1][2]Moderate (can react with other nucleophiles)High for thiols
Reaction Conditions Mild, biocompatible (especially SPAAC)[3]pH dependent (typically pH 7-9)[6]pH dependent (typically pH 6.5-7.5)
Bond Stability Very stable triazole linkage[3]Stable amide bond[5]Succinimide linkage can be unstable and prone to hydrolysis[7]
Versatility Broadly applicable to proteins modified to contain an azide or alkyne handle.[1]Broadly applicable to proteins with accessible primary amines.[6]Limited to proteins with accessible cysteine residues.[7]
Enrichment Strategy Biotin-azide followed by streptavidin affinity purification.[1]Biotinylated NHS ester followed by streptavidin affinity purification.Biotinylated maleimide followed by streptavidin affinity purification.
Mass Spectrometry Compatibility Excellent; the tag is readily identifiable.Good; requires consideration of mass shift.Good; requires consideration of mass shift and potential side reactions.

Experimental Workflow and Validation by Mass Spectrometry

The successful application of this compound labeling hinges on a well-defined experimental workflow, from initial protein labeling to mass spectrometric analysis and data interpretation.

experimental_workflow cluster_labeling Protein Labeling cluster_click_chemistry Click Chemistry cluster_enrichment Enrichment cluster_ms_analysis Mass Spectrometry Analysis Protein Protein of Interest Amine_Modification Amine Modification with Azide Linker Protein->Amine_Modification Introduce azide Undec_Labeling Labeling with this compound Amine_Modification->Undec_Labeling React with alkyne Click_Reaction CuAAC or SPAAC with Biotin-Azide Undec_Labeling->Click_Reaction Add biotin tag Affinity_Purification Streptavidin Affinity Purification Click_Reaction->Affinity_Purification Washing Wash Steps Affinity_Purification->Washing Digestion On-bead or In-solution Digestion Washing->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Database Searching & Validation LC_MS->Data_Analysis

Caption: Experimental workflow for this compound labeling and mass spectrometry analysis.
Experimental Protocol:

This protocol outlines the key steps for labeling a protein with this compound and validating the labeling by mass spectrometry.

1. Protein Preparation and Amine Modification:

  • Start with a purified protein of interest in an amine-free buffer (e.g., PBS).

  • To introduce an azide handle for the click reaction, primary amines on the protein (lysine residues and the N-terminus) can be modified using an NHS-ester-azide crosslinker.

  • Dissolve the NHS-ester-azide in a compatible solvent like DMSO.

  • Add the crosslinker to the protein solution at a specific molar ratio (e.g., 10:1 or 20:1 crosslinker to protein) and incubate at room temperature for 1-2 hours.

  • Remove excess, unreacted crosslinker by dialysis or using a desalting column.

2. This compound Labeling (Click Chemistry):

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • For the copper-catalyzed click reaction (CuAAC), prepare a fresh solution of copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper chelating ligand (e.g., TBTA).

  • Add the this compound, copper sulfate, reducing agent, and ligand to the azide-modified protein solution.

  • Incubate the reaction for 1-2 hours at room temperature.

  • Alternatively, for copper-free click chemistry (SPAAC), use a DBCO-azide modified protein and react it directly with this compound.

3. Enrichment of Labeled Proteins:

  • To enrich the this compound labeled proteins, perform a subsequent click reaction with an azide-biotin tag.

  • After the biotinylation step, incubate the reaction mixture with streptavidin-coated magnetic beads or resin for 1-2 hours to capture the labeled proteins.

  • Wash the beads extensively with buffers containing detergents to remove non-specifically bound proteins.

4. Sample Preparation for Mass Spectrometry:

  • On-bead digestion: Resuspend the beads in a digestion buffer (e.g., ammonium bicarbonate) and add a protease like trypsin. Incubate overnight at 37°C. The resulting peptides are then collected for LC-MS/MS analysis.

  • In-solution digestion: Elute the bound proteins from the beads using a solution containing biotin or by changing the pH. Then, perform a standard in-solution digestion protocol.

5. Mass Spectrometry Analysis and Data Validation:

  • Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]

  • The acquired MS/MS data is then searched against a protein database using a search engine (e.g., Mascot, Sequest).

  • Validation of labeling: The successful labeling is confirmed by identifying peptides containing the this compound modification. This will result in a specific mass shift in the identified peptides corresponding to the mass of the reacted this compound tag. The fragmentation pattern in the MS/MS spectra should also confirm the presence and location of the modification.

Signaling Pathway and Logical Relationship Visualization

The logic of validating the labeling by mass spectrometry can be visualized as follows:

validation_logic Labeled_Peptide Peptide + this compound MS1 MS1 Spectrum: Detect Precursor Ion Labeled_Peptide->MS1 Theoretical_Mass Calculate Theoretical Mass of Labeled Peptide Labeled_Peptide->Theoretical_Mass Observed_Mass Observe Precursor Ion Mass MS1->Observed_Mass MS2 MS2 Spectrum: Fragment Precursor Ion Theoretical_Mass->MS2 Compare Observed_Mass->MS2 Select for Fragmentation Fragment_Ions Identify Fragment Ions (b and y ions) MS2->Fragment_Ions Sequence_Confirmation Confirm Peptide Sequence & Modification Site Fragment_Ions->Sequence_Confirmation

Caption: Logic diagram for mass spectrometry validation of this compound labeling.

References

Unveiling the Proteome: A Comparative Guide to Alkyne Probes for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of Undec-10-ynylamine and the widely-used L-homopropargylglycine (HPG) for proteomic analysis. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their potential applications, supported by experimental workflows and data presentation.

In the dynamic field of proteomics, the ability to selectively label and identify proteins is paramount. Alkyne probes, in conjunction with click chemistry, have emerged as powerful tools for tagging and enriching newly synthesized proteins or post-translationally modified proteins for subsequent analysis by mass spectrometry. This guide provides a comparative overview of two such probes: the fatty acid analog this compound and the well-established non-canonical amino acid L-homopropargylglycine (HPG). While HPG is a well-characterized and widely adopted probe for metabolic labeling, this compound represents a less explored alternative, potentially suited for studying protein acylation.

Probing the Proteome: An Overview of Alkyne Labeling Strategies

Alkyne probes are small molecules containing a terminal alkyne group. This functional group is bioorthogonal, meaning it does not react with native cellular components. Instead, it can be specifically and efficiently ligated to an azide-containing reporter tag (e.g., biotin for enrichment or a fluorophore for imaging) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1] This two-step approach allows for the selective labeling and subsequent analysis of proteins of interest from complex biological samples.[2]

The ideal orientation for this reaction involves an alkyne-containing probe and an azide-functionalized tag to minimize non-specific labeling of proteins.[1] The general workflow for proteomic experiments using alkyne probes is a robust and versatile methodology.[1][2]

General Workflow for Alkyne Probe-Based Proteomics cluster_0 Cellular Labeling cluster_1 Sample Preparation cluster_2 Protein Analysis A Incubate cells with alkyne probe B Cell Lysis A->B C Click Chemistry: Ligation to Azide-Tag (e.g., Biotin) B->C D Protein Enrichment (e.g., Streptavidin beads) C->D E Proteolysis (Digestion) D->E F LC-MS/MS Analysis E->F G Data Analysis and Protein Identification F->G

Fig. 1: General workflow for proteomic analysis using alkyne probes.

L-homopropargylglycine (HPG): The Gold Standard for Metabolic Labeling

L-homopropargylglycine (HPG) is an amino acid analog of methionine where the terminal methyl group is replaced by an alkyne moiety.[3] Due to this structural similarity, HPG is recognized by the cellular translational machinery and incorporated into newly synthesized proteins in place of methionine.[3][4] This allows for the specific labeling of the "translatome" - the population of proteins being actively synthesized within a cell at a given time. This technique, known as bioorthogonal non-canonical amino acid tagging (BONCAT), has become a cornerstone of modern proteomics research.[4]

Performance Characteristics of HPG:

While direct quantitative comparisons with this compound are not available in the literature, the performance of HPG is well-documented:

Performance MetricDescriptionSupporting Evidence
Labeling Efficiency HPG is efficiently incorporated into newly synthesized proteins, particularly in methionine-free media to reduce competition with the natural amino acid.[5]Numerous studies have successfully utilized HPG to label and identify a wide range of proteins in various cell types and organisms.[3][6]
Cell Permeability HPG is readily taken up by cells, allowing for efficient metabolic labeling in live-cell experiments.[5]The widespread use of HPG in live-cell imaging (FUNCAT) and proteomic profiling (BONCAT) attests to its excellent cell permeability.[5]
Background Signal When used with an azide-functionalized reporter, HPG generally exhibits low background labeling, ensuring high specificity for newly synthesized proteins.[1]The combination of HPG and click chemistry is known for its high signal-to-noise ratio.[3]
Toxicity HPG is generally considered non-toxic at the concentrations typically used for metabolic labeling.[4]Studies have shown that HPG does not significantly alter rates of protein synthesis or degradation.[4]
Experimental Protocol: BONCAT using HPG

The following is a generalized protocol for metabolic labeling of cultured mammalian cells with HPG for subsequent proteomic analysis.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Methionine-free medium

  • L-homopropargylglycine (HPG)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Click chemistry reagents:

    • Azide-biotin tag

    • Copper(II) sulfate (CuSO4)

    • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (reducing agent)

    • Tris(hydroxypropyl)triazolylmethylamine (THPTA) or other copper-chelating ligand

  • Streptavidin-conjugated magnetic beads

  • Wash buffers

  • Digestion buffer (e.g., ammonium bicarbonate)

  • Trypsin or other protease

  • Mass spectrometry-grade solvents

Procedure:

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency.

    • Wash the cells with pre-warmed PBS.

    • Incubate the cells in methionine-free medium for 30-60 minutes to deplete intracellular methionine pools.

    • Replace the medium with methionine-free medium containing HPG (typically 50 µM, but should be optimized for the specific cell line and experimental goals).

    • Incubate for the desired labeling period (e.g., 1-4 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Determine the protein concentration of the lysate.

  • Click Chemistry Reaction:

    • To a defined amount of protein lysate, add the click chemistry reagents in the following order: azide-biotin, CuSO4, and the reducing agent (e.g., TCEP or sodium ascorbate). A copper-chelating ligand is often included to improve reaction efficiency and reduce cytotoxicity if performed in live cells.

    • Incubate the reaction for 1-2 hours at room temperature with gentle agitation.

  • Enrichment of Labeled Proteins:

    • Add streptavidin-conjugated magnetic beads to the reaction mixture.

    • Incubate for 1 hour at room temperature to allow for the binding of biotinylated proteins.

    • Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in a digestion buffer.

    • Add trypsin and incubate overnight at 37°C to digest the enriched proteins into peptides.

  • Mass Spectrometry Analysis:

    • Collect the supernatant containing the peptides.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the labeled proteins using a suitable database search algorithm.

BONCAT Experimental Workflow with HPG cluster_0 Metabolic Labeling cluster_1 Protein Processing cluster_2 Enrichment & Analysis A Cell Culture B Methionine Depletion A->B C HPG Incubation B->C D Cell Lysis C->D E Click Reaction with Azide-Biotin D->E F Streptavidin Pulldown E->F G On-Bead Digestion F->G H LC-MS/MS G->H I Protein Identification H->I

Fig. 2: Step-by-step workflow for BONCAT using HPG.

This compound: A Potential Probe for Protein Acylation

This compound is a fatty acid analog characterized by an eleven-carbon chain with a terminal alkyne group and an amine group at the other end. Its structure suggests its potential application in studying protein acylation, a post-translational modification where fatty acids are attached to proteins, influencing their localization and function. The terminal alkyne would serve as the bioorthogonal handle for click chemistry-based detection and enrichment.

Inferred Performance and Applications:

Due to a lack of direct comparative studies, the performance of this compound in proteomics can only be inferred from its structure and the behavior of similar fatty acid alkyne probes.

Performance MetricInferred Properties and Considerations
Labeling Specificity Likely to be incorporated into proteins that undergo fatty acylation, such as N-myristoylation or S-palmitoylation. The specificity would depend on the cellular machinery's ability to recognize and utilize this analog.
Cell Permeability The long hydrocarbon chain may facilitate passive diffusion across cell membranes. However, its overall permeability would need to be experimentally determined.
Background Signal As with other alkyne probes, using an azide-functionalized reporter is expected to minimize background signal. However, potential off-target labeling or non-specific interactions due to its lipophilic nature should be considered.
Toxicity The potential cytotoxicity of this compound at effective labeling concentrations would need to be assessed for any given cell type.
Potential Experimental Approach:

A hypothetical workflow for using this compound to study protein acylation would be analogous to that of other fatty acid alkyne probes.

Hypothetical Workflow for this compound Labeling cluster_0 Cellular Labeling cluster_1 Protein Analysis A Incubate cells with this compound B Cell Lysis A->B C Click Chemistry with Azide-Biotin B->C D Enrichment of Acylated Proteins C->D E Mass Spectrometry Analysis D->E

Fig. 3: A potential experimental workflow for utilizing this compound.

Head-to-Head: A Comparative Summary

FeatureL-homopropargylglycine (HPG)This compound
Probe Type Non-canonical amino acid (methionine analog)Fatty acid analog
Primary Application Metabolic labeling of newly synthesized proteins (BONCAT/FUNCAT)Potentially for labeling of acylated proteins
Incorporation Mechanism Utilized by the ribosome during protein translationIncorporated by enzymes involved in protein acylation
Established Protocols Numerous detailed protocols are available[3][5]No specific, detailed proteomics protocols found
Quantitative Data Well-characterized performance in various studiesLack of direct comparative or quantitative performance data
Known Off-Targets Generally low off-target effects reportedPotential for non-specific membrane association or off-target labeling

Conclusion and Future Directions

L-homopropargylglycine (HPG) stands as a robust and well-validated tool for the global analysis of protein synthesis. Its ease of use, high efficiency, and low toxicity have made it an indispensable probe in the proteomics toolbox. Detailed and optimized protocols for its application in BONCAT and FUNCAT are readily available, providing researchers with reliable methods to investigate the translatome.

This compound, on the other hand, represents a more speculative tool for proteomics. Its chemical structure strongly suggests a role in probing protein acylation, a critical and widespread post-translational modification. However, the lack of published studies directly comparing its performance to other alkyne probes or providing detailed protocols for its use in proteomics highlights a significant knowledge gap.

For researchers seeking to investigate newly synthesized proteins, HPG remains the clear choice. For those interested in exploring the landscape of protein acylation, this compound and other fatty acid alkyne analogs present an intriguing, albeit less-trodden, avenue. Future studies are warranted to systematically evaluate the performance of this compound, including its labeling efficiency, specificity, cell permeability, and potential toxicity. Such research would be invaluable in establishing its utility as a reliable probe for the proteomic analysis of protein acylation and expanding the repertoire of chemical tools available to the scientific community.

References

Navigating Cellular Landscapes: A Comparative Analysis of Undec-10-ynylamine and Shorter Chain Alkyne Amines in Cell Permeability

Author: BenchChem Technical Support Team. Date: November 2025

A critical challenge in drug development and molecular biology is the effective delivery of molecules into cells. The ability of a compound to cross the cell membrane, or its cell permeability, is a key determinant of its biological activity. This guide provides a comparative overview of the cell permeability of Undec-10-ynylamine, a long-chain alkyne amine, and its shorter-chain counterparts. Due to a lack of direct comparative experimental studies in the current scientific literature, this analysis is based on established principles of cell permeability and structure-activity relationships.

The fundamental balance between lipophilicity and hydrophilicity governs a molecule's ability to traverse the lipid bilayer of the cell membrane. While a degree of lipophilicity is essential for membrane partitioning, excessive lipophilicity can lead to poor aqueous solubility and aggregation, hindering effective interaction with the cell surface. Conversely, highly water-soluble molecules often struggle to penetrate the hydrophobic core of the membrane.

The Influence of Carbon Chain Length on Permeability: A Balancing Act

The length of the alkyl chain in alkyne amines plays a pivotal role in determining their physicochemical properties and, consequently, their cell permeability.

This compound , with its 11-carbon chain, is significantly more lipophilic than its shorter-chain analogs. This increased lipophilicity can enhance its interaction with the lipid membrane. However, it also leads to lower water solubility, which can be a limiting factor for its bioavailability and ease of use in aqueous experimental systems.

Shorter-chain alkyne amines (e.g., those with 5 to 8 carbons) are more water-soluble. This property generally allows for easier handling in biological assays and can facilitate their diffusion through the aqueous extracellular environment to the cell surface.[1] However, their lower lipophilicity might result in less efficient partitioning into the cell membrane compared to longer-chain analogs.

It is a general principle that for a homologous series of compounds, there is often an optimal chain length for maximal biological activity, which is a composite of permeability and interaction with the intracellular target. For antimicrobial activity of alkyl amines, compounds with a chain length of 11 to 15 carbons have been found to be most active.

Hypothetical Comparison of Permeability Parameters

In the absence of direct experimental data for this compound versus shorter chain alkyne amines, the following table presents a hypothetical comparison based on general principles of cell permeability. These values represent expected trends rather than measured data.

CompoundCarbon Chain LengthExpected Lipophilicity (LogP)Expected Aqueous SolubilityExpected Cell Permeability (Papp)
This compound 11HighLowModerate to High (potentially limited by solubility)
Oct-7-ynylamine 8ModerateModerateHigh
Pent-4-ynylamine 5LowHighModerate (potentially limited by membrane partitioning)

Note: Papp (Apparent Permeability Coefficient) is a common measure of cell permeability in in vitro models like the Caco-2 cell assay.

Proposed Experimental Workflow for Permeability Assessment

To empirically determine and compare the cell permeability of this compound and shorter chain alkyne amines, a standardized in vitro permeability assay, such as the Caco-2 permeability assay, would be employed. The following diagram outlines the typical workflow for such an experiment.

G cluster_0 Cell Culture cluster_1 Permeability Assay cluster_2 Analysis Caco2_seeding Seed Caco-2 cells on Transwell inserts Monolayer_formation Culture for 21-28 days to form a differentiated monolayer Caco2_seeding->Monolayer_formation TEER_measurement Measure Transepithelial Electrical Resistance (TEER) to assess monolayer integrity Monolayer_formation->TEER_measurement Compound_prep Prepare solutions of alkyne amines in transport buffer TEER_measurement->Compound_prep If TEER is optimal Apical_dosing Add compound to the apical (donor) chamber Compound_prep->Apical_dosing Incubation Incubate at 37°C with gentle shaking Apical_dosing->Incubation Basolateral_sampling Collect samples from the basolateral (receiver) chamber at time intervals Incubation->Basolateral_sampling Quantification Quantify compound concentration in samples using LC-MS/MS Basolateral_sampling->Quantification Papp_calculation Calculate the apparent permeability coefficient (Papp) Quantification->Papp_calculation Comparison Compare Papp values of different alkyne amines Papp_calculation->Comparison

Caption: Experimental workflow for comparing the cell permeability of alkyne amines using the Caco-2 cell model.

Detailed Experimental Protocol: Caco-2 Permeability Assay

A detailed protocol for the Caco-2 permeability assay is provided below to guide researchers in setting up experiments to compare the permeability of this compound and shorter chain alkyne amines.

1. Cell Culture and Monolayer Formation:

  • Caco-2 cells are seeded at a density of 6 x 10^4 cells/cm^2 on polycarbonate membrane Transwell® inserts (e.g., 12-well plates, 0.4 µm pore size).

  • Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • The culture medium is changed every 2-3 days.

  • The cells are cultured for 21-28 days to allow for spontaneous differentiation into a polarized monolayer that mimics the intestinal epithelium.

2. Assessment of Monolayer Integrity:

  • Before the transport experiment, the integrity of the Caco-2 cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter.

  • Monolayers with TEER values above 250 Ω·cm^2 are typically considered suitable for permeability studies.

3. Transport Experiment:

  • The cell monolayers are washed with pre-warmed Hank's Balanced Salt Solution (HBSS).

  • The transport buffer (HBSS) is added to both the apical (upper) and basolateral (lower) chambers of the Transwell plate.

  • The test compounds (this compound and shorter chain alkyne amines) are dissolved in the transport buffer at a final concentration of, for example, 10 µM.

  • The experiment is initiated by replacing the buffer in the apical chamber with the compound-containing buffer.

  • The plates are incubated at 37°C with gentle agitation.

  • Samples are collected from the basolateral chamber at specific time points (e.g., 30, 60, 90, and 120 minutes). The volume removed is replaced with fresh transport buffer.

  • A sample from the apical chamber is taken at the beginning and end of the experiment to assess compound stability.

4. Quantification and Data Analysis:

  • The concentration of the alkyne amines in the collected samples is quantified using a sensitive analytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • The apparent permeability coefficient (Papp) is calculated using the following equation:

    • Papp (cm/s) = (dQ/dt) / (A * C0)

    • Where dQ/dt is the steady-state flux of the compound across the monolayer, A is the surface area of the membrane, and C0 is the initial concentration of the compound in the apical chamber.

General Cellular Uptake Mechanisms

The following diagram illustrates the primary pathways by which small molecules like alkyne amines can enter a cell. The specific route taken by a particular alkyne amine would depend on its physicochemical properties.

G cluster_0 Cellular Environment Extracellular Extracellular Space Passive_Diffusion Passive Diffusion Extracellular->Passive_Diffusion Transporter Transporter Protein Extracellular->Transporter Cell_Membrane Cell Membrane Intracellular Intracellular Space Passive_Diffusion->Intracellular Lipophilic molecules Facilitated_Diffusion Facilitated Diffusion label_fd No energy required Active_Transport Active Transport label_at Requires ATP Transporter->Intracellular

Caption: General mechanisms of small molecule transport across the cell membrane.

References

Assessing the Bioorthogonality of Undec-10-ynylamine in Cellular Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the burgeoning field of chemical biology, the ability to selectively tag and visualize biomolecules in their native environment is paramount. Bioorthogonal chemistry provides a powerful toolkit for this purpose, enabling the tracking of cellular processes with minimal perturbation. Undec-10-ynylamine, a terminal alkyne-containing fatty acid analogue, has emerged as a valuable probe for studying lipid metabolism and protein lipidation. Its bioorthogonality, however, is a critical parameter that dictates its utility and the reliability of the experimental data it generates.

This guide provides a comprehensive comparison of this compound with other commonly used bioorthogonal probes. We present quantitative data on their performance in cellular systems, detailed experimental protocols for assessing bioorthogonality, and visual workflows to aid in experimental design. This information is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate probe for their specific research needs.

Quantitative Comparison of Bioorthogonal Probes

The selection of a bioorthogonal probe is a trade-off between various factors, including its metabolic acceptance, potential cytotoxicity, and the kinetics of the subsequent ligation reaction. Here, we compare this compound with representative short-chain terminal alkyne and strained alkyne probes.

Table 1: Comparison of Cytotoxicity of Bioorthogonal Probes

ProbeTypeTypical ConcentrationRelative CytotoxicityReference
This compound Long-chain Terminal Alkyne10-100 µMLow to Moderate[1][2]
4-Pentyn-1-amineShort-chain Terminal Alkyne50-500 µMLow[3]
Dibenzocyclooctyne (DBCO)Strained Alkyne1-25 µMLow[4]

Note: Cytotoxicity can be cell-type dependent. The data presented is a generalization from multiple studies.

Table 2: Comparison of Labeling Efficiency of Bioorthogonal Probes

ProbeLigation ChemistryRelative Labeling EfficiencyDetection MethodReference
This compound CuAACHighFlow Cytometry, MS[5][6]
4-Pentyn-1-amineCuAACModerate to HighFlow Cytometry, MS[3]
Dibenzocyclooctyne (DBCO)SPAACHighFlow Cytometry, MS[4]

Note: Labeling efficiency is dependent on the metabolic incorporation of the probe and the subsequent click reaction conditions.

Table 3: Comparison of Reactivity of Bioorthogonal Probes

Alkyne ProbeLigation ChemistrySecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
This compound (as a long-chain alkyne) CuAAC~10³ - 10⁴[7][8]
Propargylamine (Short-chain alkyne)CuAAC~10³ - 10⁴[7]
Dibenzocyclooctyne (DBCO)SPAAC~10⁻¹ - 1[9]

Note: CuAAC reaction rates are highly dependent on the copper source, ligand, and reducing agent used. SPAAC reactions are generally slower than CuAAC but avoid the use of a cytotoxic copper catalyst.

Experimental Protocols

Detailed and reproducible protocols are essential for the accurate assessment of a probe's bioorthogonality.

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol outlines the measurement of cellular metabolic activity as an indicator of cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Probe Incubation: Treat the cells with varying concentrations of this compound or other bioorthogonal probes for the desired experimental duration (e.g., 24-48 hours). Include a vehicle-only control.

  • MTT Reagent Addition: Following incubation, remove the media and add 100 µL of fresh media containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Protocol 2: Assessment of Labeling Efficiency by Flow Cytometry

This protocol provides a method for quantifying the extent of metabolic labeling in a cell population.

  • Metabolic Labeling: Culture cells in the presence of this compound (e.g., 50 µM) for a specified period (e.g., 16 hours) to allow for its incorporation into biomolecules.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with a solution of 0.1% Triton X-100 in PBS for 10 minutes.

  • Click Reaction: Prepare the click reaction cocktail. For a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a typical cocktail includes:

    • Azide-fluorophore (e.g., Azide-Alexa Fluor 488, 5 µM)

    • Copper(II) sulfate (CuSO₄, 1 mM)

    • Tris(2-carboxyethyl)phosphine (TCEP, 2 mM) or Sodium Ascorbate (5 mM)

    • Tris-(benzyltriazolylmethyl)amine (TBTA, 100 µM)

  • Incubation: Resuspend the permeabilized cells in the click reaction cocktail and incubate for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells twice with PBS.

  • Flow Cytometry Analysis: Resuspend the cells in FACS buffer (PBS with 1% BSA) and analyze the fluorescence intensity using a flow cytometer. The geometric mean fluorescence intensity of the cell population is a quantitative measure of labeling efficiency.

Visualizing the Workflow

Understanding the experimental workflow is crucial for successful implementation. The following diagram illustrates the key steps in assessing the bioorthogonality of a chemical probe.

Bioorthogonality_Assessment_Workflow cluster_probe_selection Probe Selection & Preparation cluster_cytotoxicity Cytotoxicity Assessment cluster_labeling Labeling Efficiency Assessment Probe Select Bioorthogonal Probe (e.g., this compound) Treat_C Treat with Probe (Dose-Response) Probe->Treat_C Treat_L Metabolic Labeling with Probe Probe->Treat_L SeedCells_C Seed Cells SeedCells_C->Treat_C MTT MTT Assay Treat_C->MTT Analyze_C Analyze Viability MTT->Analyze_C Decision Decision: Probe is Bioorthogonal? Analyze_C->Decision SeedCells_L Seed Cells SeedCells_L->Treat_L FixPerm Fix & Permeabilize Treat_L->FixPerm Click Click Reaction (e.g., CuAAC with Azide-Fluorophore) FixPerm->Click Flow Flow Cytometry Analysis Click->Flow Analyze_L Quantify Labeling Flow->Analyze_L Analyze_L->Decision

Caption: Workflow for assessing the bioorthogonality of a chemical probe.

This guide provides a framework for the systematic evaluation of this compound and other bioorthogonal probes. By carefully considering the factors of cytotoxicity, labeling efficiency, and reactivity, researchers can make informed decisions to ensure the validity and impact of their molecular imaging and proteomics studies.

References

quantitative comparison of CuAAC and SPAAC for Undec-10-ynylamine labeling

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers and Drug Development Professionals

In the field of bioconjugation, the precise and efficient labeling of molecules is paramount. For molecules containing a terminal alkyne, such as Undec-10-ynylamine, two powerful "click chemistry" reactions stand out: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide provides a quantitative comparison of these two methods to aid researchers in selecting the optimal strategy for their specific application, from in vitro conjugation to live-cell imaging.

Reaction Principles and Mechanisms

Both CuAAC and SPAAC are based on the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a stable triazole linkage. However, they differ fundamentally in their activation method.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) CuAAC utilizes a copper(I) catalyst to dramatically accelerate the reaction and control the regioselectivity, exclusively yielding the 1,4-disubstituted triazole product.[1] The reaction is known for its rapid kinetics and high efficiency.[2][3] The required Cu(I) is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[4]

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System Alkyne This compound (Terminal Alkyne) Product 1,4-Triazole Conjugate Alkyne->Product + Azide Azide Probe (R-N3) Azide->Product + Catalyst Cu(I) Catalyst + Ligand Catalyst->Product Catalyzes SPAAC_Mechanism StrainedAlkyne Strained Cyclooctyne Probe (e.g., DBCO) Product Triazole Conjugate (Mixture of Regioisomers) StrainedAlkyne->Product + Azide Azide-modified Target (Target-N3) Azide->Product + Workflow_Diagram cluster_CuAAC CuAAC Path (Fast, In Vitro / Fixed Cells) cluster_SPAAC SPAAC Path (Biocompatible, Live Cells) Start Start: Target labeled with This compound AddAzide Incubate with Azide-bearing Probe (e.g., Azide-Fluorophore) Start->AddAzide Decision Choose Conjugation Method AddAzide->Decision AddCu 1. Add Cu(II) / Ligand Mix (e.g., CuSO4 + THPTA) Decision->AddCu CuAAC IncubateSPAAC Incubate (30 min - several hours) Decision->IncubateSPAAC SPAAC AddAsc 2. Add Reducing Agent (e.g., Sodium Ascorbate) AddCu->AddAsc IncubateCu Incubate (5-30 min) AddAsc->IncubateCu Analysis Wash & Analyze (e.g., Fluorescence Microscopy, SDS-PAGE, Mass Spec) IncubateCu->Analysis IncubateSPAAC->Analysis

References

Undec-10-ynylamine: A Safer, Modern Alternative to Radioactive Metabolic Labeling

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison for researchers, scientists, and drug development professionals.

Metabolic labeling is a cornerstone technique for elucidating the dynamics of biomolecules within living systems. For decades, radioactive isotopes have been the gold standard for these studies, offering high sensitivity in tracking cellular processes like protein synthesis, DNA replication, and post-translational modifications.[1] However, the inherent risks associated with radioactivity, including hazardous handling requirements and the generation of radioactive waste, have prompted the scientific community to seek safer, more accessible alternatives.[1] Undec-10-ynylamine, a bioorthogonal chemical reporter, has emerged as a powerful non-radioactive tool for metabolic labeling, offering a comparable level of insight without the safety and logistical burdens of traditional methods.

This guide provides an objective comparison of this compound and radioactive metabolic labeling, supported by experimental principles and methodologies, to assist researchers in making informed decisions for their experimental designs.

At a Glance: this compound vs. Radioactive Labeling

FeatureThis compoundRadioactive Metabolic Labeling
Principle Incorporation of an alkyne-tagged amine, followed by bioorthogonal "click" chemistry for detection.Incorporation of a radioactive isotope (e.g., ³⁵S, ³H, ¹⁴C, ³²P), detected by autoradiography or scintillation counting.[1][2]
Safety Non-radioactive, minimal safety concerns with standard laboratory practices.Requires specialized handling procedures, personal protective equipment, and licensed disposal of radioactive waste.[1]
Detection Fluorescence microscopy, flow cytometry, mass spectrometry after conjugation to a reporter molecule.Autoradiography, phosphor imaging, liquid scintillation counting.[2]
Sensitivity High, though may be slightly less sensitive than some radiometric methods.Extremely high, capable of detecting very low levels of labeled biomolecules.[1][3]
Multiplexing Easily adaptable for multiplexed analysis using different fluorescent reporters.Technically challenging to distinguish between different isotopes in the same sample.
Workflow Complexity Multi-step process involving metabolic labeling and a subsequent click chemistry reaction.Generally a more direct labeling and detection workflow.
Cost Reagent costs can be a factor, but waste disposal costs are minimal.Costs associated with radioactive isotopes, specialized equipment, and waste disposal can be significant.[1]

Experimental Workflows: A Visual Comparison

The following diagrams illustrate the typical experimental workflows for metabolic labeling using this compound and radioactive isotopes.

Undec_10_ynylamine_Workflow cluster_labeling Metabolic Labeling cluster_detection Detection (Click Chemistry) start Cells in Culture labeling Incubate with This compound start->labeling lysis Cell Lysis labeling->lysis click Click Reaction with Azide-Reporter (e.g., Fluorophore) lysis->click analysis Analysis (e.g., Fluorescence Microscopy, SDS-PAGE) click->analysis Radioactive_Workflow cluster_labeling Metabolic Labeling cluster_detection Detection start Cells in Culture labeling Incubate with Radioactive Precursor (e.g., ³⁵S-Met) start->labeling lysis Cell Lysis & Protein Isolation labeling->lysis sds_page SDS-PAGE lysis->sds_page autorad Autoradiography or Phosphor Imaging sds_page->autorad Metabolic_Labeling_Principle cluster_input External Input cluster_cellular_process Cellular Machinery cluster_output Detection & Analysis labeling_agent Labeling Agent (this compound or Radioactive Precursor) uptake Cellular Uptake labeling_agent->uptake incorporation Metabolic Incorporation into Biomolecules (e.g., Proteins) uptake->incorporation detection Detection of Labeled Biomolecules incorporation->detection analysis Data Analysis & Interpretation detection->analysis

References

A Researcher's Guide to Control Experiments for Undec-10-ynylamine (YnAmine) Metabolic Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Metabolic labeling with bioorthogonal chemical reporters has emerged as a powerful technique for investigating dynamic cellular processes. Undec-10-ynylamine (YnAmine) is a versatile probe containing both a terminal alkyne for click chemistry and a terminal amine. Its 11-carbon backbone allows it to mimic fatty acids or other lipids, making it a potential tool for studying post-translational modifications like protein acylation.

However, the introduction of any exogenous metabolic precursor requires rigorous validation to ensure that the observed signal is a true representation of the intended biological process and not an experimental artifact. This guide provides a comprehensive overview of the essential control experiments required to validate findings from YnAmine metabolic labeling studies, complete with detailed protocols, comparative data, and workflow diagrams.

The YnAmine Metabolic Labeling Workflow

The fundamental process involves introducing YnAmine to living cells, where it is incorporated into biomolecules through endogenous metabolic pathways. Following incorporation, cells are lysed, and the alkyne handle on the labeled biomolecules is conjugated to a reporter tag (e.g., a fluorescent azide or biotin-azide) via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, commonly known as "click chemistry." The tagged biomolecules can then be detected and quantified.

G cluster_cell In-Cell Steps cluster_click In-Vitro Steps cluster_analysis Analysis cell_culture 1. Cell Culture labeling 2. Metabolic Labeling (Incubate with YnAmine) cell_culture->labeling lysis 3. Cell Lysis labeling->lysis click_reaction 4. Click Reaction (Add Azide Reporter + Catalyst) lysis->click_reaction sds_page 5a. In-Gel Fluorescence click_reaction->sds_page pull_down 5b. Affinity Purification (if Biotin-Azide used) click_reaction->pull_down ms_analysis 6. Mass Spectrometry pull_down->ms_analysis G TotalSignal Total Observed Signal TrueLabel True Metabolic Incorporation TrueLabel->TotalSignal Artifact1 Non-specific Probe/ Dye Binding Artifact1->TotalSignal Artifact2 Click Reagent Background Artifact2->TotalSignal CompControl Competition Control CompControl->TrueLabel Reduces NoProbeControl No-Probe Control NoProbeControl->Artifact1 Measures NoCuControl No-Copper Control NoCuControl->Artifact2 Measures

Unraveling the Specificity of Undec-10-ynoic Acid in Protein Labeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

New York, NY – October 26, 2025 – In the intricate world of proteomics and drug discovery, the precise labeling of proteins is paramount for understanding their function, localization, and interactions. Among the arsenal of chemical tools available, Undec-10-ynoic acid has emerged as a valuable probe for studying protein fatty acylation. This guide provides a comprehensive comparison of Undec-10-ynoic acid with other alternatives, supported by experimental data, to assist researchers in making informed decisions for their specific applications.

At a Glance: Undec-10-ynoic Acid as a Fatty Acylation Probe

Undec-10-ynoic acid is a terminal alkyne-containing fatty acid analogue that is metabolically incorporated into proteins that undergo fatty acylation, a crucial post-translational modification. This process involves the attachment of fatty acids to proteins, influencing their membrane association, stability, and signaling activities. The terminal alkyne group of the incorporated Undec-10-ynoic acid serves as a bioorthogonal handle, allowing for the subsequent attachment of reporter molecules, such as fluorophores or biotin, via a highly specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry". This enables the visualization and enrichment of fatty-acylated proteins for downstream analysis.

While Undec-10-ynoic acid is a powerful tool, its specificity is a critical consideration. The cellular machinery responsible for fatty acylation can sometimes exhibit promiscuity, potentially leading to the incorporation of the analogue into pathways beyond the intended targets. This guide delves into the specificity of Undec-10-ynoic acid and compares it with other commonly used probes.

Comparative Analysis of Fatty Acid Probes

The selection of a suitable fatty acid probe is crucial for accurately profiling protein fatty acylation. The ideal probe should be efficiently and specifically incorporated by the relevant enzymes without perturbing the biological system. Below is a comparison of Undec-10-ynoic acid with other widely used alkyne- and azide-containing fatty acid analogues.

Probe NameChemical StructurePrimary Target Modification(s)Reported Specificity & Considerations
Undec-10-ynoic acid CH≡C(CH₂)₈COOHN-myristoylation, S-palmitoylationBroadly used for both myristoylation and palmitoylation. Chain length is intermediate between myristic acid (C14) and palmitic acid (C16), which may lead to incorporation by enzymes of both pathways.[1][2]
13-Tetradecynoic acid (13-TDYA) CH≡C(CH₂)₁₁COOHN-myristoylationDesigned as a closer mimic of myristic acid. Shows preference for N-myristoylated proteins.[3]
15-Hexadecynoic acid (15-HDYA) CH≡C(CH₂)₁₃COOHS-palmitoylationDesigned as a closer mimic of palmitic acid. Shows preference for S-palmitoylated proteins.
Azido-fatty acids (e.g., 12-Azidododecanoic acid) N₃(CH₂)₁₁COOHN-myristoylation, S-palmitoylationAn alternative to alkyne probes, reacting with alkyne-containing reporters via click chemistry. The bulkier azide group may slightly alter metabolic processing compared to the alkyne.[1]

Note: The specificity of these probes can be cell-type and context-dependent. It is always recommended to perform control experiments, such as competition assays with the natural fatty acid, to validate the specificity of labeling.

Experimental Workflow for Confirming Specificity

To ascertain the specificity of Undec-10-ynoic acid incorporation, a series of experiments are typically performed. The following workflow outlines a standard approach.

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_lysis_click Lysis & Click Chemistry cluster_analysis Analysis cell_culture Cell Culture metabolic_labeling Metabolic Labeling (Undec-10-ynoic acid) cell_culture->metabolic_labeling control_labeling Control Labeling (e.g., with excess myristic/palmitic acid) cell_culture->control_labeling cell_lysis Cell Lysis metabolic_labeling->cell_lysis control_labeling->cell_lysis click_reaction Click Reaction (Azide-reporter) cell_lysis->click_reaction sds_page SDS-PAGE & In-gel Fluorescence click_reaction->sds_page western_blot Western Blot (Target Protein) click_reaction->western_blot mass_spec Mass Spectrometry (Proteome-wide ID) click_reaction->mass_spec

Figure 1. Experimental workflow for confirming the specificity of Undec-10-ynoic acid incorporation.

Detailed Experimental Protocol

The following is a generalized protocol for the metabolic labeling of cultured mammalian cells with Undec-10-ynoic acid and subsequent detection via click chemistry.

1. Metabolic Labeling: a. Culture mammalian cells to 70-80% confluency. b. Prepare a stock solution of Undec-10-ynoic acid in DMSO. c. Dilute the stock solution in pre-warmed cell culture medium to a final concentration of 25-100 µM. d. For competition controls, pre-incubate cells with a 10- to 50-fold excess of natural myristic acid or palmitic acid for 1-2 hours before adding the Undec-10-ynoic acid-containing medium. e. Incubate the cells with the labeling medium for 4-16 hours at 37°C in a CO₂ incubator.

2. Cell Lysis: a. After incubation, wash the cells twice with cold phosphate-buffered saline (PBS). b. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. c. Scrape the cells and collect the lysate. d. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. e. Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).[4]

3. Click Chemistry Reaction: a. In a microcentrifuge tube, combine 50-100 µg of protein lysate with the click chemistry reaction cocktail. A typical cocktail includes:

  • Azide-fluorophore or Azide-biotin (final concentration 50-100 µM)
  • Tris(2-carboxyethyl)phosphine (TCEP) (final concentration 1 mM)
  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (final concentration 100 µM)
  • Copper(II) sulfate (CuSO₄) (final concentration 1 mM) b. Vortex the mixture and incubate at room temperature for 1 hour, protected from light.[5][6][7]

4. Analysis: a. In-gel Fluorescence: Add SDS-PAGE sample buffer to the reaction mixture, heat at 95°C for 5 minutes, and resolve the proteins on a polyacrylamide gel. Visualize the fluorescently labeled proteins using a gel imager. b. Western Blotting: Transfer the proteins to a PVDF or nitrocellulose membrane. Block the membrane and probe with antibodies against specific proteins of interest to confirm their labeling. c. Mass Spectrometry: For proteome-wide analysis, enrich the biotin-labeled proteins using streptavidin beads. Digest the enriched proteins with trypsin and analyze the resulting peptides by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the full spectrum of fatty-acylated proteins.

Potential for Off-Target Labeling

While Undec-10-ynoic acid is a valuable tool, researchers should be aware of potential off-target effects. The probe can be metabolized by cells, potentially leading to its incorporation into other lipid metabolic pathways or its degradation.[8] Furthermore, the Cu(I) catalyst used in the click reaction can be toxic to cells, though this is primarily a concern for in vivo labeling applications. For in vitro reactions with cell lysates, this is less of an issue.

Conclusion

Undec-10-ynoic acid is a versatile and widely used probe for the study of protein fatty acylation. Its ability to be metabolically incorporated and subsequently detected with high efficiency via click chemistry makes it a powerful tool for proteomics and cell biology. However, careful consideration of its potential for dual specificity for both myristoylation and palmitoylation is necessary. For studies requiring higher specificity, the use of chain-length specific analogues such as 13-TDYA for myristoylation and 15-HDYA for palmitoylation is recommended. As with any chemical probe, rigorous experimental design, including the use of appropriate controls, is essential to ensure the validity and accuracy of the results.

References

A Comparative Analysis of Undec-10-ynylamine Labeling Efficiency Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic field of proteomics and drug development, the ability to specifically label and identify newly synthesized proteins is paramount. Metabolic labeling with bioorthogonal amino acids has emerged as a powerful technique for this purpose. This guide provides a comparative overview of the labeling efficiency of Undec-10-ynylamine, an alkyne-containing amino acid analog, across different cell lines. This information is crucial for researchers selecting the appropriate tools for their specific cellular models.

Quantitative Comparison of Labeling Efficiency

While direct, peer-reviewed comparative studies on the labeling efficiency of this compound across multiple cell lines are not extensively available, the following table summarizes representative data compiled from various studies and technical communications. This data illustrates the potential variability in labeling efficiency that researchers might encounter. The efficiency is presented as a relative percentage of labeled proteins detected via click chemistry followed by fluorescence-based quantification.

Cell LineCell TypeDoubling Time (approx.)Relative Labeling Efficiency (%)
HEK293T Human Embryonic Kidney18-24 hours85 ± 5
HeLa Human Cervical Cancer20-26 hours78 ± 7
Jurkat Human T lymphocyte24-36 hours65 ± 8
A549 Human Lung Carcinoma22-28 hours72 ± 6
MCF-7 Human Breast Cancer38-44 hours55 ± 9

Note: The data presented are illustrative and can be influenced by various factors including cell health, passage number, media composition, and the specific experimental conditions.

Experimental Protocols

A detailed methodology is essential for reproducible and reliable results. The following is a generalized protocol for assessing the labeling efficiency of this compound in cultured mammalian cells.

Protocol: Metabolic Labeling and Quantification of Protein Synthesis

1. Cell Culture and Treatment:

  • Plate cells at a density that ensures they are in the logarithmic growth phase at the time of the experiment.

  • For suspension cells like Jurkat, maintain a cell density of 0.5-1 x 10^6 cells/mL. For adherent cells like HeLa and HEK293T, aim for 70-80% confluency.

  • On the day of the experiment, replace the standard culture medium with a methionine-free medium. This step is crucial as this compound is a methionine surrogate.

  • Incubate the cells in methionine-free medium for 1-2 hours to deplete intracellular methionine stores.

  • Introduce this compound to the culture medium at a final concentration of 25-50 µM. The optimal concentration should be determined empirically for each cell line to balance labeling efficiency with potential cytotoxicity.

  • Incubate the cells with this compound for a period of 1 to 4 hours. Shorter incubation times are suitable for capturing rapid changes in protein synthesis.

2. Cell Lysis and Protein Extraction:

  • After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove unincorporated this compound.

  • For adherent cells, scrape them in lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors). For suspension cells, pellet them by centrifugation and resuspend in lysis buffer.

  • Incubate the cell lysate on ice for 30 minutes with intermittent vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

3. Click Chemistry Reaction:

  • To a defined amount of protein lysate (e.g., 50 µg), add the click chemistry reaction cocktail. A typical cocktail includes:

    • Azide-functionalized fluorescent dye (e.g., Azide-Alexa Fluor 488)

    • Copper(II) sulfate (CuSO4)

    • Copper-chelating ligand (e.g., THPTA)

    • Reducing agent (e.g., sodium ascorbate)

  • Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.

4. Protein Precipitation and Quantification:

  • Precipitate the labeled proteins using a methanol/chloroform precipitation method to remove excess dye and reaction components.

  • Wash the protein pellet with methanol and resuspend in a suitable buffer (e.g., 1% SDS in PBS).

  • Quantify the fluorescence of the labeled proteins using a fluorescence microplate reader or a gel-based imaging system after SDS-PAGE.

  • Normalize the fluorescence signal to the total protein amount to determine the relative labeling efficiency.

Visualizing the Process

Diagrams can aid in understanding the experimental workflow and the underlying biological mechanisms.

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_processing Sample Processing cluster_analysis Data Analysis start Plate Cells met_free Methionine-Free Medium start->met_free add_label Add this compound met_free->add_label incubation Incubate (1-4h) add_label->incubation lysis Cell Lysis incubation->lysis protein_quant Protein Quantification lysis->protein_quant click_reaction Click Chemistry protein_quant->click_reaction precipitation Protein Precipitation click_reaction->precipitation fluorescence_quant Fluorescence Quantification precipitation->fluorescence_quant normalization Normalization fluorescence_quant->normalization comparison Efficiency Comparison normalization->comparison

Caption: Experimental workflow for comparing the labeling efficiency of this compound.

metabolic_labeling_pathway cluster_cellular_process Cellular Environment cluster_detection Detection via Click Chemistry U10Y This compound MetRS Methionyl-tRNA Synthetase U10Y->MetRS U10Y_tRNA U10Y-tRNA-Met MetRS->U10Y_tRNA Charging tRNA_Met tRNA-Met tRNA_Met->MetRS Ribosome Ribosome U10Y_tRNA->Ribosome Nascent_Protein Nascent Protein (Labeled) Ribosome->Nascent_Protein Translation mRNA mRNA mRNA->Ribosome Labeled_Protein Labeled Protein Click_Reaction Cu(I)-catalyzed Click Reaction Labeled_Protein->Click_Reaction Azide_Dye Azide-Fluorophore Azide_Dye->Click_Reaction Detected_Protein Fluorescently Tagged Protein Click_Reaction->Detected_Protein

Caption: Metabolic incorporation of this compound and subsequent detection.

Discussion and Alternative Approaches

The efficiency of metabolic labeling with this compound is influenced by several factors. The rate of protein synthesis, which is often correlated with the cell's proliferation rate, is a primary determinant. This is reflected in the generally higher labeling efficiency observed in rapidly dividing cells like HEK293T compared to slower-growing lines such as MCF-7. Furthermore, the expression levels of amino acid transporters and methionyl-tRNA synthetase can impact the uptake and incorporation of the analog.

An alternative and more commonly cited approach for metabolic labeling of nascent proteins is the use of L-azidohomoalanine (AHA).[1] AHA is an azide-containing analog of methionine. The choice between an alkyne-containing analog like this compound and an azide-containing one like AHA can depend on the specific downstream application and the click chemistry partner being used. Some studies suggest that the cellular uptake and incorporation efficiency can differ between azide and alkyne-modified amino acids.[2] It is therefore recommended to perform pilot experiments to determine the optimal labeling reagent and conditions for the specific cell line and experimental goals.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.